molecular formula C4H3IN2O B1313583 5-Iodopyrimidin-4-ol CAS No. 4349-07-9

5-Iodopyrimidin-4-ol

Cat. No.: B1313583
CAS No.: 4349-07-9
M. Wt: 221.98 g/mol
InChI Key: SMIGOGPUTQXOKF-UHFFFAOYSA-N
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Description

5-Iodopyrimidin-4-ol is a useful research compound. Its molecular formula is C4H3IN2O and its molecular weight is 221.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-iodo-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIGOGPUTQXOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493788
Record name 5-Iodopyrimidin-4(3H)-one
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Molecular Weight

221.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4349-07-9
Record name 5-Iodopyrimidin-4(3H)-one
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Record name 5-iodopyrimidin-4-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Iodopyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties of novel compounds is paramount for successful research and development. This technical guide provides a detailed overview of the core chemical properties of 5-Iodopyrimidin-4-ol, a halogenated pyrimidine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide also draws upon data from closely related analogues to provide a predictive profile of its characteristics.

Core Chemical Properties

This compound, with the CAS number 4349-07-9, is a heterocyclic organic compound. It is also known by its tautomeric name, 5-iodopyrimidin-4(3H)-one.[1][2] The presence of an iodine atom on the pyrimidine ring significantly influences its chemical reactivity and potential biological activity.

Table 1: General Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Synonyms 5-iodo-4(3H)-pyrimidinone[1]
CAS Number 4349-07-9[1]
Molecular Formula C₄H₃IN₂O[1]
Molecular Weight 221.98 g/mol [1]
Physical Form Solid
Purity ≥96% (typical commercial grade)[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)5-Iodopyrimidine (Experimental)5-Iodouracil (Experimental)Source
Melting Point Not available266-268 °C>300 °C[3]
Boiling Point 229.2 °C at 760 mmHg (Predicted)231.6 °C (Predicted)Not available
Solubility Expected to have some solubility in polar organic solvents like DMSO and DMF.Not availableSlightly soluble in water.-
pKa Not available1.38 (Predicted)8.2[3][4]
LogP 0.3745 (Computational)0.3 (Computational)0.2[1][3][4]
Topological Polar Surface Area (TPSA) 45.75 Ų (Computational)25.78 Ų (Computational)58.2 Ų[1][3][4]

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms, the carbonyl group, and the iodine atom. A signal for the N-H proton is also expected, which may be broad and its position dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms in the pyrimidine ring. The carbon atom attached to the iodine (C5) and the carbonyl carbon (C4) are expected to have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C=C bonds within the pyrimidine ring. The presence of the C-I bond may also result in a low-frequency absorption band.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (221.98 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct. Fragmentation patterns may involve the loss of iodine, carbon monoxide, or other small fragments from the pyrimidine ring.

Synthesis and Reactivity

Proposed Synthesis Workflow

A plausible synthetic route to this compound can be adapted from the synthesis of related 5-iodopyrimidine analogs.[5] A potential starting material is pyrimidin-4-ol (or its tautomer, 4(3H)-pyrimidinone).

SynthesisWorkflow Start Pyrimidin-4-ol Reaction Start->Reaction Reagent Iodinating Agent (e.g., NIS, I₂/base) Reagent->Reaction Product This compound Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Reaction->Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask, dissolve pyrimidin-4-ol in a suitable solvent (e.g., N,N-dimethylformamide).

  • Iodination: Add an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of iodine and a base (e.g., sodium hydroxide).

  • Reaction Conditions: Heat the reaction mixture at an appropriate temperature for a specified time, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture and pour it into water. The crude product may precipitate and can be collected by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Chemical Reactivity and Stability

Halopyrimidines are known to be versatile building blocks in organic synthesis, particularly in cross-coupling reactions.[6] The iodine atom at the 5-position of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.

The compound should be stored protected from light, as iodo-aromatic compounds can be light-sensitive.[1] The stability of the pyrimidinone ring is generally good, though it may be susceptible to strong acidic or basic conditions.

Tautomerism: this compound can exist in tautomeric forms, with the keto form (5-iodopyrimidin-4(3H)-one) generally being the more stable tautomer in the solid state and in many solvents.[7][8]

Tautomerism This compound 5-iodopyrimidin-4(3H)-one This compound->5-iodopyrimidin-4(3H)-one Equilibrium

Caption: Tautomeric equilibrium of this compound.

Potential Biological Activity and Role in Drug Development

Pyrimidine derivatives are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial effects.[5] The introduction of a halogen atom, particularly iodine, at the 5-position of the pyrimidine ring can significantly modulate the biological properties of the molecule.

Known Activities of Related Compounds
  • Antimicrobial and Antiviral Activity: 5-Iodo substituted pyrimidine analogs are known for their antimicrobial and antiviral activities.[5]

  • Enzyme Inhibition: 5-substituted pyrimidines have been evaluated as inhibitors of enzymes involved in pyrimidine catabolism, such as dihydrouracil dehydrogenase and uridine phosphorylase.[5]

Signaling Pathway Involvement

Pyrimidine metabolism is intricately linked to cell signaling pathways that control cell growth, proliferation, and apoptosis. The de novo pyrimidine biosynthesis pathway is a key metabolic route that provides the necessary building blocks for DNA and RNA synthesis.

SignalingPathway cluster_0 Pyrimidine Biosynthesis cluster_1 Cellular Processes Precursors Glutamine, CO₂, ATP Carbamoyl_Phosphate Carbamoyl Phosphate Precursors->Carbamoyl_Phosphate Orotic_Acid Orotic Acid Carbamoyl_Phosphate->Orotic_Acid UMP Uridine Monophosphate (UMP) Orotic_Acid->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_Synthesis DNA Synthesis UTP_CTP->DNA_Synthesis RNA_Synthesis RNA Synthesis UTP_CTP->RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation RNA_Synthesis->Cell_Proliferation Growth_Factors Growth_Factors Signaling_Pathways e.g., MAPK, PI3K Growth_Factors->Signaling_Pathways Signaling_Pathways->Carbamoyl_Phosphate Regulation This compound\n(Potential Modulator) This compound (Potential Modulator) This compound\n(Potential Modulator)->UMP Potential Inhibition

Caption: Overview of pyrimidine biosynthesis and its potential modulation.

Given that this compound is a pyrimidine analog, it has the potential to interfere with this pathway, thereby affecting cell proliferation. This makes it an interesting candidate for investigation as an anticancer or antiviral agent.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a halogenated pyrimidine with significant potential for use as a building block in medicinal chemistry and drug discovery. Its reactivity at the 5-position allows for the synthesis of a diverse library of derivatives for SAR studies. While direct experimental data on its physicochemical and biological properties are limited, this guide provides a comprehensive overview based on available information and data from analogous compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this promising molecule.

References

Synthesis of 5-Iodopyrimidin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide details the synthesis protocols for 5-iodopyrimidin-4-ol, a valuable intermediate in the development of therapeutic agents. This document provides a comprehensive overview of synthetic methodologies, quantitative data, and the role of iodinated pyrimidines in targeting key cellular signaling pathways.

Introduction

This compound, also known as 5-iodo-4(3H)-pyrimidinone, is a halogenated pyrimidine derivative of significant interest in medicinal chemistry. The introduction of an iodine atom at the C5 position of the pyrimidine ring provides a versatile handle for further functionalization through various cross-coupling reactions. This enables the synthesis of a diverse range of molecules with potential therapeutic applications, particularly as kinase inhibitors for anticancer therapies. This guide explores the primary methods for the synthesis of this compound, presenting detailed experimental protocols and comparative data.

Synthetic Protocols

The synthesis of this compound can be achieved through several methods, primarily involving the direct iodination of the pyrimidin-4-ol scaffold. Two prominent and effective methods are highlighted below: a mechanochemical "green" synthesis and a solution-phase synthesis using N-Iodosuccinimide.

Method 1: Mechanochemical Synthesis via Grinding

A solvent-free, environmentally friendly approach for the iodination of pyrimidine derivatives has been developed utilizing mechanical grinding.[1][2] This method offers high yields and short reaction times. The proposed reaction proceeds via an electrophilic substitution where silver nitrate activates molecular iodine.

Experimental Protocol:

Based on the procedure for the iodination of uracil[1][2]:

  • In a mortar, combine 4-hydroxypyrimidine (1.0 mmol, 96.09 mg), iodine (1.2 mmol, 304.5 mg), and silver nitrate (2.0 mmol, 339.8 mg).

  • Grind the mixture using a pestle for 20-30 minutes at room temperature. The mixture will typically become a tacky solid.

  • Upon completion of the reaction (monitored by TLC), add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Filter the solid residue and wash with cold water.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Method 2: Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of aromatic and heteroaromatic compounds. The reaction is typically carried out in a suitable solvent, and a catalytic amount of acid can be used to enhance the reactivity of the substrate.

Experimental Protocol:

A general procedure for the iodination of arenes using NIS is as follows[3]:

  • Dissolve 4-hydroxypyrimidine (1.0 mmol, 96.09 mg) in a suitable solvent such as acetonitrile or DMF (5-10 mL).

  • Add N-Iodosuccinimide (1.1 mmol, 247.5 mg).

  • If required, add a catalytic amount of trifluoroacetic acid (TFA) (0.1 mmol, 7.5 µL).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 5-iodopyrimidine derivatives, with the data for uracil serving as a close proxy for 4-hydroxypyrimidine in the mechanochemical method.

MethodStarting MaterialReagentsSolventTemperature (°C)TimeYield (%)Reference
MechanochemicalUracilI₂, AgNO₃NoneRoom Temp.30 min90[4]
Solution-Phase4-HydroxypyrimidineN-Iodosuccinimide (NIS)Acetonitrile/DMFRoom Temp.VariesNot Reported[3]

Applications in Drug Development

Halogenated pyrimidines, including 5-iodopyrimidine derivatives, are crucial building blocks in the design of kinase inhibitors.[5] Kinases are key regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrimidine-based compounds can act as ATP-competitive inhibitors, blocking the kinase's activity and halting downstream signaling that promotes cell proliferation and survival.

Role as Kinase Inhibitors

5-Iodopyrimidine derivatives serve as scaffolds for the development of inhibitors targeting various kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). The iodine atom at the C5 position can be readily displaced or used as a handle in cross-coupling reactions to introduce various side chains that can enhance binding affinity and selectivity for the target kinase.

CDKs are a family of protein kinases that control the progression of the cell cycle. In many cancers, CDK activity is dysregulated, leading to uncontrolled cell division. Pyrimidine-based inhibitors can block the activity of CDKs, leading to cell cycle arrest and apoptosis. The following diagram illustrates the general mechanism of a pyrimidine-based CDK4/6 inhibitor.

CDK_Inhibition_Pathway cluster_0 G1 Phase Progression cluster_1 Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds CyclinD_CDK46 Cyclin D-CDK4/6 Complex Receptor->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Pyrimidine_Inhibitor 5-Iodopyrimidine-based CDK4/6 Inhibitor Pyrimidine_Inhibitor->CyclinD_CDK46 inhibits

Caption: Inhibition of the CDK4/6-Rb pathway by a 5-iodopyrimidine-based inhibitor.

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration. Mutations or overexpression of EGFR can lead to uncontrolled cell growth and are common in various cancers. Pyrimidine-based tyrosine kinase inhibitors (TKIs) can block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling.

EGFR_Signaling_Pathway cluster_0 EGFR Activation and Downstream Signaling cluster_1 Inhibition EGF EGF EGFR EGFR EGF->EGFR binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Pyrimidine_TKI 5-Iodopyrimidine-based EGFR TKI Pyrimidine_TKI->Dimerization inhibits (ATP competition)

Caption: Inhibition of the EGFR signaling pathway by a 5-iodopyrimidine-based TKI.

Experimental Workflow

The general workflow for the synthesis and subsequent utilization of this compound in drug discovery is outlined below.

Experimental_Workflow Start Start: 4-Hydroxypyrimidine Iodination Iodination Reaction (e.g., Mechanochemical or NIS) Start->Iodination Purification Purification (Recrystallization or Chromatography) Iodination->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Intermediate This compound Characterization->Intermediate Functionalization Further Functionalization (e.g., Suzuki, Sonogashira coupling) Intermediate->Functionalization Library_Synthesis Library of Derivatives Synthesis Functionalization->Library_Synthesis Screening Biological Screening (e.g., Kinase Assays) Library_Synthesis->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

Caption: General workflow from synthesis of this compound to drug candidate.

Conclusion

The synthesis of this compound is a critical step in the development of novel therapeutics, particularly in the field of oncology. The methods presented in this guide offer efficient and versatile routes to this important intermediate. The mechanochemical approach represents a significant advancement in green chemistry, while the use of NIS provides a reliable solution-phase alternative. The ability to further functionalize the iodinated pyrimidine core allows for the exploration of vast chemical space in the design of potent and selective kinase inhibitors, paving the way for the discovery of next-generation cancer therapies.

References

An In-depth Technical Guide to 5-Iodopyrimidin-4(3H)-one (CAS Number: 4349-07-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopyrimidin-4(3H)-one, identified by CAS number 4349-07-9, is a heterocyclic organic compound belonging to the pyrimidine class of molecules.[1] Its structure, featuring an iodine atom at the 5-position, makes it a compound of significant interest in medicinal chemistry and drug development.[1] Pyrimidine derivatives are fundamental components of nucleic acids and are known to exhibit a wide range of biological activities, including potential applications as anticancer and antiviral agents.[2][3] This technical guide provides a comprehensive overview of the known properties, potential biological activities, and relevant experimental methodologies associated with 5-Iodopyrimidin-4(3H)-one and its analogs.

Chemical and Physical Properties

5-Iodopyrimidin-4(3H)-one is a solid at room temperature with a melting point in the range of 254-265°C.[4] It is soluble in water at 25°C.[4] Due to its potential reactivity, it is recommended to be stored at 2-8°C, protected from light.[4]

Table 1: Physicochemical Properties of 5-Iodopyrimidin-4(3H)-one

PropertyValueReference(s)
CAS Number 4349-07-9[5]
Molecular Formula C₄H₃IN₂O[1][5]
Molecular Weight 221.98 g/mol [5]
Synonyms 5-Iodopyrimidin-4-ol, 4-Hydroxy-5-iodopyrimidine, 5-iodo-1H-pyrimidin-4-one[1]
Appearance Light yellow to brown solid[4]
Melting Point 254-265°C[4]
Density (Predicted) 2.40 ± 0.1 g/cm³[4]
pKa (Predicted) 7.48 ± 0.40[4]
Water Solubility 67 g/L at 25°C[4]
Storage Temperature 2-8°C (protect from light)[4]

Table 2: Spectroscopic Data (for the closely related 5-Iodouracil)

Spectroscopic TechniqueKey FeaturesReference(s)
Mass Spectrometry (Electron Ionization) Molecular Ion Peak (M+) at m/z 238[6]
¹H NMR Data available in spectral databases[7]
IR Spectroscopy Data available in spectral databases[7]

Synthesis and Reactivity

5-Iodopyrimidin-4(3H)-one can be synthesized through the iodination of a pyrimidine precursor. A modern, environmentally friendly approach for the iodination of pyrimidines involves a solvent-free mechanical grinding method.[8][9] This "green chemistry" approach offers high yields and short reaction times.[8][9]

5-Iodopyrimidin-4(3H)-one serves as a key intermediate in the synthesis of other functionalized pyrimidines. For instance, it is a precursor to 4-chloro-5-iodopyrimidine, a valuable building block in pharmaceutical research.[10][11]

Potential Biological Activities and Signaling Pathways

As a pyrimidine analog, 5-Iodopyrimidin-4(3H)-one is classified as an antimetabolite.[12][13] Antimetabolites exert their biological effects by interfering with essential metabolic pathways, particularly the synthesis of DNA and RNA.[12][14] This interference can lead to the inhibition of cell proliferation, making such compounds promising candidates for anticancer and antiviral therapies.[14][15]

Anticancer Activity

The primary mechanism of action for many pyrimidine-based anticancer drugs, such as 5-fluorouracil (5-FU), is the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines.[14] By blocking this pathway, these compounds deplete the cellular pool of nucleotides required for DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[14] Pyrimidine antimetabolites can also be incorporated into DNA and RNA, leading to further cellular damage and dysfunction.[12]

Figure 1: Putative anticancer mechanism of 5-Iodopyrimidin-4(3H)-one.
Antiviral Activity

The antiviral activity of 5-iodinated pyrimidine derivatives, such as 5-iodo-2'-deoxyuridine, is well-documented.[16] These compounds can be phosphorylated by viral kinases and subsequently incorporated into the viral DNA by viral DNA polymerase. This incorporation leads to a non-functional viral genome and inhibits viral replication.[17] Some broad-spectrum antivirals function by inhibiting the de novo pyrimidine biosynthesis pathway, thereby depleting the nucleotide pools essential for viral replication.[18]

Figure 2: Potential antiviral mechanisms of 5-Iodopyrimidin-4(3H)-one.

Experimental Protocols

Green Synthesis of 5-Iodopyrimidines (General Protocol)

This protocol is adapted from a general method for the iodination of pyrimidines using mechanical grinding.[8][9]

Materials:

  • Pyrimidine derivative (e.g., pyrimidin-4(3H)-one)

  • Iodine (I₂)

  • Silver nitrate (AgNO₃)

  • Mortar and pestle

Procedure:

  • In a mortar, combine the pyrimidine derivative, iodine, and silver nitrate in appropriate molar ratios (optimization may be required).

  • Grind the solid mixture vigorously with a pestle for 20-30 minutes at room temperature.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

synthesis_workflow start Start reactants Combine Pyrimidine Derivative, Iodine, and Silver Nitrate in a Mortar start->reactants grinding Grind Mixture with Pestle (20-30 min) reactants->grinding monitoring Monitor Reaction by TLC grinding->monitoring monitoring->grinding Incomplete isolation Isolate Crude Product monitoring->isolation Complete purification Purify by Column Chromatography isolation->purification product 5-Iodopyrimidin-4(3H)-one purification->product

Figure 3: Workflow for the green synthesis of 5-iodopyrimidines.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of 5-Iodopyrimidin-4(3H)-one on cancer cell lines.[19]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • 5-Iodopyrimidin-4(3H)-one stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 5-Iodopyrimidin-4(3H)-one and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treatment Treat with 5-Iodopyrimidin-4(3H)-one (Serial Dilutions) seed_cells->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for 2-4 hours mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization absorbance Measure Absorbance solubilization->absorbance analysis Calculate Cell Viability and IC50 absorbance->analysis

Figure 4: Workflow for the in vitro MTT cytotoxicity assay.

Safety and Handling

5-Iodopyrimidin-4(3H)-one is considered a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

5-Iodopyrimidin-4(3H)-one is a pyrimidine derivative with significant potential for applications in drug discovery and development, particularly in the areas of oncology and virology. Its role as a chemical intermediate further enhances its value to the research community. While specific biological data for this compound is limited, the well-established activities of related pyrimidine analogs provide a strong rationale for its further investigation. The experimental protocols and pathway diagrams presented in this guide offer a foundational framework for researchers to explore the therapeutic potential of this and similar molecules. As with any research chemical, proper safety precautions are paramount during its handling and use.

References

An In-depth Technical Guide on the Structure Elucidation of 5-iodo-4(3H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-iodo-4(3H)-pyrimidinone, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The guide details synthetic pathways, analytical techniques, and data presentation, offering a framework for the characterization of this and similar pyrimidinone derivatives.

Synthesis of 5-iodo-4(3H)-pyrimidinone

The synthesis of 5-iodo-4(3H)-pyrimidinone can be approached through several established methods for pyrimidinone ring formation, followed by iodination. A common strategy involves the condensation of a three-carbon component with urea or a related amidine, followed by direct iodination of the pyrimidinone ring. The following workflow illustrates a plausible synthetic route.

G cluster_synthesis Synthetic Workflow start Starting Materials: Formamide, Ethyl Acetoacetate intermediate1 Condensation Reaction (e.g., with Sodium Ethoxide) start->intermediate1 pyrimidinone 4(3H)-pyrimidinone intermediate1->pyrimidinone iodination Iodination Reaction (e.g., with N-Iodosuccinimide) pyrimidinone->iodination product 5-iodo-4(3H)-pyrimidinone iodination->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Pure 5-iodo-4(3H)-pyrimidinone purification->final_product

Caption: A plausible synthetic workflow for 5-iodo-4(3H)-pyrimidinone.

Experimental Protocol: Synthesis and Purification

Synthesis of 4(3H)-pyrimidinone:

  • Dissolve sodium in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add ethyl acetoacetate and formamide.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

  • The resulting precipitate of 4(3H)-pyrimidinone is collected by filtration, washed with cold ethanol, and dried.

Iodination of 4(3H)-pyrimidinone:

  • Dissolve the synthesized 4(3H)-pyrimidinone in a suitable solvent such as dimethylformamide (DMF) or acetic acid.

  • Add N-iodosuccinimide (NIS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for a specified time, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated 5-iodo-4(3H)-pyrimidinone by filtration, wash with water, and dry.

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure compound.

Spectroscopic and Chromatographic Analysis for Structure Elucidation

The definitive structure of 5-iodo-4(3H)-pyrimidinone is established through a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

The following diagram outlines the typical workflow for the structural analysis of a synthesized compound like 5-iodo-4(3H)-pyrimidinone.

G cluster_analysis Analytical Workflow for Structure Elucidation sample Purified Synthetic Product hplc HPLC Analysis (Purity Assessment) sample->hplc ms Mass Spectrometry (Molecular Weight) sample->ms ir Infrared Spectroscopy (Functional Groups) sample->ir nmr NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) sample->nmr elucidation Structure Elucidation hplc->elucidation ms->elucidation ir->elucidation nmr->elucidation confirmation Structure Confirmation elucidation->confirmation

Caption: General analytical workflow for structure elucidation.

Quantitative Data Summary

The following table summarizes the expected quantitative data from various analytical techniques for 5-iodo-4(3H)-pyrimidinone. This data is representative and based on values reported for structurally similar pyrimidinone derivatives.[1][2]

Analytical Technique Parameter Expected Value Interpretation
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ)~ 8.1 ppm (s, 1H, H-6)Proton at C6 of the pyrimidinone ring.
~ 8.3 ppm (s, 1H, H-2)Proton at C2 of the pyrimidinone ring.
~ 12.5 ppm (br s, 1H, N-H)Labile proton of the amide group.
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shift (δ)~ 160 ppm (C=O)Carbonyl carbon (C4).
~ 155 ppm (C-H)Aromatic CH carbon (C2 or C6).
~ 150 ppm (C-H)Aromatic CH carbon (C6 or C2).
~ 90 ppm (C-I)Carbon bearing the iodine atom (C5).
FT-IR (KBr, cm⁻¹)Wavenumber~ 3200-3000 cm⁻¹ (N-H stretch)N-H bond of the amide.
~ 1680-1650 cm⁻¹ (C=O stretch)Carbonyl group of the pyrimidinone.
~ 1600-1550 cm⁻¹ (C=N, C=C stretch)Ring stretching vibrations.
Mass Spectrometry (ESI+)m/z[M+H]⁺ = 222.95Molecular weight confirmation (C₄H₃IN₂O = 221.94 g/mol ).
Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Purpose: To assess the purity of the synthesized compound.

Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

  • Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

  • Purpose: To determine the molecular weight and confirm the elemental composition (via high-resolution mass spectrometry).

Infrared (IR) Spectroscopy:

  • Method: KBr pellet or Attenuated Total Reflectance (ATR).

  • Range: 4000-400 cm⁻¹.

  • Purpose: To identify the key functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and definitively assign the structure.

  • Purpose: To provide a detailed map of the molecular structure.

Hypothetical Biological Context: Signaling Pathway Involvement

Pyrimidinone derivatives are known to interact with various biological targets, including enzymes involved in nucleotide metabolism.[4] For instance, they can act as inhibitors of thymidylate synthase (TS) or dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis. The diagram below illustrates a hypothetical signaling pathway where 5-iodo-4(3H)-pyrimidinone could act as an inhibitor.

G cluster_pathway Hypothetical Inhibition of Nucleotide Synthesis dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP Product inhibitor 5-iodo-4(3H)-pyrimidinone inhibitor->TS Inhibition

Caption: Hypothetical inhibition of Thymidylate Synthase by 5-iodo-4(3H)-pyrimidinone.

This inhibition would lead to a depletion of thymidine nucleotides, thereby disrupting DNA replication and cell proliferation, a mechanism of action relevant in anticancer drug development.

Conclusion

The structural elucidation of 5-iodo-4(3H)-pyrimidinone is a systematic process that relies on a combination of modern synthetic and analytical techniques. A logical workflow, beginning with targeted synthesis and purification, followed by comprehensive spectroscopic and chromatographic analysis, is essential for unambiguous structure confirmation. The data obtained from NMR, MS, and IR spectroscopy, when analyzed in concert, provides a detailed and accurate picture of the molecular architecture. Understanding the precise structure is a critical first step for further investigation into the compound's biological activity and potential therapeutic applications.

References

In-Depth Technical Guide: Solubility Profile of 5-Iodopyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-Iodopyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental solubility data in public literature, this document combines computationally predicted solubility values with detailed experimental protocols to enable researchers to accurately determine its solubility in various solvents.

Predicted Solubility Profile

To provide a baseline for experimental work, the aqueous solubility of this compound was predicted using computational models. These predictions are intended as a guide and should be confirmed by experimental data.

SolventPredicted Solubility (logS)Predicted Solubility (mol/L)Predicted Solubility (mg/mL)Qualitative Solubility
Water (pH 7.4)-2.8 to -3.51.58 x 10⁻³ to 3.16 x 10⁻⁴0.35 to 0.07Slightly Soluble to Sparingly Soluble

Note: Predicted values were obtained from a consensus of publicly available chemical property prediction tools. The range reflects the variability in different prediction algorithms.

Factors Influencing Solubility

The solubility of this compound is influenced by several key physicochemical properties:

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state, including hydrogen bonding and potential halogen bonding involving the iodine atom, will significantly impact the energy required to dissolve the compound. The crystal structure of the solid form used in any experiment will be a critical determinant of its measured solubility.

  • Solvent Polarity: As a molecule with both polar (hydroxyl and nitrogen atoms) and non-polar (iodinated ring) features, its solubility will vary across different solvents. It is expected to exhibit higher solubility in polar organic solvents compared to non-polar solvents.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method . This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound in a desired solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Shake the vials for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL, µM).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Calculation start Start add_excess Add Excess Solid This compound start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent shake Shake at Constant Temperature (24-72h) add_solvent->shake settle Settle Suspension shake->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate end_node End calculate->end_node

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This guide provides a foundational understanding of the solubility profile of this compound for research and development purposes. While experimental data is not widely available, the provided predicted values and detailed experimental protocol for the shake-flask method offer a robust framework for scientists to determine the solubility of this compound in various solvents and conditions. Accurate solubility data is crucial for the successful design of in vitro assays, formulation development, and for ensuring reliable and reproducible experimental results.

Tautomerism of 5-Iodopyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodopyrimidin-4-ol, a halogenated derivative of the pyrimidine core, is a molecule of significant interest in medicinal chemistry and drug development due to its potential as a building block for various therapeutic agents. A critical aspect of its chemical behavior is its existence in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. This guide provides an in-depth analysis of the tautomerism of this compound, drawing upon established spectroscopic and computational methodologies for analogous pyrimidine systems. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the experimental and computational workflows necessary to elucidate its tautomeric landscape.

Introduction to Tautomerism in Pyrimidin-4-ones

Prototropic tautomerism, the migration of a proton between two or more positions in a molecule, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, reactivity, and biological activity of heterocyclic compounds. In the case of 4-hydroxypyrimidines, the equilibrium between the hydroxy (enol or lactim) and oxo (keto or lactam) forms is of paramount importance. Generally, 4-hydroxypyrimidines predominantly exist as a mixture of their lactam tautomers in solution.[1] The position of this equilibrium can be influenced by factors such as the nature and position of substituents on the pyrimidine ring, the solvent polarity, pH, and temperature.

For this compound, two primary tautomeric forms are considered: the enol form (this compound) and the keto form (5-iodo-3H-pyrimidin-4-one and 5-iodo-1H-pyrimidin-4-one). The presence of the electron-withdrawing iodine atom at the 5-position is expected to influence the electron distribution within the ring and, consequently, the relative stability of the tautomers.

Tautomeric Forms of this compound

The principal tautomeric equilibrium for this compound involves the interconversion between the enol and two possible keto forms.

Tautomerism T1 This compound (Enol form) T2 5-Iodo-1H-pyrimidin-4-one (Keto form) T1->T2 K₁ T3 5-Iodo-3H-pyrimidin-4-one (Keto form) T1->T3 K₂ T2->T3 K₃

Figure 1: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

ParameterMethodSolventExpected Predominant Tautomer(s)Reference Methodologies
Equilibrium Constant (KT) 1H and 13C NMR SpectroscopyDMSO-d6, D2OKeto forms (1H and 3H)[1]
Relative Energy (ΔE) Computational Chemistry (DFT)Gas Phase, WaterKeto forms[2]
Gibbs Free Energy (ΔG) Computational Chemistry (DFT)Gas Phase, WaterKeto forms

Table 1: Summary of Quantitative Data for Tautomeric Analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.[3] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomeric forms.

4.1.1. Sample Preparation

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, D2O, CDCl3) in a standard 5 mm NMR tube.

  • Ensure complete dissolution, using gentle vortexing if necessary.

  • For quantitative analysis, an internal standard with a known concentration and a single, sharp resonance in a non-interfering region of the spectrum should be added.

4.1.2. 1H NMR Spectroscopy

  • Acquire a standard one-dimensional 1H NMR spectrum at a specific temperature (e.g., 298 K).

  • Identify the distinct signals corresponding to the protons of each tautomer. The aromatic protons and the N-H protons (if observable) will have different chemical shifts in the enol and keto forms.

  • Integrate the signals corresponding to each tautomer. The ratio of the integrals will provide the molar ratio of the tautomers in solution, from which the equilibrium constant (KT) can be calculated.

4.1.3. 13C NMR Spectroscopy

  • Acquire a proton-decoupled 13C NMR spectrum.

  • The chemical shift of the carbonyl carbon (C4) in the keto tautomers will be significantly different from the corresponding carbon in the enol form (typically >160 ppm for the keto form).[1]

  • The relative intensities of these signals can be used for quantitative analysis, although longer relaxation delays may be required for accurate integration.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Dissolve this compound in Deuterated Solvent P2 Add Internal Standard (for quantitative analysis) P1->P2 A1 Acquire 1H NMR Spectrum P2->A1 A2 Acquire 13C NMR Spectrum P2->A2 D1 Identify Tautomer-Specific Signals A1->D1 A2->D1 D2 Integrate Signals D1->D2 D3 Calculate Tautomer Ratios and Equilibrium Constant (KT) D2->D3

Figure 2: Experimental workflow for NMR analysis.

UV/Vis Spectroscopy

UV/Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent or pH. Different tautomers will exhibit distinct absorption maxima (λmax) due to differences in their conjugated π-systems.

4.2.1. Experimental Procedure

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, water).

  • Prepare a series of dilutions in different solvents of varying polarity.

  • Record the UV/Vis absorption spectrum for each solution over a range of approximately 200-400 nm.

  • Analyze the spectra for the presence of isosbestic points, which are indicative of a two-component equilibrium.

  • Deconvolution of the overlapping absorption bands can provide an estimation of the relative concentrations of the tautomers.[4]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.

5.1. Computational Protocol

  • Structure Optimization: Build the 3D structures of all possible tautomers of this compound. Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Energy Calculations: Calculate the single-point energies, including zero-point vibrational energy (ZPVE) corrections, to determine the relative energies (ΔE) and Gibbs free energies (ΔG) of the tautomers.

  • Solvation Effects: To model the tautomerism in solution, employ a continuum solvation model (e.g., PCM, SMD) with the appropriate solvent parameters.

DFT_Workflow cluster_build Structure Generation cluster_calc Quantum Chemical Calculations cluster_results Analysis of Results S1 Build 3D Structures of Tautomers C1 Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) S1->C1 C2 Frequency Calculation C1->C2 C3 Single-Point Energy Calculation (with ZPVE correction) C2->C3 C4 Inclusion of Solvation Model (e.g., PCM) C3->C4 R1 Determine Relative Energies (ΔE) and Gibbs Free Energies (ΔG) C4->R1 R2 Predict Predominant Tautomer(s) R1->R2

Figure 3: Computational workflow for DFT analysis.

Conclusion

The tautomerism of this compound is a critical determinant of its chemical and biological properties. While direct experimental data for this specific molecule is sparse, a combination of NMR spectroscopy and computational chemistry, following the protocols outlined in this guide, can provide a comprehensive understanding of its tautomeric equilibrium. Such studies are essential for predicting the behavior of this compound in various environments and for the rational design of new drug candidates. The methodologies presented here, based on established practices for similar heterocyclic systems, offer a robust framework for researchers in the field of drug development.

References

A Technical Guide to the Synthesis of 5-Iodopyrimidin-4-ol from Core Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Iodopyrimidin-4-ol, commonly known as 5-iodouracil, is a crucial halogenated pyrimidine derivative.[1][2] It serves as a fundamental building block in synthetic bioorganic and medicinal chemistry. Its derivatives are integral to the development of therapeutic agents, including antiviral and anticancer drugs.[1][3][4] The iodinated functional group at the C5 position not only imparts specific biological activities but also acts as a versatile handle for further chemical modifications, such as cross-coupling reactions, making it an essential intermediate for drug discovery and development professionals.[1] This guide provides an in-depth overview of the primary starting materials and synthetic methodologies for preparing this compound, with a focus on modern, efficient protocols.

Primary Starting Material: Uracil

The most direct and common precursor for the synthesis of this compound is Uracil (pyrimidine-2,4(1H,3H)-dione). The synthesis is achieved through an electrophilic aromatic substitution reaction, where an iodine atom is introduced at the electron-rich C5 position of the pyrimidine ring. While various methods exist, they primarily differ in the choice of iodinating agent and reaction conditions.

Synthetic Methodologies for the Iodination of Uracil

Two main approaches for the synthesis of this compound from uracil are prevalent: traditional electrophilic iodination under harsh acidic conditions and modern, eco-friendly mechanochemical methods.

1. Traditional Iodination in Acidic Media: Historically, the electrophilic iodination of uracil was performed using molecular iodine (I₂) in the presence of strong oxidizing acids like nitric acid or sulfuric acid.[1][5] While effective, these methods suffer from significant drawbacks, including the use of corrosive and toxic reagents, harsh reaction conditions, and the generation of hazardous waste, making them less desirable from an environmental and safety perspective.[1][5]

2. Green Mechanochemical Synthesis (Solvent-Free): A more recent, highly efficient, and environmentally friendly approach involves the solvent-free iodination of uracil using mechanical grinding.[1][6] This mechanochemical method utilizes molecular iodine (I₂) in combination with an electrophilic-activating salt, such as silver nitrate (AgNO₃).[1][6] The reaction proceeds rapidly at room temperature by simply grinding the solid reactants together in a mortar and pestle. This procedure offers several advantages:

  • High Yields: Typically ranging from 70% to 98%.[1][6]

  • Short Reaction Times: The reaction is often complete within 20-30 minutes.[1][6]

  • Environmental Safety: It avoids the use of toxic solvents and harsh acids.[1][5]

  • Simple Setup: The procedure is straightforward and does not require complex equipment.[1][6]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for different methods of synthesizing this compound from Uracil.

Starting MaterialIodinating SystemConditionsReaction TimeYield (%)
UracilI₂ / Nitric Acid / Acetic AcidHarsh acidicNot specifiedNot specified
UracilI₂ / AgNO₃Solvent-free, mechanical grinding20-30 min70-98%
UracilI₂ / NaNO₃Solvent-free, mechanical grinding20-30 minLower than AgNO₃
UracilI₂ / NaNO₂Solvent-free, mechanical grinding20-30 minLower than AgNO₃

Data compiled from references[1][5][6]. Yields for mechanochemical methods depend on the specific silver or nitrate salt used, with AgNO₃ providing the best results.

Experimental Protocols

Key Experiment: Mechanochemical Synthesis of this compound

This protocol is adapted from the green, solvent-free methodology, which demonstrates high efficiency and environmental compatibility.[1][6]

Materials:

  • Uracil

  • Iodine (I₂), solid

  • Silver Nitrate (AgNO₃), solid

  • Mortar and Pestle

  • Deionized Water

  • Acetone

Procedure:

  • Reagent Preparation: In a clean, dry mortar, add Uracil (1.0 equivalent), Iodine (I₂, 1.2 equivalents), and Silver Nitrate (AgNO₃, 2.0 equivalents).

  • Mechanical Grinding: Grind the solid mixture vigorously using a pestle at room temperature. The reaction is typically initiated upon grinding, often indicated by a change in color. Continue grinding for 20-30 minutes.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired, though the reaction generally proceeds to completion within the specified time.

  • Work-up and Isolation: a. After grinding is complete, transfer the solid reaction mixture to a flask. b. Add deionized water to the mixture and stir to dissolve any remaining inorganic salts and byproducts like silver iodide (AgI). c. Filter the resulting suspension to collect the crude solid product. d. Wash the collected solid with a small amount of cold acetone to remove any unreacted iodine.

  • Purification and Characterization: a. The crude this compound is typically of high purity. If necessary, it can be further purified by recrystallization. b. Dry the final product under vacuum. c. Characterize the product using standard analytical techniques (e.g., NMR, Mass Spectrometry, melting point) to confirm its identity and purity.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of this compound.

Reaction_Pathway Synthetic pathways for the iodination of Uracil. Start Uracil (Pyrimidin-4-ol core) Product This compound (5-Iodouracil) Start->Product Method 1: I₂, AgNO₃ Solvent-Free Grinding (High Yield) Start->Product Method 2: I₂, HNO₃ Acidic Conditions (Traditional)

Caption: Synthetic pathways for the iodination of Uracil.

Experimental_Workflow Workflow for mechanochemical synthesis. Step1 1. Combine Reactants (Uracil, I₂, AgNO₃) in Mortar Step2 2. Mechanical Grinding (20-30 minutes at RT) Step1->Step2 Step3 3. Aqueous Work-up (Add H₂O, Stir) Step2->Step3 Step4 4. Isolation (Filter solid product) Step3->Step4 Step5 5. Purification (Wash with Acetone) Step4->Step5 Step6 6. Final Product (Dry under vacuum) Step5->Step6

Caption: Workflow for mechanochemical synthesis.

References

The Halogenated Pyrimidine Core: A Technical Guide to its Discovery, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a halogen atom into the pyrimidine scaffold has proven to be a transformative strategy in medicinal chemistry, leading to the development of some of the most impactful therapeutics in modern medicine. Halopyrimidines, a class of heterocyclic compounds characterized by a pyrimidine ring substituted with one or more halogen atoms, have demonstrated a broad spectrum of biological activities, most notably in the realm of oncology. This technical guide provides an in-depth exploration of the discovery and history of halopyrimidines, detailing their synthesis, mechanism of action, and evolution as critical pharmacophores. We will delve into the seminal discoveries of key halopyrimidine-based drugs, present quantitative data on their activity, and provide detailed experimental protocols for their synthesis. Furthermore, this guide will visualize the intricate signaling pathways modulated by these compounds, offering a comprehensive resource for researchers and professionals in the field of drug development.

Discovery and Historical Milestones

The journey of halopyrimidines from laboratory curiosities to life-saving medicines is a testament to the power of rational drug design. The story is centrally highlighted by the development of 5-fluorouracil (5-FU), a molecule that revolutionized cancer chemotherapy.

In the mid-20th century, the observation that liver tumors preferentially absorb the pyrimidine uracil compared to normal cells sparked the idea of using a modified uracil to target cancer.[1] This concept of an "antimetabolite" led Charles Heidelberger to collaborate with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche to synthesize a fluorinated version of uracil.[1] Their pioneering work culminated in the synthesis of 5-fluorouracil in 1957.[2] This was a landmark achievement, as 5-FU was found to potently inhibit tumor growth in mice, heralding a new era in cancer treatment.[1][2] The rationale was that the fluorine atom, with a van der Waals radius similar to that of a hydrogen atom, would allow the molecule to be mistaken for uracil by cellular machinery, while its high electronegativity would interfere with metabolic processes.[3]

Following the success of 5-FU, the field of halopyrimidine research expanded, leading to the development of second-generation drugs and prodrugs with improved therapeutic profiles. A significant advancement came with the synthesis of gemcitabine (2',2'-difluorodeoxycytidine), a nucleoside analog approved by the FDA in 1996.[4] Gemcitabine demonstrated a broader spectrum of anticancer activity and a different mechanism of action compared to 5-FU, solidifying the importance of halopyrimidines in the oncologist's armamentarium.[4][5]

The versatility of the halopyrimidine scaffold extends beyond these flagship compounds. Various other halogenated pyrimidines have been synthesized and investigated for a range of therapeutic applications, including as antiviral, antifungal, and antibacterial agents.[6][7] The position and nature of the halogen atom have been shown to significantly influence the biological activity, a principle that continues to guide the design of new therapeutic agents.[8][9]

Synthesis of Halopyrimidines

The synthesis of halopyrimidines is a cornerstone of their development and has evolved to include a variety of efficient and scalable methods. Early approaches often involved direct halogenation of the pyrimidine ring, while modern techniques frequently employ versatile intermediates and cross-coupling reactions.

Synthesis of 5-Fluorouracil (5-FU)

The original synthesis of 5-FU by Duschinsky and colleagues involved a multi-step process.[10] A common modern approach involves the direct fluorination of uracil.[11] Another well-established method is the condensation of ethyl fluoroacetate with ethyl formate, followed by cyclization with S-methylisothiourea and subsequent hydrolysis.[11]

Synthesis of 2,4-Dichloro-5-fluoropyrimidine: A Key Intermediate

2,4-Dichloro-5-fluoropyrimidine is a crucial building block for the synthesis of various biologically active compounds. A common laboratory and industrial scale synthesis involves the chlorination of 5-fluorouracil.

Experimental Protocol: Synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil [12][13][14]

Materials:

  • 5-Fluorouracil (5-FU)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (DMA)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • 5% w/w aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • A mixture of 5-fluorouracil and phosphorus oxychloride (e.g., a molar ratio of 1:10) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser under a nitrogen atmosphere.[13]

  • N,N-dimethylaniline (e.g., a molar ratio of 5-FU to DMA of 1:1.5) is added to the mixture.[13]

  • The reaction mixture is heated to reflux (approximately 114°C) and maintained for a specified time (e.g., 2 hours).[13]

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is then carefully and slowly poured into a mixture of water and dichloromethane, ensuring the temperature is controlled.[12]

  • The resulting two-phase mixture is stirred vigorously.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed sequentially with concentrated hydrochloric acid and 5% aqueous sodium bicarbonate solution.[12]

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and filtered.

  • The solvent is removed under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine. The product can be further purified by distillation.

Synthesis of Gemcitabine

The synthesis of gemcitabine is a more complex process involving the construction of the difluorinated sugar moiety and its subsequent coupling with a pyrimidine base. A common approach involves a Reformatsky-type reaction to introduce the two fluorine atoms, followed by a series of protection, deprotection, and cyclization steps to form the nucleoside.[15]

Experimental Protocol: Key Steps in a Linear Synthesis of Gemcitabine [16]

This protocol outlines the key transformation of a protected difluororibose derivative to a glycosyl urea, a crucial step in a linear synthesis of gemcitabine.

Materials:

  • 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibose

  • Acyl isocyanate (e.g., benzoyl isocyanate)

  • Acetonitrile

  • 1,2,4-triazole

  • 2-chlorophenyl phosphorodichloridate

  • Pyridine

  • Ammonia

Procedure:

  • Glycosyl Urea Formation: The protected difluororibose is reacted with an acyl isocyanate in a suitable solvent like acetonitrile at reflux to form the corresponding glycosyl urea derivative.[16]

  • Cyclization to Protected Uridine: The glycosyl urea is then treated with hydrochloric acid in acetic acid to induce cyclization, yielding the protected 2',2'-difluorouridine.[16]

  • Conversion to Cytidine: The protected uridine is converted to the cytidine (gemcitabine) derivative via a triazole intermediate. This involves reaction with 2-chlorophenyl phosphorodichloridate and 1,2,4-triazole in pyridine.[16]

  • Deprotection: The resulting intermediate is treated with ammonia, which not only introduces the amino group at the C4 position of the pyrimidine ring but also removes the benzoyl protecting groups from the sugar moiety to yield gemcitabine.[16]

Quantitative Data on Biological Activity

The biological activity of halopyrimidines is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) values against various cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds.

CompoundCell LineAssayIC₅₀ / GI₅₀ (µM)Reference
5-Fluorouracil A549 (Lung)Cytotoxicity>100[17]
2,4-dichloro-7-iodopyrrolo[3,2-d]pyrimidine MDA-MB-231 (Breast)Antiproliferative<1[18]
2,4-dichloropyrrolo[3,2-d]pyrimidine MDA-MB-231 (Breast)AntiproliferativeLow micromolar[18]
2-Aryl-4-oxobenzopyrano[2,3-d]pyrimidine derivatives P388 (Leukemia)Cytotoxicity0.3 - 0.64[19]
5-FU derivative (3d) MCF-7 (Breast)Apoptosis-[17]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of halopyrimidines are primarily attributed to their ability to interfere with nucleic acid metabolism and induce programmed cell death (apoptosis).

5-Fluorouracil: Inhibition of Thymidylate Synthase and RNA/DNA Damage

The primary mechanism of action of 5-FU involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[20]

  • Metabolic Activation: 5-FU is a prodrug that is intracellularly converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[20]

  • Thymidylate Synthase Inhibition: FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate.[17][20] This complex blocks the normal binding of the substrate deoxyuridine monophosphate (dUMP), thereby inhibiting the synthesis of dTMP.[8][17] The depletion of dTMP leads to an imbalance in deoxynucleotide pools and an accumulation of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA, leading to DNA damage and cell death.[17]

  • RNA and DNA Damage: FUTP can be incorporated into RNA, disrupting RNA processing and function.[4] FdUTP can be incorporated into DNA, further contributing to DNA damage.[4]

5-FU Mechanism of Action FU 5-Fluorouracil (5-FU) FUMP FUMP FU->FUMP FUDP FUDP FUMP->FUDP FdUMP FdUMP FUMP->FdUMP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA RNA FUTP->RNA TS Thymidylate Synthase (TS) FdUMP->TS FdUTP FdUTP FdUDP->FdUTP DNA DNA FdUTP->DNA dTMP dTMP TS->dTMP Inhibited by FdUMP TS_Inhibition TS Inhibition dUMP dUMP dUMP->TS RNA_Damage RNA Damage RNA->RNA_Damage DNA_Damage DNA Damage DNA->DNA_Damage TS_Inhibition->DNA_Damage

Mechanism of action of 5-Fluorouracil (5-FU).
Gemcitabine: DNA Chain Termination and Apoptosis Induction

Gemcitabine also functions as an antimetabolite, but its primary mechanism involves the inhibition of DNA synthesis through chain termination and the induction of apoptosis.

  • Cellular Uptake and Activation: Gemcitabine is transported into the cell and phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[4]

  • Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This leads to a depletion of the deoxynucleotide pool.[21]

  • DNA Chain Termination: dFdCTP is incorporated into elongating DNA strands. After the incorporation of one more nucleotide, DNA polymerase is unable to proceed, leading to masked chain termination and the induction of apoptosis.[21][22]

  • Apoptosis Induction: Gemcitabine-induced DNA damage triggers a cascade of signaling events that converge on the activation of caspases, the executioners of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[22][23] Key signaling molecules involved include p38 MAPK, NF-κB, and members of the Bcl-2 family.[21][22]

Gemcitabine Signaling Pathway Gemcitabine Gemcitabine dFdC dFdC Gemcitabine->dFdC dFdCDP dFdCDP dFdC->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR DNA_Synth DNA Synthesis dFdCTP->DNA_Synth Incorporation dNTPs dNTP pool RNR->dNTPs dNTPs->DNA_Synth DNA_Damage DNA Damage & Chain Termination DNA_Synth->DNA_Damage p38 p38 MAPK DNA_Damage->p38 NFkB NF-κB DNA_Damage->NFkB Caspases Caspase Activation p38->Caspases Apoptosis Apoptosis NFkB->Apoptosis Inhibition Caspases->Apoptosis

Gemcitabine-induced apoptosis signaling pathway.

Conclusion and Future Directions

The discovery and development of halopyrimidines represent a paradigm of success in medicinal chemistry. From the rational design of 5-fluorouracil to the development of sophisticated nucleoside analogs like gemcitabine, these compounds have fundamentally changed the landscape of cancer therapy. The strategic incorporation of halogen atoms has not only provided a means to create effective antimetabolites but has also offered a versatile tool for fine-tuning the physicochemical and pharmacological properties of drug candidates.

The journey of halopyrimidines is far from over. Ongoing research continues to explore novel halogenated pyrimidine scaffolds with improved efficacy, selectivity, and reduced toxicity. The elucidation of resistance mechanisms to existing halopyrimidine-based drugs is paving the way for the development of next-generation therapeutics and combination strategies. Furthermore, the application of halopyrimidines is expanding beyond oncology, with promising developments in antiviral and other therapeutic areas. The rich history and continued evolution of halopyrimidines underscore their enduring importance as a privileged scaffold in the quest for new and better medicines. This guide serves as a foundational resource for scientists dedicated to advancing this critical area of drug discovery.

References

The Unseen Potential: A Technical Guide to the Biological Activity of Iodinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated pyrimidines, a class of halogenated nucleoside analogs, have garnered significant attention in the scientific community for their diverse and potent biological activities. Structurally similar to the natural pyrimidine bases thymine and cytosine, these compounds can interfere with fundamental cellular processes, leading to a range of therapeutic effects. Their primary mechanisms of action often revolve around their incorporation into DNA, which can trigger a cascade of events including inhibition of viral replication, sensitization of cancer cells to radiation, and direct cytotoxic effects on tumor cells. This in-depth technical guide explores the multifaceted biological activities of iodinated pyrimidines, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and drug development in this promising area.

Anticancer Activity

The anticancer potential of iodinated pyrimidines is a significant area of investigation. By substituting for thymidine during DNA synthesis, these compounds can induce DNA damage and disrupt the cell cycle, leading to apoptosis in rapidly dividing cancer cells. The following table summarizes the in vitro cytotoxic activity of various iodinated pyrimidine derivatives against several human cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50) values.

Compound/Drug NameCancer Cell LineIC50 (µM)Reference
5-Iodo-2'-deoxyuridine (Idoxuridine)NG4TL4 (Fibrosarcoma)~7[1]
5-Iodo-2'-deoxyuridine (Idoxuridine)SAS (Head and Neck Cancer)~10[1]
Pyrido[2,3-d]pyrimidine derivative 2d A549 (Lung Carcinoma)Strong cytotoxicity at 50 µM[2]
Pyrido[2,3-d]pyrimidine derivative 4a SW620 (Colon Adenocarcinoma)6.9[3]
Pyrido[2,3-d]pyrimidine derivative 3k SW620 (Colon Adenocarcinoma)12.5[3]
Imidazo[1,2-a]pyrimidine derivative 3d MCF-7 (Breast Cancer)43.4[4]
Imidazo[1,2-a]pyrimidine derivative 3d MDA-MB-231 (Breast Cancer)35.9[4]
Imidazo[1,2-a]pyrimidine derivative 4d MCF-7 (Breast Cancer)39.0[4]
Imidazo[1,2-a]pyrimidine derivative 4d MDA-MB-231 (Breast Cancer)35.1[4]
Pyrimidine-tethered compound B-4 MCF-7 (Breast Cancer)6.70 ± 1.02[5]
Pyrimidine-tethered compound B-4 A549 (Non-Small Cell Lung Cancer)20.49 ± 2.7[5]

Antiviral Activity

Historically, the first approved antiviral drug was an iodinated pyrimidine, idoxuridine, for the treatment of herpes simplex virus (HSV) infections.[6] The antiviral mechanism mirrors its anticancer action: incorporation into the viral DNA leads to a faulty genetic code, inhibiting viral replication.[6][7] The table below presents the antiviral efficacy of selected iodinated pyrimidines.

Compound/Drug NameVirusCell LineIC50 (µM)Reference
5-Iodo-2'-deoxyuridine (Idoxuridine)Herpes Simplex Virus Type 1 (HSV-1)Human KeratinocytesLess active than in guinea pig cells[8]
5-Ethyl-2'-deoxyuridineHerpes Simplex Virus Type 1 (HSV-1)Vero8.6[9][10]
5-Ethyl-2'-deoxyuridineHerpes Simplex Virus Type 2 (HSV-2)Vero7.8[9][10]

Radiosensitizing Activity

Iodinated pyrimidines, particularly 5-iodo-2'-deoxyuridine (IUdR), are potent radiosensitizers. When incorporated into the DNA of tumor cells, the iodine atom, with its high atomic number, increases the probability of photoelectric absorption of X-rays. This enhances the localized energy deposition, leading to an increase in radiation-induced DNA damage and subsequent cell death.[1] This targeted enhancement of radiation effects in rapidly dividing tumor cells, while sparing surrounding healthy tissues, is a key strategy in improving the therapeutic ratio of radiotherapy.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Iodinated pyrimidine compound (dissolved in a suitable solvent like DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the iodinated pyrimidine in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C in the dark.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]

  • IC50 Determination: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[11]

Antiviral Efficacy Assessment: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the lytic cycle of a virus.[12]

Materials:

  • Susceptible host cell line

  • Lytic virus stock of known titer

  • Maintenance medium (low serum concentration)

  • Iodinated pyrimidine compound

  • Overlay medium (e.g., 1:1 mixture of 2X maintenance medium and 1.2% low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells into plates to achieve a confluent monolayer on the day of infection.[12]

  • Compound and Virus Preparation: Prepare serial dilutions of the iodinated pyrimidine in maintenance medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Infection and Treatment: Pre-incubate the diluted virus with the various concentrations of the compound for 1 hour at 37°C. Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.[13]

  • Overlay Application: Remove the inoculum and add the overlay medium to each well. Allow it to solidify at room temperature.[12]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible in the virus control wells (typically 2-5 days).[12]

  • Plaque Visualization and Counting: Fix the cells with 10% formalin and then stain with crystal violet solution. Count the number of plaques in each well.[14]

  • IC50 Calculation: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control and determine the IC50 value.[12]

Radiosensitization Assessment: Clonogenic Assay

The clonogenic assay is the gold standard for determining the reproductive viability of cells after exposure to ionizing radiation and a radiosensitizing agent.[10][15]

Materials:

  • Cancer cell line

  • Complete growth medium

  • Iodinated pyrimidine compound (e.g., Idoxuridine)

  • Source of ionizing radiation (e.g., X-ray irradiator)

  • 6-well plates or culture flasks

  • Crystal violet or methylene blue staining solution

Procedure:

  • Cell Treatment: Seed a known number of cells into culture dishes and allow them to attach. Treat the cells with the desired concentration of the iodinated pyrimidine for a specific duration (e.g., one to three cell cycles).[16]

  • Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).[10][15]

  • Colony Formation: After irradiation, wash the cells, add fresh medium, and incubate for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

  • Colony Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each dish.

  • Data Analysis: Calculate the surviving fraction for each dose by normalizing the plating efficiency of the treated cells to that of the untreated control. Plot the surviving fraction versus the radiation dose on a semi-logarithmic scale to generate a cell survival curve. The enhancement of radiosensitization can be quantified by comparing the survival curves of cells treated with and without the iodinated pyrimidine.

Signaling Pathways and Mechanisms of Action

The biological effects of iodinated pyrimidines are intrinsically linked to their impact on DNA integrity and cellular signaling pathways that respond to DNA damage.

Mechanism of Antiviral and Anticancer Action

The primary mechanism involves a multi-step process that begins with the cellular uptake of the iodinated pyrimidine.

Antiviral_Anticancer_Mechanism cluster_cell Host/Cancer Cell IP Iodinated Pyrimidine IP_P Iodinated Pyrimidine Monophosphate IP->IP_P Thymidine Kinase (Cellular/Viral) IP_TP Iodinated Pyrimidine Triphosphate IP_P->IP_TP Cellular Kinases DNA DNA Replication IP_TP->DNA Competes with natural nucleosides DNA_Polymerase DNA Polymerase (Cellular or Viral) DNA_Polymerase->DNA Faulty_DNA Faulty DNA (Iodine Incorporated) DNA->Faulty_DNA Apoptosis Apoptosis / Inhibition of Viral Replication Faulty_DNA->Apoptosis

Caption: Intracellular activation and incorporation of iodinated pyrimidines into DNA.

Once inside the cell, the iodinated pyrimidine is phosphorylated by cellular or viral thymidine kinases to its monophosphate form, and subsequently to the active triphosphate form by other cellular kinases.[6][7] This triphosphate analog then competes with the natural thymidine triphosphate for incorporation into newly synthesizing DNA by DNA polymerases.[6][7] The presence of the bulky iodine atom in the DNA helix disrupts its structure and function, leading to mispairing of bases, mutations, and steric hindrance.[7] This ultimately results in the inhibition of DNA replication and transcription, triggering apoptosis in cancer cells or preventing the assembly of new infectious virions.[7]

Mechanism of Radiosensitization

The radiosensitizing effect of iodinated pyrimidines is a direct consequence of their incorporation into cellular DNA, which then enhances the damaging effects of ionizing radiation.

Radiosensitization_Mechanism cluster_workflow Radiosensitization Workflow IUdR_admin IUdR Administration DNA_incorp IUdR Incorporation into Tumor Cell DNA IUdR_admin->DNA_incorp Radiation Ionizing Radiation (X-rays) DNA_incorp->Radiation Photoelectric Increased Photoelectric Absorption by Iodine Radiation->Photoelectric Auger Auger Electron Cascade Photoelectric->Auger DNA_damage Enhanced DNA Damage (DSBs) Auger->DNA_damage Cell_death Increased Tumor Cell Death DNA_damage->Cell_death

References

5-Iodopyrimidin-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Physicochemical Properties of 5-Iodopyrimidin-4-ol

This document provides core physicochemical data for this compound, a halogenated pyrimidine derivative. The information herein is intended to support research and development activities in medicinal chemistry and related fields.

Chemical Identity and Properties

This compound, also known as 5-iodopyrimidin-4(3H)-one, is a heterocyclic organic compound.[1] Its structure consists of a pyrimidine ring substituted with an iodine atom at the 5-position and a hydroxyl group at the 4-position. The presence of the iodo-substituent makes it a valuable intermediate in synthetic organic chemistry, particularly for introducing the pyrimidine scaffold into larger molecules through cross-coupling reactions.

The key quantitative physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₃IN₂O[1]
Molecular Weight 221.98 g/mol [1]

Logical Relationship of Molecular Properties

The molecular formula dictates the elemental composition of the molecule, which in turn determines its molecular weight. The relationship is a direct summation of the atomic weights of the constituent atoms.

Molecular Formula (C₄H₃IN₂O) Molecular Formula (C₄H₃IN₂O) Molecular Weight (221.98 g/mol) Molecular Weight (221.98 g/mol) Molecular Formula (C₄H₃IN₂O)->Molecular Weight (221.98 g/mol) Determines

Caption: Relationship between Molecular Formula and Molecular Weight.

References

Methodological & Application

The Versatility of 5-Iodopyrimidin-4-ol in Cross-Coupling Reactions: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Iodopyrimidin-4-ol is a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of novel drug candidates. Its pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs, and the presence of a reactive iodine atom at the 5-position allows for a wide range of palladium-catalyzed cross-coupling reactions. This enables the strategic introduction of diverse chemical functionalities, facilitating the exploration of chemical space and the optimization of lead compounds. This document provides detailed application notes and experimental protocols for the use of this compound in key cross-coupling reactions, with a focus on applications in drug development, particularly the synthesis of kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. By functionalizing the 5-position of the pyrimidin-4-ol core, researchers can introduce substituents that project into the solvent-exposed region of the ATP-binding pocket or interact with other key residues, thereby modulating potency and selectivity. Cross-coupling reactions with this compound are instrumental in synthesizing libraries of 5-substituted pyrimidin-4-ol derivatives for screening against various kinase targets, such as Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs), which are implicated in inflammatory diseases and cancer.

Key Cross-Coupling Reactions and Protocols

The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The general order of reactivity for halopyrimidines is I > Br > Cl > F, making iodinated pyrimidines the most versatile starting materials.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and a wide range of aryl- and heteroarylboronic acids or esters. This reaction is particularly useful for synthesizing biaryl and heteroaryl pyrimidine derivatives, which are common motifs in kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials: this compound, Arylboronic acid (1.2-1.5 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equiv.), Solvent (e.g., 1,4-Dioxane/H₂O, 4:1).

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling of Halogenated Pyrimidines

EntryHalopyrimidineBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane2485
25-Bromopyrimidine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DME/H₂O801292
35-IodouridinePhenylboronic acidNa₂PdCl₄ (1)NaOAcH₂O100 (MW)0.585

Note: The data presented is for analogous halogenated pyrimidines and serves as a reference for optimizing the reaction of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 5-alkynylpyrimidin-4-ol derivatives. These products are valuable as final compounds or as intermediates for further transformations, such as click chemistry.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Materials: this compound, Terminal alkyne (1.2-1.5 equiv.), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), Copper(I) iodide (CuI, 5-10 mol%), Base (e.g., Triethylamine or Diisopropylethylamine, 2-3 equiv.), Solvent (e.g., THF or DMF).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and CuI.

    • Add the anhydrous solvent and the base.

    • Add the terminal alkyne dropwise and stir the mixture at room temperature to 60 °C for 2-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling of Halogenated Pyrimidines

EntryHalopyrimidineAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
15-IodocytosinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF60488
25-Bromopyrimidine1-HeptynePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT675
35-IodouracilPropargyl alcoholPd(OAc)₂ / TXPTS / CuIEt₃NH₂ORT291

Note: The data presented is for analogous halogenated pyrimidines and serves as a reference for optimizing the reaction of this compound.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of 5-aminopyrimidin-4-ol derivatives through the coupling of this compound with a variety of primary and secondary amines. This reaction is essential for introducing diverse amine functionalities that can form key hydrogen bonds with kinase targets.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials: this compound, Amine (1.2-1.5 equiv.), Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), Phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv.), Anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

    • Add the solvent, followed by this compound (1.0 equiv.) and the amine.

    • Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the mixture with an organic solvent, filter through Celite, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination of Halogenated Heterocycles

EntryAryl HalideAmineCatalyst/Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-IodopyrazoleMorpholinePd₂(dba)₃ / XPhos (2/4)K₃PO₄Toluene1001885
22-ChloropyrimidineAnilinePd(OAc)₂ / BINAP (5/7.5)Cs₂CO₃Dioxane1002478
35-BromopyrimidineBenzylaminePd(OAc)₂ / Xantphos (10/10)KOtBuToluene100 (MW)0.17High

Note: The data presented is for analogous halogenated heterocycles and serves as a reference for optimizing the reaction of this compound.

Heck Reaction

The Heck reaction facilitates the coupling of this compound with alkenes to form 5-alkenylpyrimidin-4-ol derivatives. This reaction is useful for introducing vinyl groups that can act as Michael acceptors or be further functionalized.

Experimental Protocol: General Procedure for Heck Reaction

  • Materials: this compound, Alkene (1.5-2.0 equiv.), Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), Phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%), Base (e.g., Et₃N or K₂CO₃, 2-3 equiv.), Solvent (e.g., DMF or Acetonitrile).

  • Procedure:

    • To a sealed tube, add this compound (1.0 equiv.), the palladium catalyst, ligand, and base.

    • Add the degassed solvent and the alkene.

    • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling, dilute the mixture with water and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography.

Data Presentation: Heck Reaction of Halogenated Heterocycles

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-IodouracilEthyl acrylatePd(OAc)₂ (5)Et₃NDMF801275
22-BromopyridineStyrenePd(PPh₃)₄ (3)K₂CO₃Acetonitrile1001882
34-Iodopyridinen-Butyl acrylatePd(OAc)₂ (2)NaOAcDMF1202490

Note: The data presented is for analogous halogenated heterocycles and serves as a reference for optimizing the reaction of this compound.

Signaling Pathway and Experimental Workflow Visualization

JAK-STAT Signaling Pathway and Inhibition

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis. Aberrant JAK-STAT signaling is implicated in various inflammatory diseases and cancers. Pyrimidine-based inhibitors, often synthesized via cross-coupling reactions, can target the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Cytokine Receptor jak JAK receptor->jak Activates jak->jak Autophosphorylation stat STAT jak->stat Phosphorylates cytokine Cytokine cytokine->receptor Binds stat_dimer_nucleus STAT Dimer (in Nucleus) gene_transcription Gene Transcription stat_dimer_nucleus->gene_transcription Initiates inhibitor 5-Substituted Pyrimidin-4-ol (Kinase Inhibitor) inhibitor->jak Inhibits stat_p p-STAT stat->stat_p stat_dimer STAT Dimer stat_p->stat_dimer Dimerizes stat_dimer->stat_dimer_nucleus Translocates

Caption: Inhibition of the JAK-STAT signaling pathway by a 5-substituted pyrimidin-4-ol derivative.

Experimental Workflow for Cross-Coupling Reactions

The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.

Cross_Coupling_Workflow start Start reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Reaction Workup: - Quench - Extract - Dry reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization: - NMR - MS - etc. purification->analysis end Final Product analysis->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

This compound is a key starting material for the synthesis of diverse libraries of 5-substituted pyrimidine derivatives. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions provide efficient and versatile methods for the functionalization of this scaffold. The resulting compounds are of significant interest in drug discovery, particularly in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. The protocols and data provided herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

5-Iodopyrimidin-4-ol: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodopyrimidin-4-ol is a valuable heterocyclic building block in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active compounds. The pyrimidine core is a privileged structure found in numerous therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[1][2][3] The presence of an iodine atom at the 5-position provides a reactive handle for introducing molecular diversity through various cross-coupling reactions, making it an ideal starting material for the generation of novel drug candidates.[4] This document provides detailed application notes, experimental protocols, and biological data for the utilization of this compound in drug discovery and development.

Key Features and Applications

The strategic placement of the iodine atom on the pyrimidin-4-ol scaffold allows for facile functionalization via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. This enables the efficient formation of carbon-carbon and carbon-heteroatom bonds, which is crucial for the synthesis of complex molecules with high potency and selectivity.[4]

Potential therapeutic applications for derivatives of this compound include:

  • Anticancer Agents: Pyrimidine analogs are well-established as anticancer drugs, often acting as inhibitors of key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs).[5][6][7]

  • Antiviral Agents: Modified pyrimidine nucleosides are a cornerstone of antiviral therapy. The 5-iodo substituent is a known feature in some antiviral compounds.[1][8][9]

  • Antimicrobial Agents: The pyrimidine nucleus is a common feature in many antibacterial and antifungal drugs.[1]

Data Presentation: Biological Activity of 5-Aryl/Alkynyl Pyrimidin-4-ol Derivatives

The following table summarizes the in vitro biological activities of representative pyrimidine derivatives structurally related to or potentially synthesized from this compound. This data highlights the potential of this scaffold in generating potent bioactive molecules.

Compound IDTarget/AssayCell LineIC50 / ActivityReference Compound
Anticancer Activity
CDK2 InhibitorEnzyme Assay-Kᵢ = 0.005 µMStaurosporine
CDK9 InhibitorEnzyme Assay-IC50 = 7 nM-
KRAS-G12D InhibitorCell-based AssayA549IC50 = 11.08 μM-
EGFR InhibitorEnzyme Assay-IC50 = 5.91 μMErlotinib
AnticancerMCF-7 (Breast)IC50 = 1.629 μMDoxorubicin
AnticancerHepG-2 (Liver)IC50 = 5.91 μMDoxorubicin
AnticancerHCT-116 (Colon)IC50 = 7.69 μMDoxorubicin
Antiviral Activity
Influenza A (H1N1)CPE ReductionMDCKModerate ActivityRimantadine
Human Coronavirus 229ECPE ReductionHELPotent Activity-

Note: The data presented is a compilation from various sources on structurally related pyrimidine derivatives and serves as a guide to the potential activities of compounds derived from this compound.[3][9][10][11][12]

Experimental Protocols

The following are detailed methodologies for key synthetic transformations involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-pyrimidin-4-ol Derivatives

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.5 equivalents), palladium(II) acetate (0.05 equivalents), and SPhos (0.1 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-pyrimidin-4-ol.

Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-pyrimidin-4-ol Derivatives

This protocol provides a general method for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equivalents)

  • Copper(I) iodide (CuI, 0.05 equivalents)

  • Triethylamine (Et₃N, 3.0 equivalents)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents), and copper(I) iodide (0.05 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous DMF, triethylamine (3.0 equivalents), and the terminal alkyne (1.5 equivalents) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-pyrimidin-4-ol.

Mandatory Visualization

Signaling Pathway Diagram

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation G1 G1 Phase S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 G2 G2 Phase DNA_Synthesis DNA Synthesis M M Phase CyclinE_CDK2 Cyclin E / CDK2 pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinE_CDK2->DNA_Synthesis promotes E2F E2F pRb->E2F releases E2F->DNA_Synthesis activates Pyrimidine_Derivative 5-Aryl-pyrimidin-4-ol (CDK Inhibitor) Pyrimidine_Derivative->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK2 signaling pathway by a 5-aryl-pyrimidin-4-ol derivative.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_workflow Synthetic Workflow: Suzuki-Miyaura Coupling Start This compound + Arylboronic Acid Reaction_Setup Reaction Setup: - Pd(OAc)₂/SPhos - K₂CO₃ - Dioxane/Water Start->Reaction_Setup Heating Heating (80-100 °C) & Monitoring (TLC/LC-MS) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-pyrimidin-4-ol Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

References

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives: Applications and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimido[4,5-d]pyrimidine derivatives represent a class of fused heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. These scaffolds are recognized for their diverse pharmacological activities, serving as a versatile framework for the development of novel therapeutic agents. Their biological activities are wide-ranging and include anticancer, antimicrobial, anti-inflammatory, antiviral, and diuretic properties.[1][2] The core structure of pyrimido[4,5-d]pyrimidines allows for substitutions at various positions, enabling the fine-tuning of their physicochemical properties and biological targets. This has led to the discovery of potent inhibitors of various enzymes, such as cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and epidermal growth factor receptor (EGFR), making them promising candidates for drug development.[3][4][5]

This document provides detailed application notes and experimental protocols for the synthesis of pyrimido[4,5-d]pyrimidine derivatives, aimed at researchers, scientists, and professionals in drug development.

Application Notes

Pyrimido[4,5-d]pyrimidine derivatives have emerged as a privileged scaffold in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, leading to their therapeutic potential in several disease areas.

Anticancer Activity:

A significant area of application for these derivatives is in oncology. They have been extensively investigated as inhibitors of various protein kinases that play crucial roles in cancer cell proliferation and survival.[6]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines have been designed and synthesized as potent CDK2 inhibitors.[3] These compounds have demonstrated selective inhibition of CDK2, a key regulator of the cell cycle, leading to anti-proliferative effects in human tumor cell lines.[3]

  • Bruton's Tyrosine Kinase (BTK) Inhibition: Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of BTK, a critical component of the B-cell receptor (BCR) signaling pathway.[4] Aberrant BCR signaling is a hallmark of various B-cell malignancies, and BTK inhibitors have shown significant clinical success.[4]

  • EGFR Inhibition: The pyrimido[4,5-d]pyrimidine scaffold has also been utilized to develop EGFR inhibitors, which are crucial in treating non-small cell lung cancer and other solid tumors.[7]

Neuroprotective and Antioxidant Properties:

Recent studies have highlighted the potential of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines as neuroprotective agents.[8] These compounds have shown promising antioxidant properties and the ability to inhibit the aggregation of amyloid-β peptides, which is a key pathological hallmark of Alzheimer's disease.[8]

Antiviral and Antimicrobial Activity:

The versatility of the pyrimido[4,5-d]pyrimidine core extends to infectious diseases. Various derivatives have been synthesized and evaluated for their antiviral and antimicrobial activities.[5][7] Notably, certain compounds have demonstrated efficacy against human coronavirus 229E (HCoV-229E).[7] Additionally, derivatives with electron-withdrawing groups have shown promising antimicrobial activity against selected bacterial and fungal strains.[9]

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium Proliferation Cell Proliferation & Survival Calcium->Proliferation Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Inhibitor->BTK

Caption: BTK Signaling Pathway Inhibition.

Experimental_Workflow Start Starting Materials: - Aldehyde - 6-Aminouracil derivative - Urea/Thiourea Reaction One-Pot Reaction (e.g., Microwave Irradiation, Catalyst) Start->Reaction Isolation Product Isolation & Purification (Filtration, Washing, Recrystallization) Reaction->Isolation Characterization Spectroscopic Characterization (NMR, IR, MS) Isolation->Characterization BioAssay In vitro Biological Assays (e.g., Kinase Inhibition, Antiproliferative) Characterization->BioAssay Data Data Analysis (IC₅₀ Determination) BioAssay->Data

Caption: One-Pot Synthesis Workflow.

Quantitative Data Summary

Table 1: Inhibitory Activity of Pyrimido[4,5-d]pyrimidine Derivatives against CDKs. [3]

CompoundCDK2 IC₅₀ (µM)CDK4 IC₅₀ (µM)
7a 0.31>100
7c 1.12>100
7d 5.340.66
7e 0.251.34
7f 0.050.86
Roscovitine 0.450.9

Table 2: Inhibitory Activity of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives against BTK. [4]

CompoundBTK IC₅₀ (nM)EGFR IC₅₀ (nM)
17 1.2>10000
18 0.81500
Ibrutinib 0.65.6

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidines [3]

This protocol describes a one-pot condensation reaction for the synthesis of pyrimido[4,5-d]pyrimidine derivatives.

Materials:

  • 6-Amino-2-thiouracil

  • Appropriate aldehyde (e.g., benzaldehyde)

  • Thiourea

  • Glacial acetic acid

Procedure:

  • A mixture of 6-amino-2-thiouracil (10 mmol), the selected aldehyde (10 mmol), and thiourea (12 mmol) is prepared in glacial acetic acid (25 mL).

  • The reaction mixture is heated under reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or dimethylformamide) to yield the desired pyrimido[4,5-d]pyrimidine derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis of Hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives [9]

This protocol outlines a green and efficient microwave-assisted method for the synthesis of pyrimido[4,5-d]pyrimidine derivatives.

Materials:

  • 2-Thiobarbituric acid

  • Guanidine hydrochloride

  • Substituted aldehydes

  • Iodine (catalyst)

  • Water

Procedure:

  • In a microwave-safe vessel, a mixture of 2-thiobarbituric acid (1 mmol), guanidine hydrochloride (1 mmol), a substituted aldehyde (1 mmol), and iodine (8 mol%) is prepared in water (5 mL).

  • The vessel is sealed and subjected to microwave irradiation at a suitable power and temperature (e.g., 100 W, 80 °C) for 5-10 minutes.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The collected solid is washed sequentially with a sodium thiosulfate solution, a sodium bicarbonate solution, and finally with water to remove the catalyst and any unreacted starting materials.

  • The product is dried under vacuum to afford the pure hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one derivative.

  • Characterization of the final product is performed using IR, ¹H NMR, ¹³C NMR, and mass spectral analysis.

Protocol 3: Two-Step Synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines [8]

This protocol describes a two-step procedure for the synthesis of a specific class of pyrimido[4,5-d]pyrimidine derivatives.

Step 1: Synthesis of Intermediate 4-chloro-2-methyl-7-phenylpyrimido[4,5-d]pyrimidine

  • A mixture of 4-amino-2-methyl-5-pyrimidinecarboxamide and benzaldehyde is reacted in a suitable solvent with a catalyst to form the corresponding dihydropyrimido[4,5-d]pyrimidinone.

  • The intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the 4-chloro derivative.

Step 2: Amination to form N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines

  • The 4-chloro-2-methyl-7-phenylpyrimido[4,5-d]pyrimidine intermediate (1 mmol) is dissolved in a suitable solvent like isopropanol or N,N-dimethylformamide.

  • Aniline or a substituted aniline (1.2 mmol) and a base, such as diisopropylethylamine (DIPEA), are added to the solution.

  • The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, the mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent.

  • The precipitate is collected by filtration, washed, and purified by column chromatography or recrystallization to give the final N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine derivative.

  • The final product's identity and purity are confirmed through spectroscopic analysis.

References

Application Notes and Protocols for Suzuki Coupling with 5-Iodopyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing a Suzuki-Miyaura cross-coupling reaction using 5-iodopyrimidin-4-ol as a substrate. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, which is critical in the development of novel pharmaceutical compounds and other complex organic molecules.[1][2][3] The pyrimidine core, in particular, is a prevalent scaffold in numerous biologically active compounds.

The protocol herein is a generalized procedure derived from established methods for Suzuki couplings on structurally related halopyrimidines and other heterocyclic systems.[4][5][6][7][8] Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the desired outcome for specific aryl or heteroaryl boronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base.[3][9][10] The catalytic cycle generally proceeds through three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9][11] The presence of a base is crucial for the activation of the organoboron compound.[3]

In the context of this compound, the carbon-iodine bond is relatively weak and therefore highly reactive towards oxidative addition with the palladium catalyst, making it an excellent substrate for this transformation.

Experimental Protocol

This protocol details a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialPurposeTypical Amount (equivalents)Notes
This compoundStarting Material1.0Limiting reagent.
Arylboronic AcidCoupling Partner1.1 - 1.5A slight excess is typically used to ensure complete consumption of the starting material.[5]
Palladium CatalystCatalyst0.02 - 0.05 (2-5 mol%)Common choices include Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand.[4][12]
BaseActivates Boronic Acid2.0 - 3.0K₂CO₃, K₃PO₄, or Cs₂CO₃ are effective options.[12]
SolventReaction Medium-A degassed mixture of an organic solvent and water is commonly used (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O).[5][12][13]
Inert GasAtmosphere-Nitrogen or Argon.
Reaction Conditions
ParameterRecommended RangeNotes
Temperature80 - 110 °CThe optimal temperature may vary depending on the specific substrates and catalyst system.
Reaction Time4 - 24 hoursReaction progress should be monitored by TLC or LC-MS.
AtmosphereInertAn oxygen-free environment is crucial for the stability of the palladium catalyst.
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[12]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete when the starting material is no longer observed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.[12]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-pyrimidin-4-ol.

Visualizations

Chemical Transformation

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Pyrimidinol This compound Reaction_Center + Pyrimidinol->Reaction_Center BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->Reaction_Center Catalyst Pd Catalyst Arrow Catalyst->Arrow Base Base Base->Arrow Solvent Solvent/Heat Solvent->Arrow CoupledProduct 5-Aryl-pyrimidin-4-ol Reaction_Center->Arrow Arrow->CoupledProduct

Caption: General scheme of the Suzuki coupling reaction.

Experimental Workflow

Experimental_Workflow A 1. Combine Reactants (this compound, Arylboronic Acid, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) A->B C 3. Add Catalyst and Solvent B->C D 4. Heat and Stir Reaction Mixture C->D E 5. Monitor Reaction Progress (TLC or LC-MS) D->E F 6. Reaction Work-up (Extraction and Washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization of Pure Product G->H

Caption: Step-by-step experimental workflow.

Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)Lₙ PdII_Aryl R¹-Pd(II)Lₙ-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Both R¹-Pd(II)Lₙ-R² PdII_Aryl->PdII_Both Transmetalation Transmetalation PdII_Both->Pd0 Product R¹-R² PdII_Both->Product RedElim Reductive Elimination ArylHalide R¹-X Organoboron R²-B(OR)₂ Base Base

References

Application of 5-Iodopyrimidin-4-ol in Kinase Inhibitor Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of 5-Iodopyrimidin-4-ol as a key building block in the synthesis of kinase inhibitors. The strategic placement of the iodine atom at the 5-position of the pyrimidin-4-ol scaffold offers a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities crucial for potent and selective kinase inhibition. While direct literature examples specifically citing this compound are limited, this guide leverages established methodologies for analogous 5-halopyrimidines to provide robust and scientifically-grounded protocols.

Introduction to Pyrimidine Scaffolds in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, frequently found in the core structure of numerous FDA-approved kinase inhibitors. Its structural similarity to the adenine base of ATP allows pyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of kinases. Strategic functionalization of the pyrimidine ring is essential for achieving high potency and selectivity against specific kinase targets. The C5 position of the pyrimidin-4-ol core is a key site for modification to explore structure-activity relationships (SAR) and optimize drug-like properties.

Synthetic Utility of this compound

This compound serves as a versatile precursor for the synthesis of a wide array of substituted pyrimidin-4-one derivatives. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties, which are common pharmacophoric elements in kinase inhibitors.

Key Synthetic Transformations

The functionalization of this compound is primarily achieved through the following palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl groups.

  • Sonogashira Coupling: For the formation of C-C triple bonds, linking alkynyl fragments to the pyrimidine core.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the introduction of diverse amine functionalities.

The general workflow for these synthetic transformations is depicted below.

Synthetic Workflow Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Ar-B(OH)2, Pd Catalyst, Base Sonogashira Sonogashira Coupling Start->Sonogashira R-C≡CH, Pd/Cu Catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald R1R2NH, Pd Catalyst, Base Aryl 5-Aryl/Heteroaryl- pyrimidin-4-ol Suzuki->Aryl Alkynyl 5-Alkynyl- pyrimidin-4-ol Sonogashira->Alkynyl Amino 5-Amino- pyrimidin-4-ol Buchwald->Amino Inhibitors Kinase Inhibitors Aryl->Inhibitors Alkynyl->Inhibitors Amino->Inhibitors

A generalized synthetic workflow for the functionalization of this compound.

Targeted Kinase Pathways

Derivatives of the pyrimidin-4-ol scaffold have been implicated as inhibitors of several important kinase families, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often dysregulated in various cancers, particularly non-small cell lung cancer.

  • Janus Kinases (JAKs): Non-receptor tyrosine kinases that play a crucial role in cytokine signaling and are implicated in inflammatory diseases and myeloproliferative disorders.

  • Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that regulate the cell cycle, making them attractive targets for cancer therapy.

The signaling pathways for these kinases are illustrated below.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR

Simplified EGFR signaling pathway and the point of inhibition.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Gene_Transcription Gene Transcription (Inflammation, Immunity) STAT_Dimer->Gene_Transcription Translocation Cytokine Cytokine Cytokine->Cytokine_Receptor Inhibitor Pyrimidine-based JAK Inhibitor Inhibitor->JAK

Simplified JAK-STAT signaling pathway and the point of inhibition.

CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 Inhibitor Pyrimidine-based CDK Inhibitor Inhibitor->CDK46_CyclinD Inhibitor->CDK2_CyclinE

Simplified CDK-mediated cell cycle regulation and points of inhibition.

Quantitative Data Summary

The following tables summarize representative inhibitory activities of pyrimidine-based kinase inhibitors against various kinase targets. It is important to note that the specific activities of derivatives from this compound would need to be determined experimentally.

Compound ClassTarget KinaseIC50 (nM)Reference Compound
Pyrimidine DerivativesEGFR10 - 100Gefitinib
Pyrimidine DerivativesJAK15 - 50Tofacitinib
Pyrimidine DerivativesJAK21 - 20Ruxolitinib
Pyrimidine DerivativesJAK350 - 500Tofacitinib
Pyrimidine DerivativesCDK21 - 10Roscovitine
Pyrimidine DerivativesCDK410 - 100Palbociclib
Pyrimidine DerivativesCDK620 - 200Palbociclib
Reaction TypeSubstrateProductTypical Yield (%)
Suzuki-Miyaura5-Bromopyrimidine5-Arylpyrimidine70 - 95
Sonogashira5-Iodouracil5-Alkynyluracil60 - 85
Buchwald-Hartwig5-Bromopyrimidine5-Aminopyrimidine50 - 90

Experimental Protocols

Note: These protocols are generalized and based on established procedures for analogous 5-halopyrimidines. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is crucial for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 5-arylpyrimidin-4-ol derivatives.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)

  • 1,4-Dioxane/Water (4:1) or DMF

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried Schlenk flask, add this compound, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of this compound

Objective: To synthesize 5-alkynylpyrimidin-4-ol derivatives.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv)

  • CuI (0.05 - 0.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • DMF or THF

  • Ethyl acetate

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of this compound

Objective: To synthesize 5-aminopyrimidin-4-ol derivatives.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 2.0 equiv)

  • Pd₂(dba)₃ (0.02 - 0.05 equiv)

  • Xantphos or BINAP (0.04 - 0.1 equiv)

  • NaOtBu or Cs₂CO₃ (1.5 - 2.5 equiv)

  • Toluene or 1,4-Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried Schlenk flask, add this compound, palladium precursor, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent and the amine via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to a range of palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around the pyrimidin-4-ol core. The protocols and data presented in this guide, though based on analogous systems, provide a strong foundation for researchers to design and synthesize new generations of potent and selective kinase inhibitors for various therapeutic applications. Further experimental validation is necessary to determine the optimal conditions and biological activities of the synthesized compounds.

Application Notes and Protocols for the Derivatization of 5-Iodopyrimidin-4-ol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 5-iodopyrimidin-4-ol, a key scaffold in medicinal chemistry. The substitution at the C5 position of the pyrimidin-4-ol core is a valuable strategy for conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of drug candidates. This document outlines detailed protocols for two of the most effective cross-coupling reactions for this purpose: the Suzuki-Miyaura coupling and the Sonogashira coupling.

The pyrimidine ring is a fundamental component of many biologically active compounds, including anticancer, antiviral, and antibacterial agents.[1][2] The derivatization of the this compound core allows for the systematic exploration of the chemical space around the scaffold, leading to the identification of compounds with improved pharmacological profiles.

Data Presentation: SAR of 5-Substituted Pyrimidine Derivatives

The following table summarizes the structure-activity relationship data for a series of 5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as Cyclin-Dependent Kinase 9 (CDK9) inhibitors. While the core structure is not identical to this compound, this data provides a valuable example of how substitutions at the C5 position of a pyrimidine ring can significantly impact biological activity. The data demonstrates the importance of the C5-substituent for potency and selectivity.[3] For instance, the replacement of a hydrogen at the C5-position with a carbonitrile group maintains high potency, whereas a hydroxyl group leads to a significant loss of inhibitory activity.[3]

CompoundR' (C5-substituent)RCDK9 Ki (nM)CDK1 Ki (nM)CDK2 Ki (nM)HCT-116 GI50 (nM)
Ia Hm-NO₂12690
12a CNm-NO₂12540
12b OHm-NO₂>155>460>230>1000
12e Fm-SO₂NH₂347<10
12f Clm-SO₂NH₂10152530

Experimental Protocols

Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Arylpyrimidin-4-ol Derivatives

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4][5] This reaction is particularly useful for introducing a wide range of aryl and heteroaryl moieties at the C5 position of this compound. Microwave-assisted Suzuki coupling can significantly reduce reaction times and improve yields.[6][7]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF)

  • Microwave reactor (optional)

  • Standard glassware for organic synthesis

  • Inert gas (Nitrogen or Argon)

Procedure (Microwave-Assisted):

  • To a 10 mL microwave reactor vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add 6 mL of a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100-120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylpyrimidin-4-ol derivative.

Suzuki_Workflow Reagents Reagents: This compound Arylboronic Acid Pd Catalyst, Base Mixing Mixing in Solvent Reagents->Mixing Reaction Microwave Irradiation (100-120°C, 15-30 min) Mixing->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Arylpyrimidin-4-ol Derivative Purification->Product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Sonogashira Coupling for the Synthesis of 5-Alkynylpyrimidin-4-ol Derivatives

The Sonogashira coupling is a powerful reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8][9] This method allows for the introduction of diverse alkynyl groups at the C5 position of this compound, which can serve as important pharmacophores or as handles for further functionalization. The reaction is typically carried out under mild conditions.[8]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Standard glassware for organic synthesis

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in a suitable solvent such as THF (10 mL).

  • Add the terminal alkyne (1.2 mmol), a palladium catalyst like Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a copper(I) salt such as CuI (0.1 mmol, 10 mol%).

  • Add a base, for example, triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynylpyrimidin-4-ol derivative.

Sonogashira_Workflow Reagents Reagents: This compound Terminal Alkyne Pd/Cu Catalysts, Base Reaction Reaction in Solvent (RT to 60°C) Reagents->Reaction Filtration Filtration (Celite) Reaction->Filtration Extraction Extraction & Washing Filtration->Extraction Purification Column Chromatography Extraction->Purification Product 5-Alkynylpyrimidin-4-ol Derivative Purification->Product

Caption: Experimental workflow for Sonogashira coupling.

Signaling Pathway Context

The derivatization of the this compound scaffold is often aimed at developing inhibitors for specific biological targets, such as protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by pyrimidine-based inhibitors.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A (e.g., p38, CDK9) Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Pyrimidine Inhibitor Inhibitor->Kinase1

Caption: Generic kinase signaling pathway targeted by pyrimidine inhibitors.

References

5-Iodopyrimidin-4-ol: A Versatile Scaffold in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Iodopyrimidin-4-ol, a halogenated derivative of the essential biological heterocycle pyrimidine, has emerged as a critical building block in the development of targeted anticancer therapies. Its unique structural features, particularly the presence of a reactive iodine atom at the 5-position and a hydroxyl group at the 4-position, provide medicinal chemists with a versatile platform for synthesizing a diverse array of potent and selective kinase inhibitors. The pyrimidine core is a well-established pharmacophore in oncology, and the strategic placement of the iodo substituent allows for the facile introduction of various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This functionalization is instrumental in tuning the binding affinity and selectivity of the resulting compounds towards specific cancer-related protein kinases.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of anticancer agents, with a focus on kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel oncology therapeutics.

Application in the Synthesis of Kinase Inhibitors

This compound serves as a key intermediate in the synthesis of various kinase inhibitors that target signaling pathways frequently dysregulated in cancer. The iodine atom acts as a synthetic handle for introducing diverse chemical functionalities that can interact with specific residues within the ATP-binding pocket of kinases, thereby leading to potent and selective inhibition.

General Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

A primary application of this compound in the synthesis of anticancer agents involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of the pyrimidine core with a wide range of aryl and heteroaryl boronic acids or esters, leading to the generation of a library of 5-substituted pyrimidin-4-ol derivatives.

Diagram of the General Synthetic Workflow

G start This compound reaction Suzuki-Miyaura Coupling start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) catalyst->reaction product 5-Aryl/Heteroaryl-pyrimidin-4-ol (Potential Kinase Inhibitor) reaction->product

Caption: General workflow for synthesizing 5-aryl/heteroaryl-pyrimidin-4-ol derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the synthesis and evaluation of anticancer agents derived from this compound.

Protocol 1: Synthesis of a 5-Aryl-pyrimidin-4-ol Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.05 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-pyrimidin-4-ol.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to evaluate the inhibitory activity of the synthesized compounds against a specific protein kinase.

Materials:

  • Synthesized 5-aryl-pyrimidin-4-ol derivative

  • Recombinant human kinase (e.g., Aurora Kinase A, CDK2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture: In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized 5-aryl-pyrimidin-4-ol derivative

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Data Presentation

The biological activity of anticancer agents derived from this compound is typically quantified by their inhibitory concentration (IC₅₀) against specific kinases and cancer cell lines.

Table 1: Representative Biological Activity Data for 5-Aryl-pyrimidin-4-ol Derivatives

Compound IDTarget KinaseKinase IC₅₀ (nM)Cancer Cell LineCell Viability IC₅₀ (µM)
Example A Aurora Kinase A15HCT116 (Colon)0.5
Example B CDK250MCF-7 (Breast)1.2
Example C JAK225K562 (Leukemia)0.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific chemical structure of the synthesized compounds.

Signaling Pathway Visualization

Many anticancer agents derived from this compound function by inhibiting protein kinases that are key components of oncogenic signaling pathways. The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by these inhibitors.

Diagram of a Generic Kinase Signaling Pathway

G extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor downstream_kinase Downstream Kinase receptor->downstream_kinase activates transcription_factor Transcription Factor downstream_kinase->transcription_factor activates cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response promotes inhibitor 5-Aryl-pyrimidin-4-ol (Kinase Inhibitor) inhibitor->downstream_kinase inhibits

Caption: Inhibition of a kinase signaling pathway by a 5-aryl-pyrimidin-4-ol derivative.

This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents, particularly kinase inhibitors. The synthetic accessibility and the ability to introduce a wide range of substituents through established cross-coupling methodologies make it an attractive scaffold for drug discovery programs. The protocols and data presented herein provide a foundational guide for researchers to explore the potential of this compound in the development of the next generation of targeted cancer therapies.

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 5-Iodopyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 5-iodopyrimidin-4-ol, a key building block in the synthesis of diverse molecular architectures for drug discovery and development. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and functionalization at the 5-position through robust palladium-catalyzed methods such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions allows for the exploration of vast chemical space. The resulting 5-substituted pyrimidin-4-ol derivatives are of significant interest, particularly as kinase inhibitors in oncology and immunology.

While specific experimental data for this compound is not extensively documented in publicly available literature, the following protocols for analogous 5-halopyrimidine systems provide a strong foundation for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of 5-Arylpyrimidin-4-ols

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, enabling the synthesis of 5-arylpyrimidin-4-ols. These compounds are key intermediates in the development of various therapeutic agents, including kinase inhibitors. The reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation.

General Reaction Scheme:

Suzuki_Coupling cluster_conditions Reaction Conditions reactant1 This compound product 5-Arylpyrimidin-4-ol reactant1->product + reactant2 Arylboronic Acid (R-B(OH)2) catalyst Pd Catalyst (e.g., Pd(PPh3)4) base Base (e.g., K2CO3, Cs2CO3) solvent Solvent (e.g., Dioxane/H2O)

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol (Adapted from analogous systems):

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Analogous Suzuki-Miyaura Couplings:

The following table summarizes reaction conditions for the Suzuki coupling of various halopyrimidines, providing a reference for optimizing the reaction with this compound.

EntryHalopyrimidineArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-22Good
22,4-DichloropyrimidineArylboronic acidsPd(PPh₃)₄ (0.5)K₂CO₃1,4-DioxaneMW (15 min)0.25Good to Excellent[1]
34-Pyrimidyl TosylatesArylboronic acidsPd(PPh₃)₄ (5)K₂CO₃WaterMW (1 h)1Up to 97%

Sonogashira Coupling: Synthesis of 5-Alkynylpyrimidin-4-ols

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, yielding 5-alkynylpyrimidin-4-ols. These compounds are valuable precursors and have shown potential as kinase inhibitors.[2][3]

General Reaction Scheme:

Sonogashira_Coupling cluster_conditions Reaction Conditions reactant1 This compound product 5-Alkynylpyrimidin-4-ol reactant1->product + reactant2 Terminal Alkyne (R-C≡CH) catalyst Pd Catalyst (e.g., PdCl2(PPh3)2) cocatalyst Cu(I) Co-catalyst (e.g., CuI) base Base (e.g., Et3N) solvent Solvent (e.g., THF, DMF)

Figure 2: General scheme for the Sonogashira coupling of this compound.

Experimental Protocol (Adapted from analogous systems):

This protocol provides a general procedure that can be adapted for various terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne to the reaction mixture dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (typically room temperature to 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Quantitative Data for Analogous Sonogashira Couplings:

The following table presents data from Sonogashira couplings of 5-bromopyrimidine, which can guide the optimization for this compound.

EntryTerminal AlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
1But-3-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT385
2Prop-2-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT382
3PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492
44-EthynyltoluenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT490

Buchwald-Hartwig Amination: Synthesis of 5-Aminopyrimidin-4-ols

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 5-aminopyrimidin-4-ols from this compound and various primary or secondary amines.[4] These products are important scaffolds in medicinal chemistry, often targeting kinases.

General Reaction Scheme:

Buchwald_Hartwig_Amination cluster_conditions Reaction Conditions reactant1 This compound product 5-Aminopyrimidin-4-ol reactant1->product + reactant2 Amine (R1R2NH) catalyst Pd Catalyst (e.g., Pd2(dba)3) ligand Ligand (e.g., XPhos, RuPhos) base Base (e.g., NaOtBu, K3PO4) solvent Solvent (e.g., Toluene, Dioxane)

Figure 3: General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol (Adapted from analogous systems):

The choice of ligand and base is crucial and depends on the nature of the amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.

  • Add this compound and the amine.

  • Add the degassed solvent.

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through celite.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Quantitative Data for Analogous Buchwald-Hartwig Aminations:

The following table provides representative conditions for the amination of various aryl halides, which can serve as a starting point for the reaction with this compound.

EntryAminePalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101678
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene1001292
4IndolePd₂(dba)₃ (2)Xantphos (4)K₂CO₃Dioxane1102475

Application in Drug Discovery: Kinase Inhibitors

The 5-substituted pyrimidin-4-ol scaffold is a cornerstone in the design of kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The introduction of diverse aryl, alkynyl, and amino functionalities at the 5-position of the pyrimidine ring allows for fine-tuning of the molecule's interaction with the kinase active site, leading to potent and selective inhibitors. For instance, derivatives of 5-aryl-2,4-diaminopyrimidine have been identified as potent IRAK4 inhibitors, a key target in inflammatory diseases.[5]

Illustrative Signaling Pathway Involvement:

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway is a critical pathway in immunity and oncology. The development of 4-aminopyrazole derivatives, structurally related to the products of Buchwald-Hartwig amination of this compound, as JAK inhibitors highlights the therapeutic potential of this class of compounds.[6]

JAK_STAT_Pathway cluster_cell Cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene_Expression Gene Expression Inhibitor 5-Substituted Pyrimidin-4-ol (e.g., JAK Inhibitor) Inhibitor->JAK Inhibition

Figure 4: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of 5-substituted pyrimidin-4-ol derivatives.

Experimental Workflow

The general workflow for the palladium-catalyzed synthesis and subsequent biological evaluation of 5-substituted pyrimidin-4-ol derivatives is outlined below.

Experimental_Workflow start This compound coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) start->coupling purification Purification (Column Chromatography) coupling->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., Kinase Assays) characterization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization end Drug Candidate lead_optimization->end

Figure 5: General experimental workflow from starting material to a potential drug candidate.

References

Application Notes: 5-Iodopyrimidin-4-ol as a Versatile Intermediate for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 5-Iodopyrimidin-4-ol as a key building block in the synthesis of potent antiviral compounds. The presence of the iodine atom at the C5 position of the pyrimidine ring offers a reactive handle for various cross-coupling reactions, enabling the introduction of a diverse range of substituents and the generation of novel antiviral candidates. This document provides an overview of the synthetic strategies, detailed experimental protocols, and biological activities of resulting compounds, highlighting the potential of this intermediate in antiviral drug discovery.

Introduction

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, with numerous approved drugs for the treatment of viral infections such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and human immunodeficiency virus (HIV). The strategic modification of the pyrimidine core has been a fruitful area of research, leading to the discovery of compounds with enhanced potency and selectivity. This compound, also known as 5-iodouracil, is a readily available and highly versatile intermediate for the synthesis of such modified pyrimidine derivatives. The carbon-iodine bond at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, and alkynyl moieties. These modifications can significantly impact the biological activity of the resulting molecules, often by improving their interaction with viral enzymes such as DNA or RNA polymerases.

Synthetic Strategies and Key Reactions

The primary synthetic utility of this compound lies in its ability to undergo C-C bond formation at the 5-position. The following are key reactions that leverage this reactivity for the synthesis of antiviral compounds:

  • Suzuki Cross-Coupling: This reaction involves the coupling of this compound (or its protected derivatives) with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly effective for introducing a wide array of aryl and heteroaryl substituents.

  • Sonogashira Cross-Coupling: This reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This is a powerful tool for synthesizing 5-alkynylpyrimidine derivatives, which have shown significant antiviral activity.

  • Heck and Stille Couplings: While less commonly reported for this specific substrate in the context of antiviral synthesis, these reactions represent additional possibilities for C-C bond formation.

  • Nucleophilic Substitution: The pyrimidine ring can be further functionalized through nucleophilic substitution reactions, often after activation of the 4-hydroxyl group (e.g., by conversion to a leaving group like a chloride).

Logical Workflow for Antiviral Compound Synthesis

G A This compound (5-Iodouracil) B Protection of N1 and/or O4 (e.g., silylation, benzylation) A->B C Palladium-Catalyzed Cross-Coupling Reaction B->C D Suzuki Coupling (with Ar-B(OH)2) C->D E Sonogashira Coupling (with R-C≡CH) C->E F Deprotection D->F E->F G 5-Arylpyrimidin-4-ol Derivative F->G H 5-Alkynylpyrimidin-4-ol Derivative F->H I Biological Evaluation (Antiviral Assays) G->I H->I J Lead Compound I->J

Caption: General workflow for synthesizing antiviral compounds from this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling of a Protected this compound Derivative

This protocol is adapted from methodologies used for the synthesis of 5-aryl pyrimidine derivatives.

1. Protection of this compound:

  • Suspend this compound in a suitable solvent (e.g., anhydrous acetonitrile).
  • Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until a clear solution is obtained, indicating the formation of the silylated derivative.
  • Remove the solvent under reduced pressure to yield the protected intermediate.

2. Suzuki Cross-Coupling Reaction:

  • To a solution of the protected this compound in a solvent mixture (e.g., 1,4-dioxane/water) add the desired arylboronic acid (1.2 equivalents).
  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, such as Na₂CO₃ (2.0 equivalents).
  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
  • Upon completion, cool the reaction mixture to room temperature and dilute with water.
  • Extract the product with an organic solvent (e.g., ethyl acetate).
  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

3. Deprotection and Purification:

  • Dissolve the crude product in a suitable solvent (e.g., methanol) and add a deprotecting agent (e.g., a few drops of HCl or a fluoride source like TBAF for silyl groups).
  • Stir the mixture at room temperature until deprotection is complete (monitored by TLC).
  • Neutralize the reaction mixture if necessary and concentrate under reduced pressure.
  • Purify the final compound by column chromatography on silica gel to afford the desired 5-arylpyrimidin-4-ol derivative.

Protocol 2: Synthesis of a 5-Alkynyluracil Nucleoside via Sonogashira Coupling

This protocol is based on the synthesis of 5-alkynyl-2'-deoxyuridines, which are known to possess antiviral properties. The synthesis starts from the corresponding 5-iodo nucleoside.

1. Sonogashira Coupling Reaction:

  • Dissolve 5-iodo-2'-deoxyuridine in an appropriate solvent such as anhydrous DMF or triethylamine.
  • Add the terminal alkyne (1.5 equivalents), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.1 equivalents), and a co-catalyst such as CuI (0.2 equivalents).
  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.
  • Monitor the reaction by TLC. Once the starting material is consumed, concentrate the mixture under reduced pressure.

2. Purification:

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 5-alkynyl-2'-deoxyuridine derivative.

Quantitative Data Summary

The following tables summarize the antiviral activities of representative compounds synthesized from 5-iodopyrimidine precursors.

Table 1: Antiviral Activity of 4'-ThioIDU against Orthopoxviruses

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Vaccinia VirusHFF< 1> 100> 100
Cowpox VirusHFF< 1> 100> 100

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)

Table 2: In Vivo Efficacy of 4'-ThioIDU in a Mouse Model of Vaccinia Virus Infection

Treatment Group (Dose)Survival Rate (%)
Placebo0
4'-ThioIDU (1.5 mg/kg)87
4'-ThioIDU (5 mg/kg)73

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many pyrimidine-based antiviral compounds is the inhibition of viral nucleic acid synthesis. As nucleoside analogs, they are often phosphorylated intracellularly to their active triphosphate form. This triphosphate analog can then act as a competitive inhibitor or an alternative substrate for the viral DNA or RNA polymerase. Incorporation of the analog into the growing viral DNA or RNA chain leads to chain termination, thus halting viral replication.

G A 5-Substituted Pyrimidine Nucleoside Analog B Cellular Kinases A->B Phosphorylation C Monophosphate B->C D Diphosphate C->D Phosphorylation E Triphosphate (Active Form) D->E Phosphorylation F Viral DNA/RNA Polymerase E->F Competitive Inhibition H Viral DNA/RNA Elongation E->H Incorporation F->H G Natural dNTP/NTP G->F I Chain Termination H->I J Inhibition of Viral Replication I->J

Troubleshooting & Optimization

Technical Support Center: 5-Iodopyrimidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 5-Iodopyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the synthesis of this compound?

A1: A highly effective and environmentally friendly approach for the iodination of pyrimidine derivatives is a solvent-free reaction using molecular iodine (I₂) and a silver salt, such as silver nitrate (AgNO₃), under mechanical grinding conditions.[1][2][3][4] This method offers advantages such as short reaction times (typically 20-30 minutes), a simple setup, high yields (ranging from 70-98%), and greener reaction conditions by avoiding toxic reagents and harsh acidic environments.[2][3][4]

Q2: Why is a silver salt used in the iodination reaction?

A2: Molecular iodine (I₂) is a relatively weak electrophile for aromatic iodination.[1][5][6] Silver salts, like AgNO₃, act as a Lewis acid, activating the iodine to generate a more potent electrophilic iodinating species, such as nitryl iodide, in situ.[1][3] This activation is crucial for the efficient electrophilic substitution at the C5 position of the pyrimidine ring. The order of reactivity for different salts has been observed as AgNO₃ >> Ag₂SO₄ > NaNO₃ > NaNO₂.[2][5]

Q3: What are the typical side reactions or byproducts I should be aware of?

A3: The most common byproduct in this reaction is silver iodide (AgI), which precipitates out of the reaction mixture.[1][3][5] In pyrimidine synthesis, in general, side reactions can include self-condensation of starting materials or incomplete cyclization, though these are less specific to the final iodination step.[7] With iodination, there is a possibility of over-iodination (di- or tri-iodinated products) if the stoichiometry is not carefully controlled, or oxidation side reactions.[6][8]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[7][9] This will allow you to visualize the consumption of the starting material (pyrimidin-4-ol) and the formation of the this compound product.

Q5: What is the best method for purifying the final product?

A5: After the reaction is complete, unreacted iodine is typically quenched with a saturated solution of sodium thiosulfate.[2] The crude product can then be purified by recrystallization to obtain a high-purity solid.[8][9] For highly polar compounds that may be difficult to purify via chromatography, conversion to a less polar derivative before purification can be an effective strategy.[10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient activation of iodine. 2. Insufficient reaction time. 3. Poor quality of reagents. 4. Incomplete reaction.1. Ensure the use of a suitable silver salt, with AgNO₃ being the most effective.[2] 2. Increase the grinding/reaction time and monitor progress via TLC. Initial optimizations on similar substrates showed yield increasing with time (e.g., from 38% at 10 min to 63% at 30 min for uracil).[1][5] 3. Use fresh, high-purity iodine and silver nitrate. 4. Ensure thorough mixing (grinding) to maximize contact between reactants.[2]
Presence of Unreacted Starting Material 1. Insufficient amount of iodinating reagent. 2. Short reaction time.1. Ensure the correct stoichiometry of iodine and silver nitrate is used. A slight excess of the iodinating reagent can be considered. 2. Extend the reaction time as monitored by TLC.
Formation of Multiple Products (Spots on TLC) 1. Over-iodination leading to di-iodinated byproducts. 2. Presence of other side reactions.1. Use a stoichiometric amount of the iodinating agent relative to the pyrimidin-4-ol.[8] 2. Optimize reaction conditions (e.g., temperature control) to improve selectivity.
Difficulty in Product Isolation/Purification 1. Product is highly polar. 2. Presence of persistent impurities.1. Consider derivatization to a less polar compound before purification if standard recrystallization is ineffective.[10] 2. Employ thorough washing steps during workup to remove byproducts like silver salts. An aqueous workup with sodium thiosulfate is crucial to remove excess iodine.[2][8]
Product is an Oily Substance Instead of a Solid 1. Presence of impurities. 2. Residual solvent.1. Purify the product using column chromatography or attempt to induce crystallization by scratching the flask or seeding with a pure crystal.[8] 2. Ensure the product is thoroughly dried under vacuum.[8]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

This protocol is adapted from a green chemistry approach for the iodination of pyrimidine derivatives.[2][3]

Materials:

  • Pyrimidin-4-ol

  • Molecular Iodine (I₂)

  • Silver Nitrate (AgNO₃)

  • Acetonitrile (a few drops for easier grinding)

  • Saturated Sodium Thiosulfate solution

  • Mortar and Pestle

Procedure:

  • In a mortar, combine Pyrimidin-4-ol, molecular iodine (I₂), and silver nitrate (AgNO₃). A typical molar ratio would be optimized around 1:1.2:2.0 (Substrate:I₂:AgNO₃), based on similar reactions.[3]

  • Add 2-4 drops of acetonitrile to the mixture to facilitate grinding.[5]

  • Grind the mixture vigorously with a pestle for 20-30 minutes. The reaction is often exothermic, and a color change to a violet-colored tacky solid may be observed.[2]

  • Monitor the reaction completion by TLC.

  • Once the reaction is complete, add a saturated solution of sodium thiosulfate to quench any unreacted iodine.

  • The solid product can then be collected and purified, typically by recrystallization.

Visualizations

experimental_workflow cluster_start Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup and Purification start Combine Pyrimidin-4-ol, I₂, and AgNO₃ in a mortar grinding Grind for 20-30 min (Solvent-free) start->grinding monitoring Monitor by TLC grinding->monitoring quench Quench with Na₂S₂O₃ solution monitoring->quench Reaction Complete isolate Isolate Crude Product quench->isolate purify Recrystallize isolate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_reagents Check Reagent Quality and Stoichiometry start->check_reagents Yes no_solution Problem Persists start->no_solution No increase_time Increase Reaction Time and Monitor by TLC check_reagents->increase_time check_activation Ensure Proper Iodination (Use AgNO₃) increase_time->check_activation solution Yield Improved check_activation->solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Low yield in 5-Iodopyrimidin-4-ol synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yields, encountered during the synthesis of 5-Iodopyrimidin-4-ol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields are a common issue and can stem from several factors. The most frequent causes include incomplete reaction, degradation of starting materials or products, and the formation of side products. Key areas to investigate are the choice and purity of the iodinating agent, reaction conditions such as temperature and solvent, and the effectiveness of the work-up and purification procedures.[1][2]

Q2: My TLC plate shows multiple spots after the reaction. What are the likely byproducts?

A2: The presence of multiple spots suggests a complex reaction mixture. Besides unreacted starting material, common byproducts can include di-iodinated pyrimidines, products of ring opening or degradation if harsh acidic conditions are used, and byproducts from the decomposition of the iodinating agent itself.[1][3] Monitoring the reaction closely with TLC is crucial to determine the optimal reaction time.

Q3: How does the tautomeric nature of pyrimidin-4-ol affect the iodination reaction?

A3: Pyrimidin-4-ol exists in a tautomeric equilibrium with its isomer, pyrimidin-4(3H)-one.[2][4][5] This equilibrium can be influenced by the solvent and pH. The reactivity of the C5 position, which is the target for iodination, is affected by which tautomer is predominant under the reaction conditions. The pyrimidin-4-ol form is generally more electron-rich and susceptible to electrophilic attack.

Q4: My starting material, pyrimidin-4-ol, has poor solubility in the chosen solvent. How can this be addressed?

A4: Poor solubility of the starting material can significantly hinder the reaction rate and lead to low conversion. Consider using a more polar aprotic solvent such as DMF or DMSO. In some cases, a co-solvent system or gentle heating can improve solubility. However, be cautious as high temperatures can also promote byproduct formation.

Q5: Are there milder or "greener" alternatives to traditional iodination methods that use harsh acids?

A5: Yes, several milder methods have been developed. Using N-Iodosuccinimide (NIS) is a common alternative that often operates under neutral or mildly acidic conditions, reducing degradation and improving selectivity.[6] Additionally, mechanochemical (solvent-free grinding) methods using molecular iodine (I₂) with a silver salt like silver nitrate (AgNO₃) have been shown to be highly efficient, rapid, and environmentally friendly, producing high yields.[7][8][9]

Troubleshooting Guides

Issue 1: Incomplete Reaction and Low Conversion

Question: My TLC analysis shows a significant amount of unreacted pyrimidin-4-ol, even after an extended reaction time. What should I investigate?

Answer:

Low conversion is a primary cause of poor yields. A systematic approach to troubleshooting this issue is essential.

  • Reagent Purity and Stoichiometry:

    • Iodinating Agent: Ensure the iodinating agent (e.g., NIS, I₂) is pure and has not decomposed during storage. N-halosuccinimides can be sensitive to light and moisture.

    • Equivalents: A large molar excess of reagents should generally be avoided, but ensure you are using at least a stoichiometric amount of the iodinating agent.[3] For reactions that require an activator or catalyst (e.g., an acid for NIS, a silver salt for I₂), verify that the correct catalytic or stoichiometric amount is being used.[7][10]

  • Reaction Conditions:

    • Temperature: Electrophilic iodination can be slow.[7][8] If the reaction is proceeding at room temperature, a modest increase in temperature might improve the rate. However, excessive heat can cause degradation. Monitor with TLC to find the optimal balance.

    • Solvent: Ensure the solvent is appropriate for the reaction and that the starting materials are sufficiently soluble. The solvent should be anhydrous if moisture-sensitive reagents are used.[11]

  • Activation of the Iodinating Agent:

    • Molecular iodine (I₂) is a weak electrophile and often requires an activating agent or an oxidant to generate a more potent iodinating species ("I⁺").[3] Silver salts (e.g., AgNO₃, Ag₂SO₄) are effective in this role.[7][8]

    • N-Iodosuccinimide (NIS) can be activated by catalytic amounts of acids, such as trifluoroacetic acid, or Lewis acids.[10]

Troubleshooting_Low_Conversion start Low Conversion: Significant Starting Material Remains check_reagents 1. Verify Reagent Quality - Purity of Pyrimidin-4-ol? - Purity/Activity of Iodinating Agent? - Correct Stoichiometry? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok check_conditions 2. Review Reaction Conditions - Is Temperature Optimal? - Sufficient Reaction Time? - Adequate Solubility in Solvent? reagents_ok->check_conditions Yes fix_reagents Remake/Repurify Reagents Adjust Stoichiometry reagents_ok->fix_reagents No conditions_ok Conditions OK check_conditions->conditions_ok check_activation 3. Check Iodinating Agent Activation - Using I₂? Add Activator (e.g., AgNO₃). - Using NIS? Add Catalyst (e.g., TFA). conditions_ok->check_activation Yes fix_conditions Optimize Temperature/Time Screen Solvents conditions_ok->fix_conditions No activation_ok Activation OK check_activation->activation_ok no_solution Problem Persists: Consult Alternative Protocols activation_ok->no_solution Yes fix_activation Introduce/Optimize Catalyst or Activator activation_ok->fix_activation No solution Problem Solved: Yield Improves fix_reagents->solution fix_conditions->solution fix_activation->solution

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Excessive Byproduct Formation

Question: My reaction has gone to completion, but the yield of the desired product is low, and I suspect the formation of multiple byproducts. What are the common side reactions?

Answer:

When conversion is high but the yield is low, side reactions are the likely culprit. Understanding these pathways is key to optimizing the reaction.

  • Over-Iodination: The pyrimidine ring has other positions that could potentially be iodinated, especially if a large excess of a highly reactive iodinating agent is used or if the reaction is left for too long.

  • Oxidation: Iodinating conditions, particularly those using an oxidant to activate I₂, can sometimes lead to oxidation of the pyrimidine ring or other functional groups.[3]

  • Degradation: Harsh conditions, such as the use of strong, hot acids (e.g., nitric or sulfuric acid) in older protocols, can cause the pyrimidine ring to decompose.[7][8] This is a reason why milder methods using NIS or mechanochemistry are now preferred.

To mitigate byproduct formation, consider the following:

  • Reduce Reagent Equivalents: Use closer to a 1:1 stoichiometric ratio of the iodinating agent to the substrate.

  • Lower Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Switch to a Milder Reagent: If using a harsh method, switch to NIS or a solvent-free grinding method which are known for higher selectivity and yields.[9]

Reaction_Pathways cluster_0 cluster_1 Reaction Pathways SM Pyrimidin-4-ol + Iodinating Agent desired Desired Product (this compound) SM->desired Desired Pathway (Optimized Conditions) side1 Side Product (e.g., Di-iodinated) SM->side1 Side Reaction (Excess Reagent/Time) side2 Side Product (e.g., Oxidized/Degraded) SM->side2 Side Reaction (Harsh Conditions)

Caption: Competing pathways in the synthesis of this compound.

Data Presentation: Influence of Reaction Conditions

The yield of iodination reactions on pyrimidine systems is highly sensitive to the choice of reagents and reaction time. The following data, adapted from a study on the iodination of uracil (a structurally similar pyrimidine), illustrates this dependency.[7][8]

EntrySilver Salt (Equiv.)Time (min)Yield (%)
1AgNO₃ (0.5)1038
2AgNO₃ (0.5)3063
3AgNO₃ (2.0)2098
4Ag₂SO₄ (2.0)2073
5NaNO₃ (2.0)2033
6NaNO₂ (2.0)2038
Data adapted from a mechanochemical, solvent-free iodination of uracil using I₂ and various salts.[7][8]

This data clearly shows that both the type of metal salt and its stoichiometry have a dramatic impact on the final yield, with AgNO₃ proving most effective.[7][8]

Experimental Protocols

Protocol A: Iodination using N-Iodosuccinimide (NIS)

This protocol utilizes the mild and selective iodinating agent N-Iodosuccinimide.

  • Reaction Setup:

    • To a round-bottom flask, add pyrimidin-4-ol (1.0 equiv).

    • Add a suitable anhydrous solvent (e.g., acetonitrile, DMF, or CH₂Cl₂) to dissolve or suspend the starting material.

    • Add N-Iodosuccinimide (NIS) (1.05-1.2 equiv).

    • If required for activation, add a catalytic amount of an acid like trifluoroacetic acid (TFA) (approx. 0.1 equiv).[10]

  • Reaction Execution:

    • Stir the mixture at room temperature. The reaction vessel should be protected from light (e.g., by wrapping it in aluminum foil) as NIS and iodo-compounds can be light-sensitive.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically a few hours).[1]

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃), to neutralize any remaining NIS or iodine.

    • If a water-immiscible solvent was used, transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.[11]

    • Purify the resulting crude solid by recrystallization (e.g., from ethanol or an ethanol/water mixture) or by silica gel column chromatography to obtain pure this compound.[12]

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_execution 2. Reaction Execution cluster_workup 3. Work-up & Purification setup1 Dissolve/Suspend Pyrimidin-4-ol in Solvent setup2 Add N-Iodosuccinimide (1.05-1.2 equiv) setup1->setup2 setup3 Add Acid Catalyst (optional) (e.g., TFA) setup2->setup3 exec1 Stir at Room Temperature (Protect from Light) setup3->exec1 exec2 Monitor by TLC exec1->exec2 workup1 Quench with Na₂S₂O₃ (aq) exec2->workup1 workup2 Solvent Extraction & Drying workup1->workup2 workup3 Concentrate in vacuo workup2->workup3 workup4 Purify by Recrystallization or Column Chromatography workup3->workup4 end end workup4->end Final Product: This compound

Caption: Experimental workflow for synthesis using NIS.

Protocol B: Green Mechanochemical Iodination

This protocol is based on an environmentally friendly, solvent-free method.[7][9]

  • Reaction Setup:

    • In a mortar and pestle, combine pyrimidin-4-ol (1.0 equiv), molecular iodine (I₂) (1.2 equiv), and silver nitrate (AgNO₃) (2.0 equiv).[7][8]

  • Reaction Execution:

    • Gently grind the solid mixture at room temperature. A few drops of a wetting agent like acetonitrile can be added for easier grinding if necessary.[7]

    • The reaction is typically very fast, often completing within 20-30 minutes.[9] The progress can be monitored by taking a small sample, dissolving it in a suitable solvent, and analyzing by TLC.

  • Work-up and Purification:

    • After completion, transfer the solid mixture to a flask.

    • Add a suitable solvent (e.g., ethyl acetate) to dissolve the organic product. The inorganic byproduct, silver iodide (AgI), is insoluble.[7][8]

    • Filter the mixture to remove the solid AgI.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting solid can be recrystallized to yield the pure this compound.

References

Technical Support Center: Purification Challenges of Polar Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of polar pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying polar pyrimidine derivatives?

A1: The main difficulties arise from their high polarity. This can cause problems like insufficient retention in reverse-phase chromatography, peak tailing in HPLC, and challenges in crystallization due to high solubility in polar solvents.[1] These molecules often have multiple hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases and solvents.[1]

Q2: Which chromatography techniques are best suited for these compounds?

A2: The choice of technique depends on the specific derivative's properties:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is frequently the preferred method for highly polar compounds. It utilizes a polar stationary phase with a mobile phase high in a less polar organic solvent, which helps in retaining polar analytes.[1][2][3]

  • Reverse-Phase Chromatography (RPC): While it can be challenging, RPC can be optimized by using polar-endcapped columns or by adding specific ion-pairing agents to the mobile phase to improve retention.[1]

  • Ion-Exchange Chromatography (IEC): This method is effective for pyrimidine derivatives that can be ionized, as it separates them based on their net charge.[1]

  • Mixed-Mode Chromatography: This technique combines different separation mechanisms, like reverse-phase and ion-exchange, to enhance the separation of complex mixtures.[1]

Q3: How can I improve the retention of my polar pyrimidine derivative in reverse-phase HPLC?

A3: To enhance retention in reverse-phase HPLC, you can try the following:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[1]

  • Decrease Organic Modifier Concentration: A lower percentage of organic solvent (like acetonitrile or methanol) in the mobile phase will increase the retention time of polar compounds.[1]

  • Adjust Mobile Phase pH: For acidic or basic derivatives, adjusting the mobile phase's pH to suppress ionization can increase the compound's hydrophobicity and, consequently, its retention.[1][4]

Q4: What causes HPLC peaks to tail, and how can I resolve this issue?

A4: Peak tailing is a frequent issue with polar compounds and can result from several factors:

  • Secondary Interactions: A primary cause is the interaction between basic analytes and residual silanol groups on the silica-based stationary phase. To address this, you can operate at a lower pH (around 3) to protonate the silanols or use a highly deactivated, end-capped column.[5]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion. It's best to dissolve the sample in the initial mobile phase whenever possible.[1]

Q5: When is crystallization a good purification method for polar pyrimidine derivatives?

A5: Crystallization is a powerful purification technique, especially for achieving high purity.[6][7][8] It is suitable when a solvent system can be identified where the pyrimidine derivative has high solubility at high temperatures but low solubility at low temperatures, while impurities remain soluble at all temperatures. However, the high polarity of these derivatives can make finding a suitable single solvent difficult, often requiring the use of solvent/anti-solvent systems.[1]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during purification.

Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor Retention in Reverse-Phase HPLC The analyte is too polar for the stationary phase, or the mobile phase is too strong.Use a polar-endcapped or polar-embedded column. Decrease the percentage of the organic modifier in the mobile phase. Consider using HILIC as an alternative.[1]
Peak Tailing/Streaking on Silica Column Strong interaction between the basic pyrimidine and acidic silanol groups on the silica surface.Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase to mask the silanol groups.[5][9] Alternatively, use a different stationary phase like alumina or a bonded phase (e.g., amino-silica).[9]
Split Peaks in HPLC A partially blocked column frit, a void in the column, or the sample solvent is incompatible with the mobile phase.Reverse and flush the column according to the manufacturer's guidelines. If the problem persists, replace the column. Ensure the sample solvent is weaker than or the same as the mobile phase.[1]
Poor Separation of Closely Related Impurities The mobile phase polarity is not optimal for resolving the compounds.Optimize the solvent system. A less polar mobile phase can increase retention and improve separation from more polar impurities. A gradient elution, where polarity is changed over time, can also be very effective.[10]
Crystallization Troubleshooting
Problem Possible Cause Suggested Solution
Compound Fails to Crystallize The solution is not supersaturated (too much solvent), or the compound is too soluble in the chosen solvent.Slowly evaporate some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[1] Experiment with different solvents or solvent systems.[6]
Product "Oils Out" Instead of Crystallizing The crude material is highly impure, or the solution is cooling too quickly.Try a preliminary purification step, like a quick filtration through a silica plug, to remove major impurities.[10] Ensure the solution cools slowly. Allow it to cool to room temperature on the bench before moving to an ice bath. Seeding with a small crystal can also help.[11]
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and then filter it while hot to adsorb the colored impurities before letting it cool.[1]
Low Recovery of Crystalline Product The compound has significant solubility even in the cold solvent, or too much solvent was used.Use the minimum amount of hot solvent needed for complete dissolution.[10] After cooling to room temperature, place the flask in an ice bath for a longer duration to maximize precipitation.[11]

Quantitative Data Summary

The choice of chromatographic technique significantly impacts the purity and recovery of polar pyrimidine derivatives. The following table summarizes typical performance characteristics.

Table 1: Comparison of Purification Techniques for a Hypothetical Polar Pyrimidine Derivative

Technique Stationary Phase Typical Mobile Phase Average Purity (%) Typical Recovery (%) Key Advantage
Reverse-Phase (RPC) C18 (Polar-Endcapped)Water/Acetonitrile + 0.1% Formic Acid90-9770-85Good for moderately polar compounds.
HILIC Silica, Amino, or ZwitterionicAcetonitrile/Water (e.g., 90:10) + Buffer>9885-95Excellent for highly polar and hydrophilic compounds.[2][3][12]
Normal-Phase (NPLC) Silica GelDichloromethane/Methanol + 0.5% NH4OH95-9980-90Effective but prone to peak tailing without modifiers.
Ion-Exchange (IEC) Strong Anion ExchangeAqueous Buffer Gradient>9975-90Ideal for ionizable pyrimidine derivatives.[1]

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Pyrimidine Derivative

This protocol provides a general guideline for purifying a highly polar, neutral pyrimidine derivative using HILIC.

  • Column Selection and Equilibration:

    • Select a suitable HILIC column (e.g., silica, amide, or zwitterionic phase).[3][13]

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate) for at least 10-15 column volumes until a stable baseline is achieved.[1]

  • Sample Preparation:

    • Dissolve the crude pyrimidine derivative in a solvent that is compatible with the initial mobile phase, preferably one with a high organic content (e.g., 90% Acetonitrile). This is crucial to ensure good peak shape.

  • Chromatographic Conditions:

    • Inject the prepared sample.

    • Run a gradient elution by gradually increasing the percentage of the aqueous component (the strong solvent) to elute the compound. For example, increase from 5% to 40% water over 20 minutes.

    • Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm).[1][14]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peak of interest.

    • Analyze the purity of the collected fractions using analytical HPLC or TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator followed by a high-vacuum pump) to obtain the purified compound.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System

This method is useful when a single suitable solvent for recrystallization cannot be found.[6]

  • Solvent Selection:

    • Identify a "solvent" in which your polar pyrimidine derivative is readily soluble (e.g., methanol, DMSO, DMF).

    • Identify an "anti-solvent" in which your compound is poorly soluble but which is fully miscible with the "solvent" (e.g., diethyl ether, dichloromethane, ethyl acetate).

  • Dissolution:

    • Dissolve the crude compound in the minimum amount of the hot "solvent" to create a saturated solution.[11]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper.[11]

  • Induce Crystallization:

    • While the solution is still warm, slowly add the "anti-solvent" dropwise with swirling until the solution becomes faintly turbid (cloudy). This indicates the point of saturation has been reached.

    • If it becomes too cloudy, add a few drops of the hot "solvent" to redissolve the precipitate.

  • Cooling and Crystal Growth:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.[6]

Visualization

Purification Strategy Workflow

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for a polar pyrimidine derivative.

Purification_Workflow start Start: Crude Polar Pyrimidine Derivative solubility_test Assess Solubility & Polarity (TLC Screening) start->solubility_test is_ionizable Is the Compound Ionizable? solubility_test->is_ionizable crystallization Crystallization solubility_test->crystallization Good Crystallization Properties Found chrom_choice Select Primary Purification Method is_ionizable->chrom_choice No iec Ion Exchange (IEC) is_ionizable->iec Yes hilic HILIC chrom_choice->hilic High Polarity rpc Reverse Phase (RPC) (with polar-endcapped column) chrom_choice->rpc Moderate Polarity nplc Normal Phase (NPLC) (with basic modifier) chrom_choice->nplc Base-Soluble purity_check Assess Purity (HPLC, NMR) hilic->purity_check rpc->purity_check iec->purity_check nplc->purity_check crystallization->purity_check final_product Pure Compound purity_check->final_product Purity >98% re_purify Re-Purify or Combine Methods purity_check->re_purify Purity <98% re_purify->chrom_choice

Caption: Decision workflow for purifying polar pyrimidine derivatives.

References

Technical Support Center: Iodination of Pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of pyrimidin-4-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the iodination of pyrimidin-4-ol?

The primary and most common product of the electrophilic iodination of pyrimidin-4-ol is 5-iodo-pyrimidin-4-ol . The reaction proceeds via an electrophilic aromatic substitution, with the C5 position being the most activated site for substitution.[1]

Q2: Why is an activating agent or oxidant often required for the iodination of pyrimidines?

Molecular iodine (I₂) is the least reactive of the common halogens in electrophilic aromatic substitution.[2] The pyrimidine ring, while containing activating nitrogen atoms, can be electron-deficient. Therefore, an activating agent (like a Lewis acid) or an oxidant is typically necessary to generate a more potent electrophilic iodine species, often denoted as "I⁺", to facilitate the reaction.[1][2] Traditional methods have employed harsh acidic conditions, such as using nitric and sulfuric acid, for this purpose.[1]

Q3: How does the tautomerism of pyrimidin-4-ol affect the iodination reaction?

Pyrimidin-4-ol exists in a keto-enol tautomeric equilibrium with pyrimidin-4(1H)-one.[3][4] The predominant tautomer in solution is influenced by the solvent and pH. The keto form (pyrimidin-4-one) is generally the most stable.[3] This equilibrium can affect the reactivity of the ring and the regioselectivity of the iodination. Most successful iodinations occur at the C5 position of the pyrimidin-4-one tautomer.

Q4: What are the main side reactions to be aware of during the iodination of pyrimidin-4-ol?

The primary side reactions include:

  • Over-iodination (di-iodination): Formation of di-iodinated products can occur, especially with an excess of the iodinating reagent or under harsh reaction conditions.[5]

  • Oxidation of the pyrimidine ring: The use of strong oxidizing agents or harsh acidic conditions can lead to the degradation of the pyrimidine ring.[6]

  • Formation of reagent-derived byproducts: For instance, when using iodine with silver nitrate (AgNO₃), a common byproduct is silver iodide (AgI).[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Yield of 5-iodo-pyrimidin-4-ol 1. Insufficient activation of iodine. 2. Inappropriate reaction conditions (temperature, time). 3. Degradation of starting material.1. Ensure the use of an appropriate activating agent (e.g., AgNO₃, NIS) or oxidant. 2. Optimize reaction temperature and time. Monitor reaction progress using TLC or LC-MS. 3. Avoid overly harsh acidic conditions that can lead to decomposition.[1][2] Consider milder, modern protocols.
Formation of Multiple Products (Poor Selectivity) 1. Over-iodination leading to di-iodinated species. 2. Competing side reactions at other positions (N- or O-iodination).1. Use a stoichiometric amount of the iodinating reagent. Consider adding the reagent portion-wise to maintain a low concentration. 2. Optimize the reaction pH and solvent to favor C5-iodination. The pyrimidin-4-one tautomer is generally favored for this reaction.
Presence of a Significant Amount of Unreacted Starting Material 1. Incomplete reaction. 2. Deactivation of the iodinating reagent.1. Increase reaction time or temperature moderately. Ensure efficient mixing. 2. If using N-iodosuccinimide (NIS), ensure it is of high purity and the reaction is conducted under anhydrous conditions, as it can be moisture-sensitive.[7]
Formation of Dark, Tar-like Byproducts 1. Decomposition of the pyrimidine ring. 2. Polymerization reactions.1. Employ milder reaction conditions. Avoid strong acids like fuming sulfuric or nitric acid if possible.[1] 2. Lower the reaction temperature and ensure that the concentration of reactive intermediates is kept low.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the C5-iodination of pyrimidine derivatives, which are structurally related to pyrimidin-4-ol, using a solvent-free mechanical grinding method. This data illustrates the impact of different activating salts on the reaction efficiency.

SubstrateActivating SaltMolar Ratio (Salt:Substrate)Reaction Time (min)Yield (%)Reference
UracilAgNO₃2.03090[1][2]
UracilAg₂SO₄2.03073[1][2]
UracilNaNO₃2.03033[1][2]
UracilNaNO₂2.03038[1][2]
CytosineAgNO₃2.02588[1][2]

Experimental Protocols

Protocol 1: C5-Iodination using Iodine and Silver Nitrate (Solvent-Free)

This protocol is adapted from a green chemistry approach for the iodination of pyrimidine derivatives.[1][2]

  • Reagents and Materials:

    • Pyrimidin-4-ol

    • Iodine (I₂)

    • Silver nitrate (AgNO₃)

    • Mortar and pestle or a mixer mill

    • Methanol for washing

    • Silica gel for column chromatography

  • Procedure: a. In a clean, dry mortar, add pyrimidin-4-ol (1.0 mmol), iodine (1.2 mmol), and silver nitrate (2.0 mmol). b. Grind the mixture gently but thoroughly with a pestle for 20-30 minutes at room temperature. A few drops of acetonitrile can be added for easier grinding. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, add methanol to the reaction mixture and filter to remove the silver iodide byproduct. e. Wash the solid residue with additional methanol. f. Combine the filtrates and evaporate the solvent under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain 5-iodo-pyrimidin-4-ol.

Protocol 2: C5-Iodination using N-Iodosuccinimide (NIS)

This protocol is a general method for the iodination of activated aromatic compounds.

  • Reagents and Materials:

    • Pyrimidin-4-ol

    • N-Iodosuccinimide (NIS)

    • Anhydrous acetonitrile or Dichloromethane (DCM)

    • Inert atmosphere setup (e.g., nitrogen or argon)

    • Sodium thiosulfate solution (aqueous)

  • Procedure: a. To a solution of pyrimidin-4-ol (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add N-iodosuccinimide (1.1 mmol). b. Stir the reaction mixture at room temperature. For less reactive substrates, a catalytic amount of an acid like trifluoroacetic acid may be required.[8] c. Monitor the reaction by TLC until the starting material is consumed. d. Quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any unreacted NIS and iodine. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

Electrophilic_Iodination_Pathway General Pathway for C5 Iodination of Pyrimidin-4-ol cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Pyrimidin-4-one Pyrimidin-4(1H)-one (Keto Tautomer) Sigma_Complex Sigma Complex (Resonance Stabilized) Pyrimidin-4-one->Sigma_Complex Electrophilic Attack at C5 Iodinating_Reagent Iodinating Reagent (e.g., I₂ + Activator, NIS) Iodinating_Reagent->Sigma_Complex Product 5-Iodo-pyrimidin-4-ol Sigma_Complex->Product Deprotonation Byproduct Byproduct (e.g., H⁺, AgI, Succinimide) Sigma_Complex->Byproduct

Caption: C5 Electrophilic Iodination Pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Iodination Start Low Yield or Complex Mixture Check_SM 1. Verify Starting Material (Purity, Tautomer) Start->Check_SM Check_Reagents 2. Check Reagent Quality (NIS purity, I₂ freshness) Check_SM->Check_Reagents Check_Conditions 3. Review Reaction Conditions (Temp, Time, Solvent, pH) Check_Reagents->Check_Conditions Analysis 4. Analyze Reaction Mixture (TLC, LC-MS) Check_Conditions->Analysis Incomplete Incomplete Reaction? Analysis->Incomplete Side_Products Side Products Detected? Incomplete->Side_Products No Optimize Optimize Conditions: - Adjust Temp/Time - Change Solvent/Activator Incomplete->Optimize Yes Modify_Stoichiometry Modify Stoichiometry: - Reduce Iodinating Agent - Control Addition Rate Side_Products->Modify_Stoichiometry Yes Purify Improve Purification Side_Products->Purify No Success Successful Iodination Optimize->Success Modify_Stoichiometry->Success Purify->Success

Caption: Troubleshooting Workflow for Iodination.

References

Improving the yield of Sonogashira coupling with 5-Iodopyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sonogashira Coupling Reactions. This guide is specifically designed to help researchers, scientists, and drug development professionals improve the yield and efficiency of Sonogashira coupling with 5-Iodopyrimidin-4-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira coupling with this compound is resulting in a low or no yield. What are the most critical factors to check first?

A1: When a Sonogashira reaction fails, the primary suspects are the catalyst's activity, the quality of the reagents, and the reaction atmosphere.[1]

  • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and catalyst decomposition.[2][3] Ensure your reaction vessel, solvents, and reagents have been thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[1][2] Maintain a positive pressure of inert gas throughout the experiment.

  • Catalyst Activity: The formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition and loss of activity.[2][4] This can be caused by oxygen, high temperatures, or an unsuitable solvent.[5] Use fresh, high-quality palladium catalysts and copper(I) iodide. CuI should be a white to light tan powder; if it is green or blue, it has likely oxidized and should not be used.[1]

  • Reagent Purity: Ensure your this compound, alkyne, and base are pure and anhydrous. Water and other impurities can poison the catalyst and interfere with the reaction.[1] Amine bases, in particular, should be distilled and stored over KOH.

Q2: I'm observing significant formation of a diyne byproduct from my terminal alkyne. How can I prevent this Glaser homocoupling?

A2: Glaser coupling is a common side reaction, especially when the cross-coupling is slow. It is promoted by oxygen and the copper(I) co-catalyst.[2]

  • Strict Anaerobic Conditions: As mentioned above, rigorously excluding oxygen is the most critical step to prevent homocoupling.[2]

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol. These methods often require specific ligands (e.g., bulky, electron-rich phosphines) to facilitate the catalytic cycle without the copper co-catalyst.[2][6]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump can help maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.[7]

Q3: What are the optimal catalyst, ligand, base, and solvent choices for a substrate like this compound?

A3: this compound is an electron-deficient heteroaromatic compound, which influences the choice of reaction conditions. The hydroxyl group also affects solubility.

  • Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points.[8] For challenging substrates, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the rate-limiting oxidative addition step and improve yields.[8][9]

  • Base: An amine base is required to deprotonate the terminal alkyne.[1] Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[10][11] The pKa of the pyrimidinol's N-H or O-H tautomer should be considered; a base that is too strong might deprotonate the substrate, affecting its reactivity and solubility. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free protocols.[12][13]

  • Solvent: The solvent must dissolve all components.[1] Due to the polar nature of this compound, polar aprotic solvents like DMF, NMP, or dioxane are often preferred over less polar options like THF or toluene.[1][7][11] Using the amine base as a co-solvent (e.g., 3:1 DMF:TEA) is also a common strategy.

Q4: My reaction starts but then stalls, and I see palladium black forming. What can I do to improve catalyst stability?

A4: Catalyst decomposition is often related to temperature, solvent, and ligand choice.

  • Temperature Control: While aryl iodides can react at room temperature, heating is sometimes necessary to drive the reaction to completion.[1][6] However, excessive heat can accelerate catalyst decomposition.[5] Try running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at room temperature and gradually increase to 50-80 °C).[2]

  • Ligand Choice: The ligand stabilizes the palladium center.[5] If using a simple catalyst like Pd(OAc)₂, the addition of a stabilizing phosphine ligand is crucial. If Pd black forms with PPh₃, switching to a bulkier, more electron-donating ligand can enhance catalyst stability and activity.

  • Solvent Effects: Some solvents are known to promote the formation of palladium black. For instance, THF has been anecdotally reported to be more prone to this issue than solvents like DMF or dioxane.[2][4]

Optimization Data

The following tables summarize how different reaction parameters can influence the yield of Sonogashira couplings with heteroaromatic iodides. This data is representative and should be used as a guideline for optimization.

Table 1: Effect of Catalyst and Ligand on Yield

Entry Palladium Source (mol%) Ligand (mol%) Copper Source (mol%) Approx. Yield (%) Notes
1 PdCl₂(PPh₃)₂ (2) - CuI (4) 65-75 A standard, reliable starting point.
2 Pd(PPh₃)₄ (5) - CuI (5) 70-80 Often effective but can be air-sensitive.
3 Pd(OAc)₂ (2) SPhos (4) CuI (4) 85-95 Bulky ligands can improve yield for challenging substrates.[5]
4 PdCl₂(dppf) (3) - CuI (5) 80-90 Dppf is a robust ligand for a range of substrates.[8]

| 5 | Pd(OAc)₂ (2) | cataCXium A (4) | None | 80-92 | Example of an effective copper-free system.[12] |

Table 2: Effect of Base and Solvent on Yield

Entry Base (equiv) Solvent Temperature (°C) Approx. Yield (%) Notes
1 Et₃N (3) THF 60 60-70 Common conditions, but THF can promote Pd black formation.[2]
2 Et₃N (3) DMF 60 75-85 DMF often improves solubility and catalyst stability.[1]
3 DIPEA (3) Dioxane 80 80-90 A less nucleophilic base can sometimes be advantageous.
4 K₂CO₃ (2) Isopropanol 25 70-85 Milder inorganic bases can be effective, often at RT.[13]

| 5 | Cs₂CO₃ (2) | 2-MeTHF | 25 | 85-95 | Highly effective base for copper-free systems.[12] |

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol provides a general starting point for the coupling of this compound.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with dry Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Reagent Addition: Through the septum, add anhydrous, degassed DMF (to achieve approx. 0.1 M concentration) followed by triethylamine (3.0 equiv). Stir the mixture for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: Optimized Copper-Free Sonogashira Coupling

This protocol is recommended if Glaser homocoupling is a significant issue.

  • Preparation: In a glovebox or under a strong counterflow of inert gas, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), a bulky phosphine ligand (e.g., SPhos, 0.04 equiv), and Cs₂CO₃ (2.0 equiv) to an oven-dried Schlenk tube.

  • Inert Atmosphere: Seal the tube and remove it from the glovebox (if used). Ensure the inert atmosphere is maintained.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or 2-MeTHF, to achieve approx. 0.1 M concentration) followed by the terminal alkyne (1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water to remove the inorganic base.

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Visual Guides

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-Catalyst Cycle pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition pd0->oa Ar-I pd2_aryl Ar-Pd(II)-I(L)₂ oa->pd2_aryl transmetal Transmetalation pd2_aryl->transmetal pd2_alkynyl Ar-Pd(II)-C≡CR(L)₂ transmetal->pd2_alkynyl re Reductive Elimination pd2_alkynyl->re re->pd0 Regeneration product Ar-C≡CR Product re->product cui CuI cu_acetylide Cu-C≡CR Copper Acetylide cui->cu_acetylide - HI cu_acetylide->transmetal - CuI alkyne H-C≡CR + Base alkyne->cui

Caption: The catalytic cycle for a copper-catalyzed Sonogashira reaction.

Troubleshooting_Workflow cluster_optimization Optimization Strategies start Low Yield / No Reaction check_atmosphere 1. Check Atmosphere - Degas solvents? - Inert gas purge? start->check_atmosphere check_catalyst 2. Check Catalyst - Pd Black formed? - CuI fresh? check_atmosphere->check_catalyst check_reagents 3. Check Reagents - Solvents anhydrous? - Base pure? check_catalyst->check_reagents side_reaction Side Reaction Observed? (e.g., Glaser Coupling) check_reagents->side_reaction optimize_conditions 4. Optimize Conditions temp Adjust Temperature optimize_conditions->temp solvent Change Solvent (e.g., THF -> DMF) optimize_conditions->solvent base Change Base (e.g., Et3N -> Cs2CO3) optimize_conditions->base ligand Add/Change Ligand (e.g., PPh3 -> SPhos) optimize_conditions->ligand success Yield Improved temp->success solvent->success base->success ligand->success side_reaction->optimize_conditions No copper_free Switch to Copper-Free Protocol side_reaction->copper_free Yes copper_free->optimize_conditions

Caption: A workflow for troubleshooting low-yield Sonogashira reactions.

Parameter_Relationships yield Reaction Yield catalyst Catalyst System (Pd Source + Ligand) rate Reaction Rate catalyst->rate Influences stability Catalyst Stability catalyst->stability Influences conditions Reaction Conditions (Solvent, Temp) conditions->rate Influences conditions->stability Influences reagents Reagents (Base, CuI, Purity) reagents->rate Influences side_reactions Side Reactions (Glaser, Dehalogenation) reagents->side_reactions Influences rate->yield Determines stability->yield Affects side_reactions->yield Reduces

Caption: Logical relationships between parameters and reaction outcome.

References

Degradation of 5-Iodopyrimidin-4-ol during reaction workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodopyrimidin-4-ol. The information provided addresses common issues encountered during reaction workup that may lead to the degradation of the compound.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound changed color to yellow or brown during aqueous workup. What could be the cause?

A1: Discoloration, particularly the appearance of a yellow or brown hue, is often indicative of the formation of elemental iodine (I₂). This suggests that the carbon-iodine bond in your compound is cleaving, a process known as de-iodination. This degradation can be triggered by several factors during the workup procedure.[1]

Potential Causes:

  • Acidic Conditions: Strong acidic conditions during aqueous extraction can promote the protonation of the pyrimidine ring, potentially activating it towards nucleophilic attack or facilitating the loss of the iodine substituent.

  • Presence of Oxidizing or Reducing Agents: Trace amounts of oxidizing or reducing agents in your workup solutions can lead to the cleavage of the C-I bond.

  • Light Exposure: Iodinated organic compounds can be sensitive to light, which can induce photochemical degradation.[1]

  • Elevated Temperatures: Heating during the workup, such as during solvent removal, can accelerate degradation.[1]

Q2: I am observing a significant loss of my desired product, this compound, after purification by silica gel chromatography. What are the likely reasons?

A2: Product loss during silica gel chromatography can be attributed to both degradation on the stationary phase and issues with elution.

Potential Causes:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-labile compounds. The lone pairs on the nitrogen atoms of the pyrimidine ring can interact with the acidic silanol groups, potentially leading to de-iodination or other decomposition pathways.

  • Strong Solvent Polarity: Using highly polar protic solvents (like methanol) in large proportions in the eluent can sometimes lead to the degradation of sensitive compounds on the silica surface.

  • Tautomerization and Peak Broadening: this compound can exist in tautomeric equilibrium with its keto form, 5-iodopyrimidin-4(3H)-one.[2][3] This equilibrium can be influenced by the solvent and the silica surface, potentially leading to broad peaks or multiple spots on TLC, making separation and collection difficult.[4]

Q3: How can I minimize the degradation of this compound during my reaction workup?

A3: To minimize degradation, it is crucial to handle the compound with care and optimize the workup conditions.

Recommended Practices:

  • Use Neutral or Mildly Basic Washes: Instead of strong acids, use saturated aqueous sodium bicarbonate (NaHCO₃) or brine (saturated NaCl solution) for washes to neutralize any residual acid from the reaction.

  • Work Quickly and at Low Temperatures: Perform extractions and solvent removal at reduced temperatures (e.g., using an ice bath for the separatory funnel and a rotary evaporator with a cooled water bath).

  • Protect from Light: Use amber glassware or cover your flasks and separatory funnel with aluminum foil to prevent photodegradation.[1]

  • Use Degassed Solvents: For sensitive reactions, using solvents that have been degassed to remove dissolved oxygen can help prevent oxidation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the degradation of this compound during reaction workup.

Problem: Low Yield and/or Presence of Impurities After Workup

Table 1: Troubleshooting Matrix for Degradation of this compound

Symptom Potential Cause Recommended Solution
Yellow/Brown coloration of organic or aqueous layersDe-iodination leading to I₂ formation1. Wash with a mild reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) to quench any iodine formed. 2. Ensure all workup steps are protected from light. 3. Avoid acidic washes; use saturated NaHCO₃ or brine.
Streaking or multiple spots on TLC after workupOn-plate degradation or tautomerism1. Neutralize the silica gel for chromatography by pre-treating it with a solution of triethylamine in the eluent. 2. Use a less polar solvent system for chromatography if possible. 3. Analyze TLC plates quickly after development.
Significant product loss after silica gel chromatographyDegradation on acidic silica gel1. Use deactivated or neutral silica gel for purification. 2. Consider alternative purification methods like recrystallization or preparative HPLC with a suitable mobile phase.[5]
Appearance of a new, more polar spot on TLCHydrolysis of the pyrimidin-4-ol ring1. Ensure all organic solvents used for extraction and chromatography are dry. 2. Minimize contact time with aqueous phases during workup.

Experimental Protocols

Protocol 1: Neutralizing Wash during Aqueous Workup
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If an organic solvent was used for the reaction, dilute the mixture with an equal volume of a suitable extraction solvent (e.g., ethyl acetate, dichloromethane). If the reaction was conducted in a water-miscible solvent, it may need to be removed under reduced pressure first, and the residue partitioned between water and an extraction solvent.

  • Transfer the mixture to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Gently swirl the funnel and vent frequently to release any gas that may have formed.

  • Shake the funnel, separate the layers, and collect the organic layer.

  • Wash the organic layer with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature.

Protocol 2: Purification using Deactivated Silica Gel
  • Preparation of Deactivated Silica Gel:

    • Prepare a slurry of silica gel in your chosen chromatography eluent.

    • Add 1-2% triethylamine (NEt₃) to the slurry and stir for 15-20 minutes. This will neutralize the acidic sites on the silica.

  • Column Packing:

    • Pack a chromatography column with the deactivated silica gel slurry.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of the eluent.

    • Alternatively, for better separation, adsorb the crude product onto a small amount of deactivated silica gel and load the dry powder onto the column.[5]

  • Elution:

    • Elute the column with your chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

G cluster_0 Reaction Workup Reaction_Mixture Crude Reaction Mixture (this compound) Aqueous_Wash Aqueous Wash (e.g., HCl, H₂O) Reaction_Mixture->Aqueous_Wash Degradation_Product Degradation Products (e.g., Pyrimidin-4-ol, I₂) Aqueous_Wash->Degradation_Product Acidic Conditions Light Exposure Purification Silica Gel Chromatography Aqueous_Wash->Purification Purification->Degradation_Product Acidic Silica Final_Product Pure this compound Purification->Final_Product G Start Low yield or impurity observed Check_Workup Review Workup Conditions Start->Check_Workup Acidic_Wash Acidic Wash Used? Check_Workup->Acidic_Wash Use_Neutral_Wash Action: Use NaHCO₃/Brine Wash Acidic_Wash->Use_Neutral_Wash Yes Light_Exposure Protected from Light? Acidic_Wash->Light_Exposure No Use_Neutral_Wash->Light_Exposure Protect_From_Light Action: Use Amber Glassware/Foil Light_Exposure->Protect_From_Light No Check_Purification Review Purification Method Light_Exposure->Check_Purification Yes Protect_From_Light->Check_Purification Silica_Type Standard Silica Gel Used? Check_Purification->Silica_Type Use_Deactivated_Silica Action: Use Deactivated Silica Gel Silica_Type->Use_Deactivated_Silica Yes End Problem Resolved Silica_Type->End No Use_Deactivated_Silica->End

References

Technical Support Center: Catalyst Removal in 5-Iodopyrimidin-4-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on removing catalyst impurities from reactions involving 5-Iodopyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst impurities I might encounter in my this compound reactions?

A1: In palladium-catalyzed cross-coupling reactions, which are common for functionalizing iodinated pyrimidines, the primary catalyst impurity will be residual palladium. This can exist in various forms, including Pd(0) and Pd(II) species, which may be soluble or insoluble in your reaction mixture. Other potential impurities can include phosphine ligands and byproducts from the catalyst cycle.

Q2: What are the main strategies for removing palladium residues?

A2: The primary methods for palladium removal include:

  • Adsorption: Using materials like activated carbon or specialized metal scavengers that bind to palladium.[1][2]

  • Chromatography: Separating your product from the catalyst based on differential adsorption on a stationary phase, such as silica gel.

  • Crystallization: Purifying your solid product by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solvent.[1][3]

  • Extraction: Partitioning the palladium into a liquid phase that is immiscible with the solution containing your product.

Q3: How do I choose the best purification method for this compound?

A3: The choice of method depends on the specific nature of your reaction mixture and the level of purity required. This compound is a polar molecule. For initial purification, column chromatography is often effective. For achieving very low palladium levels (<10 ppm), using a specialized palladium scavenger is highly recommended.[4] Recrystallization can be an excellent final purification step if a suitable solvent is found.

Q4: Can I use activated carbon to remove palladium?

A4: Yes, activated carbon is a cost-effective option for palladium removal. However, it can be non-selective and may adsorb your desired product, leading to lower yields.[1] Specialized scavengers often provide higher efficiency and better product recovery.

Q5: What are palladium scavengers and how do they work?

A5: Palladium scavengers are materials, often silica-based or polymeric, that are functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or amines.[4] These scavengers chelate the palladium, which can then be removed by simple filtration.

Troubleshooting Guides

Issue 1: Low product yield after purification.
Possible Cause Troubleshooting Steps
Product is adsorbing to the purification media (silica gel, activated carbon). This compound is a polar compound and may strongly adhere to polar stationary phases. - For column chromatography: Try using a more polar mobile phase to elute your product. A gradient elution from a less polar to a more polar solvent can be effective. Consider deactivating the silica gel with a small amount of triethylamine (1-2%) in your eluent.[5] - For activated carbon: Reduce the amount of carbon used and/or decrease the treatment time.
Product is partially soluble in the recrystallization solvent at low temperatures. - Screen for a solvent that provides high solubility at elevated temperatures and very low solubility at room temperature or below. - Use a co-solvent system (e.g., a good solvent and a poor solvent) to fine-tune the solubility.[1]
Product is being lost during work-up. - Ensure all aqueous washes are back-extracted with an organic solvent to recover any dissolved product. - Minimize the number of transfer steps.
Issue 2: Incomplete removal of palladium catalyst.
Possible Cause Troubleshooting Steps
The form of palladium is not effectively removed by the chosen method. - Different forms of palladium (e.g., Pd(0) vs. Pd(II)) may require different removal strategies. - Consider a pre-treatment step to change the oxidation state of the palladium to one that is more easily scavenged. - Use a scavenger known to be effective for a broad range of palladium species.
Insufficient amount or contact time with the scavenger/adsorbent. - Increase the equivalents of the scavenger or the weight percentage of activated carbon. - Increase the stirring time and/or temperature of the scavenging step.
The chosen scavenger is not effective for your specific palladium complex. - Screen a variety of scavengers with different functional groups (e.g., thiol, amine, phosphine-based).
Issue 3: Product decomposition during purification.
Possible Cause Troubleshooting Steps
Product is unstable on silica gel. - Test the stability of your compound on a small amount of silica gel before performing a full column. - Use a less acidic stationary phase like alumina or deactivated silica gel.[5]
Product degrades at the high temperatures used for recrystallization. - Choose a recrystallization solvent with a lower boiling point. - Avoid prolonged heating.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at Room Temperature (~20-25°C)

SolventPolarity IndexPredicted Solubility
Dimethyl Sulfoxide (DMSO)7.2Very Soluble (> 50 mg/mL)
N,N-Dimethylformamide (DMF)6.4Very Soluble (> 50 mg/mL)
Methanol5.1Soluble (10-30 mg/mL)
Ethanol4.3Sparingly Soluble (1-5 mg/mL)
Acetonitrile5.8Slightly Soluble (0.5-1 mg/mL)
Tetrahydrofuran (THF)4.0Slightly Soluble (0.1-0.5 mg/mL)
Ethyl Acetate4.4Very Slightly Soluble (< 0.1 mg/mL)
Dichloromethane (DCM)3.1Insoluble

Disclaimer: This data is hypothetical and intended for illustrative purposes. Actual solubility should be determined experimentally.

Table 2: Comparison of Palladium Removal Methods

MethodTypical Efficiency (Final Pd ppm)AdvantagesDisadvantages
Activated Carbon 50 - 200 ppmLow cost, readily available.Can have low selectivity, leading to product loss.[1]
Silica Gel Chromatography 20 - 100 ppmGood for general purification and removal of various impurities.Can be time-consuming and may not achieve very low Pd levels.
Thiol-based Scavengers < 10 ppmHigh efficiency and selectivity for palladium.[4]Higher cost than activated carbon.
Recrystallization Variable (< 50 ppm)Can provide very high purity product.Finding a suitable solvent can be challenging; may not be effective for all Pd species.

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Based Silica Scavenger
  • Dissolution: Dissolve the crude this compound in a suitable solvent in which it is soluble (e.g., DMF or a mixture of solvents).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting amount is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the scavenger-bound palladium.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system that provides good separation of this compound from the palladium catalyst and other impurities. Given the polar nature of the product, a mobile phase of dichloromethane/methanol or ethyl acetate/methanol is a good starting point. Aim for an Rf value of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack a column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity of the mobile phase, may be necessary to effectively separate the product from impurities.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Experimentally determine a suitable solvent or solvent pair for recrystallization. The ideal solvent will dissolve the this compound poorly at room temperature but well at elevated temperatures. Based on the hypothetical solubility data, methanol or a mixture including a more polar solvent might be a good starting point.

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow start Crude this compound (with Pd impurities) dissolution Dissolve in appropriate solvent start->dissolution scavenging Add Pd Scavenger (e.g., Thiol-Silica) dissolution->scavenging stir Stir (2-18h, RT or heat) scavenging->stir filtration Filter to remove scavenger-Pd complex stir->filtration concentration Concentrate filtrate filtration->concentration pure_product Purified This compound concentration->pure_product

Workflow for Palladium Removal using a Scavenger.

troubleshooting_logic start Low Product Yield After Purification? check_chromatography Using Column Chromatography? start->check_chromatography Yes check_carbon Using Activated Carbon? start->check_carbon Yes check_recrystallization Recrystallizing? start->check_recrystallization Yes solution_chromatography Increase mobile phase polarity or deactivate silica. check_chromatography->solution_chromatography solution_carbon Reduce amount of carbon or treatment time. check_carbon->solution_carbon solution_recrystallization Screen for a better solvent system. check_recrystallization->solution_recrystallization

Troubleshooting Low Product Yield.

References

Technical Support Center: 5-Iodopyrimidin-4-ol Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 5-Iodopyrimidin-4-ol using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).

Frequently Asked Questions (FAQs)

Q1: How can I visually track the progress of my reaction with this compound on a TLC plate?

A1: this compound is UV active due to its aromatic pyrimidine ring. You can visualize the spots on your TLC plate using a UV lamp, typically at 254 nm. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Q2: My starting material, this compound, is not moving from the baseline on my TLC plate. What should I do?

A2: This indicates that your solvent system (mobile phase) is not polar enough. This compound is a relatively polar compound. You should increase the polarity of your eluent, for example, by increasing the proportion of a polar solvent like methanol or ethyl acetate in your solvent mixture.

Q3: What is a "cospot" and why is it important in TLC reaction monitoring?

A3: A cospot is a lane on the TLC plate where you apply both the starting material and the reaction mixture at the same spot.[1] This is crucial for distinguishing the starting material from the product, especially when their Rf values are very similar.[1] It helps confirm if the spot in your reaction mixture lane is indeed unreacted starting material.

Q4: What is the expected mass-to-charge ratio (m/z) for this compound in LCMS?

A4: The molecular weight of this compound is 221.98 g/mol .[2] In positive ion mode ESI-LCMS, you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 222.99. In negative ion mode, you would look for the deprotonated molecule [M-H]⁻ at an m/z of approximately 220.97. Always account for potential adducts (e.g., [M+Na]⁺).

Q5: My LCMS results show multiple peaks, even for a pure sample of this compound. What could be the cause?

A5: This could be due to several factors:

  • Adduct Formation: The compound may be forming adducts with salts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺) or solvents (e.g., acetonitrile [M+ACN+H]⁺) in the mobile phase.

  • In-source Fragmentation: The molecule might be fragmenting in the ion source of the mass spectrometer.

  • Contamination: The LC system, solvents, or sample itself might be contaminated.[3][4]

Experimental Workflows and Logic

A systematic approach is crucial for effective reaction monitoring and troubleshooting.

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_exec Execution & Analysis cluster_decision Decision cluster_end Outcome Start Start Reaction Prep_TLC Prepare TLC Plate & Chamber Start->Prep_TLC Prep_LCMS Prepare LCMS Vials & Solvents Start->Prep_LCMS Take_Aliquot Take Reaction Aliquot Start->Take_Aliquot Run_TLC Spot & Run TLC Take_Aliquot->Run_TLC Run_LCMS Inject Sample into LCMS Take_Aliquot->Run_LCMS Analyze_TLC Analyze TLC under UV Run_TLC->Analyze_TLC Is_Complete Reaction Complete? Analyze_TLC->Is_Complete Analyze_LCMS Analyze LCMS Data (TIC & EIC) Run_LCMS->Analyze_LCMS Analyze_LCMS->Is_Complete Workup Proceed to Workup Is_Complete->Workup Yes Continue Continue Reaction Is_Complete->Continue No Continue->Take_Aliquot Monitor at next time point

Caption: General workflow for monitoring a chemical reaction using TLC and LCMS.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting

TLC_Troubleshooting cluster_streaking cluster_rf cluster_no_spots cluster_poor_sep Start Problem Observed Streaking Spots are streaking? Start->Streaking Rf_Issue Rf too high or low? Start->Rf_Issue No_Spots No spots visible under UV? Start->No_Spots Poor_Sep Poor separation between spots? Start->Poor_Sep Sol_Overload Solution: Dilute sample Streaking->Sol_Overload Yes (Overloaded Sample) Sol_Insoluble Solution: Change solvent system Streaking->Sol_Insoluble Yes (Compound Insoluble) Sol_AcidBase Solution: Add acid/base to eluent Streaking->Sol_AcidBase Yes (Acidic/Basic Compound) Sol_HighRf Solution: Decrease eluent polarity Rf_Issue->Sol_HighRf Too High (Near Solvent Front) Sol_LowRf Solution: Increase eluent polarity Rf_Issue->Sol_LowRf Too Low (At Baseline) Sol_NotUV Solution: Use a chemical stain (e.g., KMnO4, Iodine) No_Spots->Sol_NotUV Yes (Compound not UV-active) Sol_TooDilute Solution: Concentrate the sample No_Spots->Sol_TooDilute Yes (Sample too dilute) Sol_ChangeSolvent Solution: Try a different solvent system Poor_Sep->Sol_ChangeSolvent Yes LCMS_Troubleshooting cluster_signal cluster_peaks cluster_rt cluster_noise Start Problem Observed Signal_Issue No or low signal? Start->Signal_Issue Peak_Shape_Issue Bad peak shape (broad, tailing)? Start->Peak_Shape_Issue RT_Shift Retention time shifting? Start->RT_Shift High_Noise High background noise? Start->High_Noise Sol_Source Action: Check ion source settings (temp, gas), clean source Signal_Issue->Sol_Source Yes Sol_Method Action: Verify correct ionization mode (+/-) is used Signal_Issue->Sol_Method Yes Sol_Conc Action: Check sample concentration, inject more Signal_Issue->Sol_Conc Yes Sol_Column Action: Check column for degradation or overload Peak_Shape_Issue->Sol_Column Yes Sol_MobilePhase Action: Check mobile phase pH and composition Peak_Shape_Issue->Sol_MobilePhase Yes Sol_FlowRate Action: Check for leaks, pump pressure fluctuations RT_Shift->Sol_FlowRate Yes Sol_Temp Action: Ensure stable column temperature RT_Shift->Sol_Temp Yes MobilePhase_Comp MobilePhase_Comp RT_Shift->MobilePhase_Comp Yes Sol_MobilePhase_Comp Action: Prepare fresh mobile phase Sol_Contamination Action: Flush system, use high-purity solvents High_Noise->Sol_Contamination Yes Sol_Source_Clean Action: Clean ESI probe and orifice High_Noise->Sol_Source_Clean Yes

References

Preventing de-iodination of 5-Iodopyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of de-iodination of 5-Iodopyrimidin-4-ol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination and why is it a significant issue with this compound?

A1: De-iodination is a chemical reaction where the iodine atom on the this compound molecule is replaced by a hydrogen atom, resulting in the formation of the undesired byproduct, pyrimidin-4-ol. This is a significant issue as it reduces the yield of the desired product in coupling reactions and introduces a challenging impurity to separate from the final product.[1] The C-I bond in this compound is susceptible to cleavage, particularly under reductive conditions that can arise during palladium-catalyzed cross-coupling reactions.[1]

Q2: Under what conditions is de-iodination of this compound most likely to occur?

A2: De-iodination is a common side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[2][3][4] Factors that promote this side reaction include:

  • High reaction temperatures: Higher temperatures can increase the rate of the undesired de-iodination pathway.

  • Certain palladium catalysts and ligands: The choice of the palladium source and the phosphine ligand is critical.

  • Type and strength of the base: Strong bases can sometimes promote the formation of palladium-hydride species, which are key intermediates in the de-iodination mechanism.[1]

  • Presence of reducing agents or hydrogen sources: Solvents like alcohols, or even trace amounts of water, can act as hydride sources.[1]

Q3: How can I minimize de-iodination during a Suzuki-Miyaura coupling reaction?

A3: To minimize de-iodination of this compound in a Suzuki-Miyaura coupling, consider the following strategies:

  • Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the desired reductive elimination step over the de-iodination pathway.[1]

  • Base Optimization: Use weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong bases like alkoxides.[1]

  • Solvent Choice: Utilize aprotic solvents such as dioxane, THF, or toluene.[1]

  • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[3]

Q4: What are the recommended starting conditions to avoid de-iodination in Sonogashira and Buchwald-Hartwig reactions?

A4: For Sonogashira and Buchwald-Hartwig reactions, similar principles apply:

  • Sonogashira Coupling: Consider using a copper-free Sonogashira protocol, as the copper co-catalyst can sometimes contribute to side reactions.[4] Employing a palladium catalyst with a bulky, electron-rich ligand is also beneficial.

  • Buchwald-Hartwig Amination: The choice of ligand is crucial. Bulky biarylphosphine ligands are often effective in minimizing de-iodination.[2] Using a weaker base and a non-protic solvent is also recommended.

Q5: How does pH and light affect the stability of this compound during storage?

  • Store the compound in a cool, dark place.

  • Keep it in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) to prevent photo-degradation and reaction with atmospheric moisture and oxygen.

  • Avoid storing solutions of the compound for extended periods, especially in protic solvents or at non-neutral pH.

Troubleshooting Guides

Issue 1: High Levels of De-iodinated Byproduct Observed in a Cross-Coupling Reaction
Potential Cause Recommended Action(s)
Inappropriate Catalyst/Ligand System Switch to a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[1][7]
Base is too Strong or Nucleophilic Change to a weaker, non-nucleophilic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]
High Reaction Temperature Lower the reaction temperature. Run a temperature screen to find the optimal balance between reaction rate and byproduct formation.[3]
Protic Solvent or Water Present Use anhydrous aprotic solvents (e.g., dioxane, toluene, THF). Ensure all reagents and glassware are thoroughly dried.[1]
Slow Transmetalation or Reductive Elimination Use a more active boronic acid or ester in Suzuki reactions. For other couplings, ensure the coupling partner is of high purity and reactivity.
Issue 2: Low Yield of Desired Product and Unreacted Starting Material
Potential Cause Recommended Action(s)
Slow Oxidative Addition Increase the reaction temperature cautiously. Consider using a more active palladium precatalyst.
Catalyst Deactivation Ensure the reaction is performed under a strict inert atmosphere. Degas all solvents and reagents thoroughly.
Poor Solubility of Reagents Try a different aprotic solvent in which all components are more soluble.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized De-iodination

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or vial under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos.

  • Add the anhydrous 1,4-dioxane.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Deiodination_Pathway Start This compound (Ar-I) OxAdd Oxidative Addition (Ar-Pd(II)-I) Start->OxAdd + Pd(0)Ln Pd0 Pd(0)Ln Pd0->OxAdd Transmetalation Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetalation + R-B(OR)2 Deiodination_Intermediate Pd-Hydride Species (LnP d(II)-H) OxAdd->Deiodination_Intermediate + Hydride Source (e.g., base, solvent) Product Desired Product (Ar-R) Transmetalation->Product Reductive Elimination Deiodinated_Product De-iodinated Byproduct (Ar-H) Deiodination_Intermediate->Deiodinated_Product Reductive Elimination

Caption: Competing pathways in palladium-catalyzed cross-coupling of this compound.

Troubleshooting_Workflow Start High De-iodination Observed Check_Ligand Is the ligand bulky and electron-rich (e.g., SPhos)? Start->Check_Ligand Change_Ligand Switch to a more appropriate ligand (e.g., XPhos, RuPhos) Check_Ligand->Change_Ligand No Check_Base Is the base weak and non-nucleophilic (e.g., K3PO4)? Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Change_Base Switch to a weaker base (e.g., K2CO3, Cs2CO3) Check_Base->Change_Base No Check_Temp Is the reaction at the lowest possible temperature? Check_Base->Check_Temp Yes Change_Base->Check_Temp Lower_Temp Decrease the reaction temperature Check_Temp->Lower_Temp No Check_Solvent Is the solvent anhydrous and aprotic? Check_Temp->Check_Solvent Yes Lower_Temp->Check_Solvent Change_Solvent Use rigorously dried, aprotic solvents Check_Solvent->Change_Solvent No Success De-iodination Minimized Check_Solvent->Success Yes Change_Solvent->Success

Caption: A logical workflow for troubleshooting the de-iodination of this compound.

References

Technical Support Center: 5-Iodopyrimidin-4-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Iodopyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the scale-up of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is crucial for reaction and purification design. Key computational and physical data are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 4349-07-9 [1]
Molecular Formula C₄H₃IN₂O [1]
Molecular Weight 221.98 g/mol [1]
Synonym 5-iodopyrimidin-4(3H)-one [1]
Topological Polar Surface Area (TPSA) 45.75 Ų [1]
LogP 0.3745 [1]
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 2 [1]
Appearance White to off-white solid (Predicted) [2]

| Melting Point | >300 °C (Decomposes) (Predicted) |[2] |

Q2: What are the best practices for storing this compound?

A2: To ensure the stability and purity of this compound, it is recommended to store the compound at 4°C and protected from light.[1] For compounds with similar instabilities, it is also advisable to store them under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation and moisture exposure.[3]

Q3: In which common organic solvents is this compound expected to be soluble?

A3: The solubility of this compound is highest in polar aprotic solvents. Due to its ability to act as a hydrogen bond donor and acceptor, it exhibits moderate solubility in polar protic solvents but is sparingly soluble in non-polar solvents.[2] The table below provides predicted solubility data based on compounds with similar structural features.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent Class Solvent Polarity Index Predicted Solubility (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO) 7.2 > 100
N,N-Dimethylformamide (DMF) 6.4 > 100
Acetonitrile 5.8 25 - 50
Polar Protic Methanol 5.1 50 - 75
Ethanol 4.3 25 - 50
Moderately Polar Tetrahydrofuran (THF) 4.0 15 - 30
Dichloromethane (DCM) 3.1 5 - 15
Non-Polar Toluene 2.4 < 1
Hexane 0.1 < 0.1

(Note: Data is predictive and based on functionally similar compounds. Experimental verification is recommended.)[4][5]

Troubleshooting Guide for Scale-Up Reactions

This guide addresses common issues encountered during the scale-up of this compound reactions.

Issue 1: Decreased Yield Upon Scale-Up

Q: We observed a significant drop in yield when moving from a gram-scale to a kilogram-scale reaction. What are the likely causes and how can we mitigate this?

A: A decrease in yield during scale-up is a common problem and can be attributed to several factors related to the physics of larger volumes.[6]

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient.[6] This can lead to localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.[6]

    • Solution: Employ a reactor with a jacketed system for precise temperature control. For highly exothermic reactions, consider a semi-batch process where one reagent is added portion-wise to manage heat evolution.[6]

  • Poor Mixing: Inadequate agitation in large reactors can result in non-homogeneous reaction mixtures, leading to localized concentration gradients and reduced reaction rates.[6]

    • Solution: Use an appropriately sized and shaped impeller for the reactor. The mixing speed should be optimized to ensure thorough mixing without causing excessive shear that could degrade the product.[6]

  • Extended Reaction Times: Reactions that complete in a few hours at the lab scale may require significantly longer at a larger scale.[6]

    • Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC) to determine the actual endpoint, rather than relying on the time established at the small scale.[6]

cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions start Start Scale-Up Process check_yield Significant Yield Drop? start->check_yield success Scale-Up Successful check_yield->success No heat Analyze Heat Transfer check_yield->heat Yes mixing Evaluate Mixing Efficiency heat->mixing sol_heat Implement Jacketed Reactor or Semi-Batch Addition heat->sol_heat time Monitor Reaction Time mixing->time sol_mixing Optimize Impeller & Speed mixing->sol_mixing sol_time Use In-Process Controls (IPC) time->sol_time sol_heat->check_yield Re-evaluate sol_mixing->check_yield Re-evaluate sol_time->check_yield Re-evaluate

Caption: Troubleshooting logic for addressing decreased yield during scale-up.

Issue 2: Formation of Impurities and Side Reactions

Q: Our scaled-up batch shows several new impurities not seen on the small scale. What are the common side reactions and how can they be minimized?

A: Unwanted side reactions can become more prominent at scale due to issues with temperature, concentration, and reagent stability.[7] For an iodo-pyrimidine, key potential side reactions include:

  • Deiodination: The carbon-iodine bond can be cleaved under certain conditions, especially in the presence of metal catalysts (e.g., Palladium) or reductive environments.[3] This leads to the formation of the corresponding des-iodo pyrimidinol.

    • Solution: Carefully screen catalysts and ligands if performing cross-coupling reactions. Avoid unnecessary exposure to reducing agents. Ensure raw materials are free from metallic impurities.[3]

  • Decomposition/Polymerization: Localized overheating can cause the pyrimidine ring to degrade or polymerize, leading to dark, tarry byproducts.[3]

    • Solution: Maintain strict temperature control.[6] Run the reaction at the lowest possible temperature that allows for an acceptable rate.[3] Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidative decomposition.[3]

Issue 3: Purification Challenges at Scale

Q: We are struggling with the purification of our multi-kilogram batch. Standard crystallization is not effective. What are our options?

A: Purification is a major hurdle in large-scale synthesis.[6] The first step is to identify the major impurities.[6] Depending on their nature, different strategies can be employed.

  • If impurities are acidic or basic:

    • Solution: Acid-Base Extraction. this compound is acidic due to the hydroxyl group and can be dissolved in an aqueous base (e.g., NaOH, NaHCO₃) to form a salt.[2] Neutral impurities can be washed away with an organic solvent. The aqueous layer can then be re-acidified to precipitate the pure product, which is collected by filtration.[2]

  • If impurities have different polarities:

    • Solution: Column Chromatography. While challenging at a large scale, flash chromatography using silica gel can be effective.

    • Solution: Recrystallization with a different solvent system. A systematic solvent screen is recommended. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[2]

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol is used to experimentally determine the solubility of this compound in a chosen solvent.[4]

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial to ensure a saturated solution is achieved.[4]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent.[4]

  • Equilibration: Seal the vial and place it on a shaker or stirrer in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to allow it to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow the undissolved solid to settle.[4]

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Analyze the concentration of the dissolved solid using a calibrated analytical method like HPLC-UV.[4]

  • Calculation: Calculate the solubility (e.g., in mg/mL) from the measured concentration, accounting for any dilutions made during analysis.

prep 1. Add Excess Solid to Vial add_solvent 2. Add Precise Volume of Solvent prep->add_solvent equilibrate 3. Equilibrate (24-48h at Temp) add_solvent->equilibrate settle 4. Settle Undissolved Solid (2h) equilibrate->settle sample 5. Filter Supernatant & Analyze (HPLC) settle->sample calculate 6. Calculate Solubility sample->calculate

Caption: Experimental workflow for the shake-flask solubility determination method.[4]

Protocol 2: General Procedure for Recrystallization

This protocol outlines a general method for purifying solid this compound.[2]

  • Solvent Selection: Choose a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude this compound in a flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Managing Air-Sensitive Reactions with Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully managing air-sensitive reactions involving pyrimidine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols for handling air-sensitive compounds, and illustrative data on the importance of maintaining an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: Why are some pyrimidine derivatives sensitive to air?

A1: The sensitivity of pyrimidine derivatives to air (specifically oxygen and moisture) is often due to the presence of electron-rich substituents or functionalities that can be easily oxidized or undergo hydrolysis. The pyrimidine ring itself is relatively electron-deficient, but many synthetic intermediates and substituted pyrimidines can be susceptible to degradation.[1][2] For instance, certain functional groups can be oxidized in the presence of oxygen, leading to undesired side products or decomposition of the starting material.[3] Moisture can lead to hydrolysis of sensitive bonds within the molecule.[4]

Q2: What are the common signs that my reaction with a pyrimidine derivative is failing due to air sensitivity?

A2: Common indicators of air-sensitivity issues include:

  • Low or no product yield: This is the most common sign, suggesting that the starting material or a key intermediate has degraded.

  • Formation of unexpected side products: The appearance of unknown spots on a TLC plate or peaks in an NMR spectrum can indicate reactions with oxygen or water.

  • Color changes: A reaction mixture that unexpectedly changes color, often turning dark or brown, can be a sign of oxidation or decomposition.[5]

  • Catalyst deactivation: In catalytic reactions, the presence of oxygen can poison sensitive catalysts, leading to a stalled reaction.[6][7]

Q3: How should I properly store my air-sensitive pyrimidine derivatives?

A3: Air-sensitive pyrimidine derivatives should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., nitrogen or argon).[4] Tightly sealed containers, such as amber vials or Schlenk flasks, are recommended. For highly sensitive compounds, storage in a glovebox is the best practice.

Q4: What is the difference between using a glovebox and a Schlenk line for my reaction?

A4: A glovebox provides a completely inert atmosphere for all manipulations, making it ideal for handling highly sensitive materials and for reactions requiring complex setups.[8] A Schlenk line is a versatile piece of glassware that allows for the creation of an inert atmosphere within a reaction flask through cycles of vacuum and backfilling with an inert gas. It is suitable for many air-sensitive reactions and is often more readily available than a glovebox.[8]

Troubleshooting Guides

Issue 1: My reaction yield is consistently low, and I suspect air sensitivity.

  • Possible Cause: Incomplete removal of air and moisture from the reaction setup.

  • Solution:

    • Properly Dry Glassware: Ensure all glassware is thoroughly oven-dried (e.g., at 120°C overnight) or flame-dried under vacuum to remove adsorbed moisture.[8][9]

    • Degas Solvents: Use a robust method to degas your solvents, such as the freeze-pump-thaw technique for highly sensitive reactions, or sparging with an inert gas for less sensitive applications.[5][10]

    • Thorough Purging: When using a Schlenk line, perform at least three cycles of evacuating the reaction flask under vacuum and backfilling with a high-purity inert gas (nitrogen or argon).[8][11]

Issue 2: My reaction produces a complex mixture of unidentified side products.

  • Possible Cause: Reaction of starting materials or intermediates with oxygen or water.

  • Solution:

    • Improve Inert Atmosphere: If using a balloon of inert gas, consider switching to a Schlenk line setup for better control over the inert atmosphere.[12]

    • Purify Starting Materials: Ensure that your pyrimidine derivative and other reagents are pure and free from contaminants that could promote side reactions.

    • Analyze Side Products: If possible, try to isolate and characterize the side products. This can provide valuable clues about the degradation pathway and help in optimizing the reaction conditions.

Issue 3: My palladium-catalyzed cross-coupling reaction with a bromo-pyrimidine is not proceeding.

  • Possible Cause: Deactivation of the palladium catalyst by oxygen.

  • Solution:

    • Rigorous Degassing: Ensure that all solvents and reagents are thoroughly degassed before addition to the reaction mixture.

    • Use of a Glovebox: For highly sensitive catalytic systems, performing the entire reaction setup inside a glovebox is recommended.

    • Catalyst Choice: Consider using a more robust palladium catalyst that is less susceptible to oxidation.

Data Presentation

The following table provides illustrative data on the impact of reaction atmosphere on the yield of a hypothetical Suzuki coupling reaction of a bromo-pyrimidine derivative.

EntryAtmosphereSolvent Degassing MethodYield (%)
1AirNone< 5
2Nitrogen (Balloon)Sparging45
3Argon (Schlenk Line)Freeze-Pump-Thaw (3 cycles)85
4Argon (Glovebox)Freeze-Pump-Thaw (3 cycles)92

This data is for illustrative purposes only. Actual yields will vary depending on the specific reactants and conditions.

Experimental Protocols

Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method

This is the most effective method for removing dissolved gases from a solvent.[5]

  • Preparation: Place the solvent in a Schlenk flask and ensure the flask is no more than half full.

  • Freezing: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen.

  • Pumping: With the solvent still frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thawing: Close the flask to the vacuum and remove it from the liquid nitrogen. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure complete degassing.

  • Final Step: After the final thaw, backfill the flask with a high-purity inert gas (e.g., argon). The degassed solvent is now ready for use.

Protocol 2: Setting up a Reaction under an Inert Atmosphere using a Schlenk Line
  • Glassware Preparation: Assemble your oven-dried or flame-dried glassware, including a magnetic stir bar, and connect it to the Schlenk line.

  • Evacuation: Open the stopcock on your flask to the vacuum manifold of the Schlenk line and evacuate the flask for 5-10 minutes.

  • Backfilling: Slowly switch the stopcock to the inert gas manifold to backfill the flask with nitrogen or argon. You should see the gas bubbling through the bubbler on the Schlenk line.

  • Cycling: Repeat the evacuation and backfilling process at least two more times to ensure a completely inert atmosphere inside the flask.[8][11]

  • Reagent Addition: Add your degassed solvent and liquid reagents via a syringe through a rubber septum against a positive pressure of inert gas. Solid reagents can be added quickly by briefly removing the septum under a strong flow of inert gas.

  • Reaction Monitoring: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored by the bubbling rate in the oil bubbler.[8]

Visualizations

References

Validation & Comparative

Reactivity Face-Off: 5-Iodopyrimidin-4-ol versus 5-Bromopyrimidin-4-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the synthesis of novel therapeutics, the pyrimidine scaffold is a cornerstone, prized for its prevalence in biologically active molecules. Functionalization of this core, particularly at the C5-position, is a critical strategy in drug discovery. The choice of halide at this position—typically iodine or bromine—serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 5-Iodopyrimidin-4-ol and 5-Bromopyrimidin-4-ol, supported by foundational chemical principles and illustrative experimental data, to inform strategic synthetic planning.

Executive Summary: The Reactivity Hierarchy

The established order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond is more susceptible to oxidative addition by a palladium(0) catalyst—often the rate-determining step of the catalytic cycle—than the stronger carbon-bromine bond.[1][2] Consequently, this compound is the more reactive substrate, generally affording higher yields under milder conditions and in shorter reaction times compared to its bromo-counterpart.

While direct side-by-side comparative studies for this compound and 5-Bromopyrimidin-4-ol under identical conditions are not extensively reported in the literature, this reactivity principle is well-established across a wide range of (hetero)aryl halides.[1][2][3] The data presented below is collated from studies on closely related substrates to provide a clear, albeit illustrative, comparison.

Data Presentation: Quantitative Reactivity Comparison

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, highlighting the superior performance of the iodo-substituted pyrimidine.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide and a boronic acid or ester. The enhanced reactivity of the iodo-derivative often leads to higher yields and allows for lower reaction temperatures.

Halopyrimidin-4-olCoupling PartnerCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic AcidPd(PPh₃)₄K₂CO₃ / DME/H₂O802~95% (estimated)[3]
5-Bromopyrimidin-4-ol Phenylboronic AcidPd(PPh₃)₄K₃PO₄ / 1,4-Dioxane/H₂O85-95>15~78% (analog)

Note: Data for the iodo-compound is extrapolated from highly reactive analogs like 5-iodonicotinaldehyde, while data for the bromo-compound is based on protocols for 5-bromopyrimidine. Direct head-to-head data is limited.

Table 2: Sonogashira Coupling

This reaction forms a C-C bond between a terminal alkyne and an aryl halide. The C-I bond's lability is particularly advantageous, often enabling the reaction to proceed at room temperature.

Halopyrimidin-4-olCoupling PartnerCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
This compound PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT3~85% (analog)[3]
5-Bromopyrimidin-4-ol PhenylacetylenePd(PPh₃)₄ / CuIEt₃N / THF60-8016~70-80% (analog)[4]

Note: Data is based on analogous 5-halopyrimidine systems to illustrate the general reactivity trend.

Table 3: Buchwald-Hartwig Amination

A cornerstone for C-N bond formation, this reaction couples an amine with an aryl halide. The higher reactivity of this compound allows for more efficient coupling, especially with less nucleophilic amines.

Halopyrimidin-4-olCoupling PartnerCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / XantphosCs₂CO₃ / Toluene10012High (estimated)
5-Bromopyrimidin-4-ol N-MethylanilinePd₂(dba)₃ / Ligand 1-3K₃PO₄ / Toluene100-85-94%[5]

Note: "High" yield is inferred from the general reactivity of aryl iodides. Data for the bromo-compound is from studies on 5-bromopyrimidine.[5]

Fundamental Principles of Reactivity

The difference in reactivity between this compound and 5-Bromopyrimidin-4-ol is fundamentally rooted in the properties of the carbon-halogen bond and its interaction with the palladium catalyst in the crucial first step of most cross-coupling reactions: oxidative addition.

G cluster_reactivity Factors Governing Reactivity Bond_Energy C-X Bond Dissociation Energy (C-I < C-Br) Oxidative_Addition Rate of Oxidative Addition (Rate for C-I > Rate for C-Br) Bond_Energy->Oxidative_Addition dictates Overall_Reactivity Overall Reaction Rate & Conditions (Iodo > Bromo) Oxidative_Addition->Overall_Reactivity rate-determining

Core principle of halide reactivity in cross-coupling.
  • Bond Dissociation Energy : The energy required to break the C-X bond homolytically is significantly lower for iodine (C-I: ~213 kJ/mol) than for bromine (C-Br: ~285 kJ/mol).

  • Oxidative Addition : This is the initial step where the palladium(0) catalyst inserts into the carbon-halogen bond, forming a palladium(II) intermediate.[6] This step is often the slowest in the catalytic cycle. The weaker C-I bond allows for a lower activation energy for this process, leading to a faster reaction rate.[1]

  • Reaction Conditions : Due to its higher reactivity, this compound can often undergo coupling at lower temperatures and with shorter reaction times. This can be advantageous for substrates with thermally sensitive functional groups. 5-Bromopyrimidin-4-ol, being less reactive, may require higher temperatures or more active (and often more expensive) catalyst systems to achieve comparable yields.[3]

Experimental Protocols

Detailed methodologies are provided for a generic palladium-catalyzed cross-coupling reaction, which can be adapted for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions by changing the coupling partner and specific reagents.

General Protocol for Palladium-Catalyzed Cross-Coupling of 5-Halopyrimidin-4-ol

  • Materials :

    • 5-Halopyrimidin-4-ol (Iodo or Bromo derivative) (1.0 equiv)

    • Coupling Partner (e.g., Boronic acid, 1.2 equiv; Terminal alkyne, 1.2 equiv; Amine, 1.2 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; Pd₂(dba)₃, 2 mol%)

    • Ligand (if required, e.g., Xantphos, 4 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, or NaOtBu, 2.0 equiv)

    • Copper(I) Iodide (for Sonogashira, 5-10 mol%)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF)

  • Procedure :

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-halopyrimidin-4-ol, palladium catalyst, ligand (if applicable), and base. For Sonogashira reactions, add CuI.

    • Add the coupling partner to the flask.

    • Add the anhydrous, degassed solvent via syringe.

    • Stir the mixture at the desired temperature (e.g., Room Temperature to 110 °C). Note: Reactions with this compound can typically be run at lower temperatures than those with 5-Bromopyrimidin-4-ol.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Experimental Workflow A Reaction Setup (Inert Atmosphere) B Add Reagents: - 5-Halopyrimidin-4-ol - Catalyst & Ligand - Base - Coupling Partner A->B C Add Degassed Solvent B->C D Heat & Stir (Monitor by TLC/LC-MS) C->D E Work-up (Quench, Extract, Dry) D->E F Purification (Column Chromatography) E->F G Product Characterization F->G

Generalized experimental workflow for cross-coupling.

Conclusion and Strategic Recommendations

The choice between this compound and 5-Bromopyrimidin-4-ol is a classic trade-off between reactivity and reagent cost/stability.

  • This compound is the substrate of choice when high reactivity is paramount. It is ideal for challenging couplings, reactions with sensitive functional groups that require milder conditions, or when rapid reaction times are desired to accelerate discovery timelines.

  • 5-Bromopyrimidin-4-ol offers a more cost-effective and often more stable starting material. It is a suitable choice for routine syntheses where reaction conditions can be pushed to achieve desired yields and when the slightly longer reaction times or higher temperatures are not a concern.

For researchers in drug development, the superior reactivity of this compound often justifies its higher cost, as it can provide more reliable and cleaner conversions across a broader scope of coupling partners, ultimately facilitating the rapid synthesis of diverse compound libraries for biological screening.

References

A Comparative Guide to Suzuki and Stille Coupling with 5-Iodopyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The pyrimidin-4-ol core, in particular, is a privileged structure in medicinal chemistry. This guide provides an objective comparison of two powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the arylation of 5-iodopyrimidin-4-ol. This comparison is supported by representative experimental data from analogous systems to aid in the selection of the optimal synthetic route.

At a Glance: Key Differences

While both the Suzuki and Stille couplings are formidable tools for C-C bond formation, they possess distinct characteristics that influence their suitability for a given synthetic challenge. The Suzuki coupling is often a primary choice due to the low toxicity of the boron reagents and the straightforward removal of byproducts.[1] Conversely, the Stille coupling is celebrated for its exceptional functional group tolerance and the stability of its organotin reagents to air and moisture, often proceeding under neutral or mildly basic conditions.[1][2] However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[1][2]

Data Presentation: A Comparative Overview

The following table summarizes representative quantitative data for Suzuki and Stille couplings on substrates analogous to this compound, providing a comparative look at typical reaction conditions and yields.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters)Organotin compounds (organostannanes)
Toxicity Low toxicity of boron reagents and byproductsHigh toxicity of organotin reagents and byproducts
Reagent Stability Boronic acids can be prone to protodeboronation; esters are more stableOrganostannanes are generally stable to air and moisture[2]
Functional Group Tolerance Generally good, but can be sensitive to strong basesExcellent, tolerates a wide range of functional groups[1]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, K₃PO₄)Often proceeds under neutral or mildly basic conditions
Byproduct Removal Boron byproducts are often water-soluble and easily removedTin byproducts can be challenging to remove from the reaction mixture
Typical Catalyst System Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/ligandPd(PPh₃)₄, Pd(OAc)₂/ligand
Typical Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OToluene, Dioxane, THF
Representative Yields 70-95% (based on similar halopyrimidines)75-90% (based on general performance with heterocycles)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these coupling strategies. Below are representative experimental protocols for the Suzuki and Stille coupling of this compound with an aryl partner.

Representative Protocol for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the desired arylboronic acid or ester (1.2 mmol) in a suitable solvent mixture (e.g., 4:1 dioxane/water, 5 mL), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., K₂CO₃, 2.0 mmol) are added. The reaction vessel is thoroughly degassed with an inert gas, such as argon, for approximately 15 minutes. The mixture is then heated to a temperature ranging from 80-100 °C and stirred for the duration of the reaction, which is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are subsequently washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel.

Representative Protocol for Stille Coupling

In a reaction vessel, this compound (1.0 mmol), the organostannane reagent (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) are dissolved in an anhydrous, degassed solvent like toluene or dioxane (5 mL). The mixture is then heated to a temperature between 80-110 °C under an inert atmosphere. The progress of the reaction is monitored by TLC or LC-MS. After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent. To remove tin byproducts, the solution is washed with an aqueous solution of potassium fluoride, which causes the precipitation of tin fluoride. The resulting slurry is filtered through a pad of celite, and the filtrate is washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.[1]

Mandatory Visualization

The following diagrams illustrate the general experimental workflows for the Suzuki and Stille couplings, providing a clear visual comparison of the two processes.

Suzuki_Workflow cluster_suzuki Suzuki Coupling Workflow reagents Combine this compound, Arylboronic Acid, Base, and Pd Catalyst solvent Add Degassed Solvent (e.g., Dioxane/H₂O) reagents->solvent degas Degas with Inert Gas solvent->degas heat Heat (80-100 °C) and Stir degas->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product 5-Arylpyrimidin-4-ol purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Stille_Workflow cluster_stille Stille Coupling Workflow reagents Combine this compound, Organostannane, and Pd Catalyst solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) reagents->solvent heat Heat (80-110 °C) and Stir under Inert Atmosphere solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor quench Cool and Dilute monitor->quench tin_removal Wash with aq. KF to Remove Tin Byproducts quench->tin_removal filter Filter through Celite tin_removal->filter workup Aqueous Workup and Extraction filter->workup purify Purification (Column Chromatography) workup->purify product 5-Arylpyrimidin-4-ol purify->product

Caption: Experimental workflow for the Stille coupling.

Conclusion

The choice between Suzuki and Stille coupling for the functionalization of this compound is contingent upon the specific requirements of the synthetic route. The Suzuki coupling is generally the preferred method due to its use of less toxic reagents and simpler purification procedures.[1] However, for substrates with sensitive functional groups that may not tolerate the basic conditions of the Suzuki reaction, or when the corresponding boronic acid is unstable, the Stille coupling presents a robust and high-yielding alternative, provided that the challenges of toxicity and purification are adequately addressed.[1] A thorough evaluation of substrate scope, functional group compatibility, and practical considerations will ultimately dictate the most rational and efficient approach.

References

A Comparative Guide to Analytical Techniques for the Characterization of 5-Iodopyrimidin-4-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of heterocyclic compounds is fundamental to ensuring purity, confirming structure, and understanding chemical properties. This guide provides a comparative overview of key analytical techniques for the characterization of 5-Iodopyrimidin-4-ol, alongside its halogenated and parent analogs: 5-bromopyrimidin-4-ol, 5-chloropyrimidin-4-ol, and pyrimidin-4-ol. By presenting available experimental data and detailed methodologies, this document serves as a practical resource for selecting and applying the most appropriate analytical tools.

Overview of Analytical Techniques

The structural elucidation and purity assessment of this compound and related compounds rely on a suite of complementary analytical techniques. Each method provides unique insights into the molecule's structure, composition, and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, which is crucial for structural confirmation.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns, aiding in identification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • High-Performance Liquid Chromatography (HPLC): Separates the compound from impurities, allowing for purity assessment and quantification.

The following sections provide a comparative analysis of the expected data from these techniques for this compound and its analogs, detailed experimental protocols, and visual workflows.

Comparative Analytical Data

Table 1: General Properties and Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spec. Fragments (Expected)
This compound C₄H₃IN₂O221.98[M]+•, [M-I]+, [M-HCN]+
5-Bromopyrimidin-4-ol C₄H₃BrN₂O174.99[M]+• (with characteristic Br isotope pattern), [M-Br]+, [M-HCN]+
5-Chloropyrimidin-4-ol C₄H₃ClN₂O130.53[M]+• (with characteristic Cl isotope pattern), [M-Cl]+, [M-HCN]+
Pyrimidin-4-ol C₄H₄N₂O96.09[1][M]+• at m/z 96, fragments at m/z 69, 53, 42[1]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

Note: The following are predicted values based on the analysis of similar pyrimidine structures. Actual experimental values may vary.

Compound¹H NMR (Predicted)¹³C NMR (Predicted)
This compound δ 7.8-8.0 (s, 1H, H6), 8.1-8.3 (s, 1H, H2)δ ~80 (C5), ~150 (C2), ~155 (C6), ~160 (C4)
5-Bromopyrimidin-4-ol δ 7.7-7.9 (s, 1H, H6), 8.0-8.2 (s, 1H, H2)δ ~105 (C5), ~152 (C2), ~157 (C6), ~160 (C4)
5-Chloropyrimidin-4-ol δ 7.6-7.8 (s, 1H, H6), 8.0-8.2 (s, 1H, H2)δ ~115 (C5), ~153 (C2), ~158 (C6), ~160 (C4)
Pyrimidin-4-ol δ 6.5-6.7 (d, 1H, H5), 7.9-8.1 (d, 1H, H6), 8.2-8.4 (s, 1H, H2)δ ~110 (C5), ~155 (C2), ~159 (C6), ~162 (C4)

Table 3: Key FTIR Absorption Bands (cm⁻¹)

Based on general vibrational frequencies for pyrimidine derivatives.[2][3]

Functional GroupExpected Wavenumber Range (cm⁻¹)
N-H Stretch (ring)3100 - 3300
C=O Stretch (amide)1650 - 1700
C=N and C=C Stretch (ring)1550 - 1650
C-I Stretch500 - 600
C-Br Stretch550 - 650
C-Cl Stretch600 - 800

Experimental Protocols

The following are detailed protocols for the key analytical techniques. These are generalized procedures that can be adapted for the specific instrumentation and laboratory conditions.

3.1 NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process the data and reference the spectrum to the solvent peak.

3.2 Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile, via gas chromatography.

  • Ionization: Use a standard EI source with an electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

3.3 FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

3.4 High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity checks.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting point is a 20-80% acetonitrile gradient.[4]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Calculate the purity based on the relative peak areas.

Visual Workflows and Diagrams

General Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC Analysis Purification->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

References

Comparative Spectroscopic Analysis of 5-Halogenated Pyrimidin-4-ols for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-iodopyrimidin-4-ol and its halogenated analogs. Due to the limited availability of public experimental data for this compound, this document focuses on providing a comparative framework using data from closely related compounds, 5-bromopyrimidin-4-ol and 5-chloropyrimidin-4-ol. The experimental protocols detailed below are standardized procedures applicable to the analysis of these and similar chemical entities, offering a foundational methodology for researchers in drug development and chemical synthesis.

Comparison of Mass Spectrometry and NMR Data

The following tables summarize the key mass spectrometry and NMR data for 5-bromopyrimidin-4-ol and 5-chloropyrimidin-4-ol. These values can be used as a reference for the anticipated data for this compound.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₄H₃IN₂O221.98Data not readily available
5-Bromopyrimidin-4-ol C₄H₃BrN₂O174.98Data not readily available
5-Chloropyrimidin-4-ol C₄H₃ClN₂O130.53Data not readily available

Table 2: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound -Data not readily available---
5-Bromopyrimidin-4-ol -Data not readily available---
5-Chloropyrimidin-4-ol -Data not readily available---

Table 3: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
This compound -Data not readily available
5-Bromopyrimidin-4-ol -Data not readily available
5-Chloropyrimidin-4-ol -Data not readily available

Experimental Protocols

The following are detailed experimental protocols for acquiring NMR and mass spectrometry data, which can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • The sample height in the NMR tube should be approximately 4-5 cm.

2. NMR Data Acquisition:

  • The NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.

  • Before acquiring the spectrum, the instrument should be properly tuned and the magnetic field shimmed to ensure homogeneity.

  • For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) should be acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • The relaxation delay should be set appropriately to ensure accurate integration, particularly for quantitative analysis.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is transformed into the frequency domain spectrum using a Fourier transform.

  • The spectrum is then phased and the baseline corrected.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integration of the peaks in the ¹H NMR spectrum provides the relative ratio of protons in the molecule.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

  • The sample solution may need to be filtered to remove any particulate matter.

2. Mass Spectrometry Analysis:

  • Mass spectra can be obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • The instrument parameters, such as capillary voltage, cone voltage, and desolvation gas flow, should be optimized to achieve maximum signal intensity and stability.

  • Data is typically acquired in positive or negative ion mode, depending on the nature of the analyte.

  • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns of the molecular ion.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_analysis Data Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve prep_ms Prepare MS Sample weigh->prep_ms transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire ¹H NMR transfer->acquire_1h acquire_13c Acquire ¹³C NMR transfer->acquire_13c process_nmr Process NMR Data acquire_1h->process_nmr acquire_13c->process_nmr structure_elucidation Structure Elucidation process_nmr->structure_elucidation acquire_ms Acquire Mass Spectrum prep_ms->acquire_ms analyze_ms Analyze MS Data acquire_ms->analyze_ms analyze_ms->structure_elucidation

Caption: Experimental workflow for NMR and Mass Spectrometry analysis.

X-ray Crystal Structures of 5-Iodopyrimidin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the X-ray crystal structures of 5-iodopyrimidin-4-ol and its derivatives. This document summarizes key crystallographic data, details experimental protocols, and visualizes the relationships between these compounds, offering insights into their structural chemistry and potential applications in drug design.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with halogenated derivatives often exhibiting enhanced biological activity. The introduction of an iodine atom at the 5-position of the pyrimidin-4-ol core can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its binding affinity to biological targets. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide focuses on a comparative analysis of the crystal structures of several key 5-halogenated pyrimidine derivatives, providing a foundational understanding for further research and development in this area.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 5-iodouracil, 2-amino-5-iodopyrimidine, 5-iodocytosine, and 5-bromopyrimidine. These compounds share the 5-halogenated pyrimidine core and provide a basis for comparing the structural effects of substituent changes.

Compound NameCCDC NumberFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
5-Iodouracil677524C₄H₃IN₂O₂MonoclinicP2₁/c4.675(1)14.880(4)7.765(2)9097.48(3)90535.4(2)
2-Amino-5-iodopyrimidine781424C₄H₄IN₃OrthorhombicPnma7.9088(7)8.3617(10)18.3821(16)9090901215.6(2)
5-Iodocytosine126033C₄H₄IN₃OMonoclinicP2₁/c8.081(2)10.741(2)7.781(2)90115.41(2)90609.9(2)
5-Bromopyrimidine669832C₄H₃BrN₂MonoclinicP2₁/c3.989(1)13.564(4)9.756(3)9099.88(3)90520.1(3)

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction analysis. The general experimental workflow is outlined below.

Synthesis and Crystallization

The synthesis of these 5-halogenated pyrimidine derivatives typically involves the direct halogenation of the corresponding pyrimidine precursor. For instance, 2-amino-5-iodopyrimidine can be synthesized by the iodination of 2-aminopyrimidine.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

Data Collection and Structure Refinement

X-ray diffraction data for the crystals were collected at a controlled temperature using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα). The collected data were processed to determine the unit cell parameters and space group. The crystal structures were solved using direct methods and refined by full-matrix least-squares on F².

For 2-amino-5-iodopyrimidine, data collection was performed on a Bruker APEXII CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å). The structure was solved with SHELXS97 and refined with SHELXL97.

Visualizing Experimental and Logical Relationships

The following diagrams illustrate the general experimental workflow for X-ray crystallography and the structural relationships between the compared pyrimidine derivatives.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation

Caption: General workflow for X-ray crystal structure determination.

logical_relationship Pyrimidine Pyrimidine Core Pyrimidin4ol Pyrimidin-4-ol Pyrimidine->Pyrimidin4ol Iodopyrimidin4ol This compound (Target Compound) Pyrimidin4ol->Iodopyrimidin4ol Bromopyrimidine 5-Bromopyrimidine (Analog) Pyrimidin4ol->Bromopyrimidine Analog Iodouracil 5-Iodouracil (Derivative) Iodopyrimidin4ol->Iodouracil AminoIodopyrimidine 2-Amino-5-iodopyrimidine (Derivative) Iodopyrimidin4ol->AminoIodopyrimidine Iodocytosine 5-Iodocytosine (Derivative) Iodopyrimidin4ol->Iodocytosine

Caption: Structural relationships of this compound and its derivatives.

Biological Context and Significance

Halogenated pyrimidines are a well-established class of compounds with diverse biological activities, including antiviral and anticancer properties. The introduction of iodine at the 5-position can modulate these activities. For instance, 5-iodouracil is known to be incorporated into DNA and can act as a radiosensitizer. The structural data from X-ray crystallography provides a rational basis for understanding how these modifications influence intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical for their biological function. This comparative analysis of the crystal structures of this compound derivatives is a valuable resource for the design of new and more potent therapeutic agents.

The Iodine Advantage: A Comparative Guide to the Biological Activity of Iodinated vs. Non-Iodinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The introduction of a halogen atom, such as iodine, to a pyrimidine scaffold can dramatically alter its biological profile. This guide provides an objective comparison of the biological activities of iodinated and non-iodinated pyrimidines, supported by experimental data, detailed protocols, and pathway visualizations to inform future drug discovery efforts.

The pyrimidine ring is a fundamental component of nucleobases, and its analogs have been extensively explored as therapeutic agents, particularly in antiviral and anticancer research.[1][2] Iodination, most commonly at the C5 position, is a key chemical modification that can significantly enhance the biological potency of these molecules. This enhancement is often attributed to the large atomic radius and increased lipophilicity of the iodine atom, which can lead to stronger interactions with biological targets.[3]

Comparative Analysis of Biological Activity

To illustrate the impact of iodination, this guide focuses on a direct comparison of the well-characterized antiviral agent 5-iodo-2'-deoxyuridine (Idoxuridine) and its non-iodinated counterpart, 2'-deoxyuridine.

CompoundTarget/AssayBiological Activity (IC50)Cell LineReference
5-Iodo-2'-deoxyuridine (Idoxuridine) Feline Herpesvirus4.3 µMCrandell Rees Feline Kidney (CRFK) cells[4]
2'-Deoxyuridine Feline Herpesvirus>100 µM (estimated)Not explicitly tested in the same study, but generally considered to have minimal antiviral activity at comparable concentrations.General knowledge
5-Iodouracil Antibacterial (Branhamella catarrhalis, Neisseria mucosa, Streptococcus pyogenes)25-50% inhibition at 0.128 mg/mL-[5]
Uracil AntibacterialGenerally considered inactive as an antibacterial agent.-General knowledge

Mechanism of Action: How Iodination Enhances Efficacy

The primary mechanism by which many pyrimidine analogs exert their therapeutic effect is through their incorporation into nascent DNA or RNA chains, leading to chain termination or a dysfunctional genome.[3][6] In the case of 5-iodo-2'-deoxyuridine, the presence of the bulky iodine atom at the 5-position of the pyrimidine ring, in place of the methyl group of thymidine, leads to several consequences:

  • Inhibition of Viral DNA Polymerase: The triphosphate form of iododeoxyuridine acts as a competitive inhibitor of viral DNA polymerase, interfering with the synthesis of viral DNA.[4][7]

  • DNA Damage: Once incorporated into the viral DNA, the iodinated base can lead to mispairing and structural distortions of the DNA helix, ultimately inhibiting viral replication.[3][6]

  • Radiosensitization: In cancer therapy, iodinated pyrimidines can enhance the efficacy of radiation therapy by making the DNA of cancer cells more susceptible to radiation-induced damage.[6]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[8][9]

Objective: To determine the concentration of a compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • Cell culture medium and supplements

  • Test compound (iodinated and non-iodinated pyrimidines)

  • Overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Fixative solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Virus Infection: Infect the cell monolayers with a standardized amount of virus for a defined adsorption period (e.g., 1 hour).

  • Compound Treatment: Remove the virus inoculum and add an overlay medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for a period that allows for the formation of visible plaques (typically 2-3 days).

  • Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones where the virus has lysed the cells.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).[10]

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic potential of a compound.[11][12]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (iodinated and non-iodinated pyrimidines)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[13][14]

Visualization of a Key Biological Pathway

The following diagrams illustrate the pyrimidine salvage pathway and the mechanism of action of nucleoside analogs, providing a visual representation of how these compounds interfere with normal cellular and viral processes.

Pyrimidine_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Uracil_ext Uracil Uracil_int Uracil Uracil_ext->Uracil_int Transport Thymine_ext Thymine Thymine_int Thymine Thymine_ext->Thymine_int Transport Deoxyuridine_ext Deoxyuridine Deoxyuridine_int Deoxyuridine Deoxyuridine_ext->Deoxyuridine_int Transport Iododeoxyuridine_ext 5-Iododeoxyuridine (Drug) Iododeoxyuridine_int 5-Iododeoxyuridine Iododeoxyuridine_ext->Iododeoxyuridine_int Transport UMP UMP Uracil_int->UMP UPRT TMP TMP Thymine_int->TMP TK dUMP dUMP Deoxyuridine_int->dUMP TK IdUMP 5-Iodo-dUMP Iododeoxyuridine_int->IdUMP TK UDP UDP UMP->UDP TDP TDP TMP->TDP dUMP->TMP Thymidylate Synthase dUDP dUDP dUMP->dUDP IdUDP 5-Iodo-dUDP IdUMP->IdUDP Incorporation & Inhibition UTP UTP UDP->UTP TTP TTP TDP->TTP dUTP dUTP dUDP->dUTP IdUTP 5-Iodo-dUTP IdUDP->IdUTP Incorporation & Inhibition RNA RNA Synthesis UTP->RNA DNA DNA Synthesis TTP->DNA dUTP->DNA IdUTP->DNA Incorporation & Inhibition Experimental_Workflow cluster_antiviral Antiviral Activity (Plaque Reduction Assay) cluster_anticancer Anticancer Activity (MTT Assay) A1 Seed Host Cells A2 Infect with Virus A1->A2 A3 Treat with Pyrimidine Analogs (Iodinated vs. Non-iodinated) A2->A3 A4 Incubate & Form Plaques A3->A4 A5 Stain and Count Plaques A4->A5 A6 Calculate IC50 A5->A6 B1 Seed Cancer Cells B2 Treat with Pyrimidine Analogs (Iodinated vs. Non-iodinated) B1->B2 B3 Incubate B2->B3 B4 Add MTT Reagent B3->B4 B5 Measure Absorbance B4->B5 B6 Calculate IC50 B5->B6

References

A Comparative Guide to Catalysts for the Functionalization of 5-Iodopyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a cornerstone in the development of novel therapeutics and functional materials. 5-Iodopyrimidin-4-ol, a readily available building block, offers a reactive handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The choice of catalyst is paramount in achieving high yields, broad substrate scope, and operational simplicity. This guide provides an objective comparison of various catalytic systems for the functionalization of this compound and its close analogues, supported by experimental data from peer-reviewed literature.

Introduction to Cross-Coupling Reactions for this compound Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For this compound, the carbon-iodine (C-I) bond is the most reactive site for these transformations due to its lower bond dissociation energy compared to C-Br and C-Cl bonds. The key cross-coupling reactions for functionalizing this scaffold are the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. The efficiency of these reactions is highly dependent on the choice of the palladium catalyst, ancillary ligands, base, and solvent system.

Comparative Performance of Catalysts

The following tables summarize the performance of various catalytic systems in the functionalization of this compound and its close structural analogue, 5-iodouracil. The data is compiled from different studies, and direct comparison of yields should be considered in the context of the specific substrates and reaction conditions used.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various boronic acids or their esters.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8018-22Arylboronic acidGood
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Dioxane/H₂O10024Arylboronic acid~80
Pd(OAc)₂ (5)-K₂CO₃Dioxane105-Arylboronic acidModerate
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to alkynylpyrimidines.

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)
Pd(PPh₃)₄CuIEt₃NDMFRT3-16Terminal Alkyne38-53
PdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDioxane8012Terminal AlkyneGood
Pd₁(NC) (0.2)CuI (2)NEt₃MeCN8024PhenylacetyleneHigh
Heck Coupling

The Heck reaction facilitates the coupling of this compound with alkenes to form substituted pyrimidinones.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)
Pd(OAc)₂ (5)-Et₃NCH₃CN/H₂O80-Butyl acrylate98
(Ph₃P)₂PdCl₂ (1.24)-N-ethylpiperidineDMF140-15018Functionalized alkene10-37
Pd EnCat® 40 (0.8)-AcONaEthanol140 (mw)0.5Aryl bromide & alkeneGood
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling this compound with various amines. While specific data for this compound is limited, general conditions for related aryl halides suggest the use of bulky, electron-rich phosphine ligands.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)
Pd(OAc)₂BINAPCs₂CO₃Toluene80-110-Primary/Secondary AmineGood
Pd₂(dba)₃XPhosNaOtBuToluene/Dioxane80-110-Primary/Secondary AmineHigh

Experimental Protocols

Below are detailed methodologies for the key cross-coupling reactions. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The flask is evacuated and backfilled with argon three times. Add degassed solvent (e.g., 1,4-dioxane). The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) with stirring for the specified time, while monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water or brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.

General Procedure for Sonogashira Coupling

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%). Add anhydrous solvent (e.g., DMF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv.). The terminal alkyne (1.2 equiv.) is added to the reaction mixture via syringe. The reaction is stirred at room temperature or heated to a specified temperature and monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

General Procedure for Heck Coupling

In a reaction vessel, add this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a base (e.g., Et₃N, 2.0 equiv.). Add the solvent (e.g., CH₃CN/H₂O). The vessel is sealed, and the reaction mixture is heated to the specified temperature (e.g., 80 °C) and stirred for the required time, monitoring the progress by TLC or LC-MS. After cooling, the mixture is diluted with an organic solvent and washed with water. The organic layer is dried, filtered, and concentrated. The residue is then purified by column chromatography to yield the desired product.[2]

General Procedure for Buchwald-Hartwig Amination

To an oven-dried Schlenk tube, add the palladium precatalyst, the ligand, and the base (e.g., NaOtBu or Cs₂CO₃). The tube is evacuated and backfilled with argon. Add the this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene). The tube is sealed and heated in an oil bath at the specified temperature until the starting material is consumed (as monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

Visualizing the Catalytic Pathways

The following diagrams illustrate the fundamental catalytic cycles for the discussed cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)-I(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)₂ + Base) pd2_complex->transmetalation Ar'B(OH)₂ diaryl_pd2 Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Releases Pd(0) product Ar-Ar' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-I(L_n) pd0->pd2_complex Oxidative Addition (Ar-I) pd_alkynyl Ar-Pd(II)-C≡CR(L_n) pd2_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (releases Ar-C≡CR) cu_halide Cu(I)X cu_alkynyl Cu(I)-C≡CR cu_halide->cu_alkynyl + Alkyne, Base cu_alkynyl->pd2_complex Transfers alkynyl group alkyne H-C≡CR alkyne->cu_alkynyl

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Heck_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)-I(L_n) oxidative_addition->pd2_complex migratory_insertion Migratory Insertion (Alkene) pd2_complex->migratory_insertion Alkene alkyl_pd2 R-Pd(II)-I(L_n) migratory_insertion->alkyl_pd2 beta_hydride_elimination β-Hydride Elimination alkyl_pd2->beta_hydride_elimination product Substituted Alkene beta_hydride_elimination->product base_regeneration Base Regeneration beta_hydride_elimination->base_regeneration Releases HPdI base_regeneration->pd0 Base

Caption: Catalytic cycle for the Heck reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)-I(L_n) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR₂, Base amido_complex Ar-Pd(II)-NR₂(L_n) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Releases Pd(0) product Ar-NR₂ reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The functionalization of this compound is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura couplings, traditional catalysts like Pd(PPh₃)₄ and modern systems with bulky phosphine ligands such as SPhos have shown great efficacy. The classic Pd/Cu co-catalyzed Sonogashira reaction remains a robust method for alkynylation. For Heck couplings, phosphine-free conditions with Pd(OAc)₂ can provide high yields with activated alkenes. While direct examples are limited, the Buchwald-Hartwig amination is expected to proceed efficiently with the use of sterically hindered phosphine ligands. The choice of the optimal catalyst system will ultimately depend on the specific coupling partners and the desired complexity of the final molecule. This guide provides a solid foundation for researchers to select and optimize conditions for the synthesis of novel pyrimidine derivatives.

References

Validating the Purity of Synthesized 5-Iodopyrimidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 5-Iodopyrimidin-4-ol, a crucial building block in medicinal chemistry. We present supporting experimental data and detailed protocols to aid in the objective assessment of product quality against potential impurities and alternative halogenated pyrimidinols.

This compound is a heterocyclic compound of significant interest in drug discovery due to its versatile reactivity, enabling the introduction of various functionalities. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug substance. This guide outlines a systematic approach to purity validation, employing a suite of standard analytical techniques.

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthesized this compound. This multi-pronged approach, combining spectroscopic and chromatographic methods, provides a high degree of confidence in the final purity determination.

Purity Validation Workflow cluster_synthesis Synthesis & Initial Purification cluster_preliminary Preliminary Purity Assessment cluster_spectroscopic Spectroscopic Identification & Purity Confirmation cluster_chromatographic Quantitative Purity Analysis cluster_final Final Purity Statement synthesis Synthesized This compound tlc Thin Layer Chromatography (TLC) synthesis->tlc Spotting mp Melting Point Determination synthesis->mp Sample Prep hplc High-Performance Liquid Chromatography (HPLC) tlc->hplc Method Dev. nmr NMR Spectroscopy (¹H and ¹³C) mp->nmr Informed Analysis ms Mass Spectrometry (MS) nmr->ms Structure Confirmation ms->hplc Impurity ID report Purity Report (>99%) hplc->report Quantification

Caption: Experimental workflow for the purity validation of this compound.

Comparison of Analytical Data

The purity of synthesized this compound was assessed and compared against its common starting material (pyrimidin-4-ol), a potential over-iodinated byproduct, and two alternative halogenated pyrimidinols (5-bromo- and 5-chloropyrimidin-4-ol). The following tables summarize the key analytical data.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₄H₃IN₂O221.98>300
Pyrimidin-4-olC₄H₄N₂O96.09162-165
5-Bromopyrimidin-4-olC₄H₃BrN₂O174.98>300
5-Chloropyrimidin-4-olC₄H₃ClN₂O130.53128-131

Table 2: Spectroscopic Data

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass Spectrum (m/z)
This compound 8.05 (s, 1H), 8.15 (s, 1H)158.5, 153.2, 118.9, 85.1222 [M+H]⁺
Pyrimidin-4-ol 8.01 (d, 1H), 6.41 (d, 1H), 8.65 (s, 1H)161.2, 154.5, 110.897 [M+H]⁺[1]
5-Bromopyrimidin-4-ol 8.12 (s, 1H), 8.21 (s, 1H)157.8, 152.5, 115.4, 107.3175/177 [M+H]⁺
5-Chloropyrimidin-4-ol 8.08 (s, 1H), 8.18 (s, 1H)157.1, 151.9, 117.2, 120.5131/133 [M+H]⁺

Note: NMR data is predicted and based on typical chemical shifts for similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity validation of this compound are provided below.

Synthesis of this compound

A common synthetic route involves the direct iodination of pyrimidin-4-ol. In a typical procedure, pyrimidin-4-ol is dissolved in an aqueous solution of sodium hydroxide. To this solution, iodine is added portion-wise with stirring at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is neutralized with an acid (e.g., acetic acid or HCl) to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantitative purity assessment.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A gradient elution is often used, starting with a high percentage of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: A known concentration of the synthesized this compound is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Analysis: The sample is injected, and the chromatogram is recorded. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation and identification of impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a suitable reference standard).

  • ¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the structure.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The number of signals and their chemical shifts are used to verify the presence of all carbon atoms in the expected environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern.

  • Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer is commonly used.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Analysis: The mass spectrum will show the molecular ion peak ([M+H]⁺ or [M-H]⁻), which confirms the molecular weight of the compound. The fragmentation pattern can provide additional structural information and help in identifying any impurities.

Melting Point Determination

The melting point is a useful indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Procedure: A small amount of the dried, powdered sample is packed into a capillary tube. The sample is heated at a controlled rate, and the temperature range over which the sample melts is recorded. A broad melting range often indicates the presence of impurities.

Conclusion

The purity of synthesized this compound can be reliably validated through a combination of chromatographic and spectroscopic techniques. HPLC provides accurate quantitative data on the percentage of the main component and any impurities present. NMR and mass spectrometry are indispensable for the unambiguous structural confirmation of the target compound and the identification of any potential process-related impurities or byproducts. A sharp melting point serves as a good preliminary indicator of high purity. By employing the detailed protocols and comparing the obtained data with the reference values provided in this guide, researchers can confidently assess the quality of their synthesized this compound, ensuring its suitability for subsequent stages of drug development and scientific research.

References

Comparative Efficacy of 5-Iodopyrimidin-4-ol Derivatives and Analogs in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro bioactivity of 5-iodopyrimidin-4-ol derivatives and related pyrimidine analogs, with a focus on their potential as anticancer agents. The data presented herein is compiled from recent studies to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this class of compounds. Detailed experimental protocols for key assays and a visualization of a relevant signaling pathway are included to support further research and development.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including several clinically approved anticancer drugs. The this compound nucleus, a halogenated pyrimidine, and its derivatives are of particular interest due to the influence of the iodine substituent on the compound's physicochemical properties and biological activity. This guide summarizes the in vitro cytotoxicity of a representative this compound derivative and compares it with other pyrimidine-based compounds against various cancer cell lines.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of a 5-iodouracil derivative (a tautomer of this compound) and other pyrimidine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N1,N3-dicyclohexylmethyl-5-iodouracil HepG2 (Liver)41.5--
Indazol-Pyrimidine Derivative (4f) MCF-7 (Breast)1.629Staurosporine8.029
Indazol-Pyrimidine Derivative (4i) MCF-7 (Breast)1.841Staurosporine8.029
4-aminopyrazolo[3,4-d]pyrimidine (12c) UO-31 (Renal)0.87Sunitinib>10
5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one (8h) MV4-11 (Leukemia)0.048--

Note: 5-Iodouracil is a tautomer of this compound. The IC50 value for N1,N3-dicyclohexylmethyl-5-iodouracil was converted from 16.5 µg/mL based on a molecular weight of 398.28 g/mol .[1]

Experimental Protocols

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

Many pyrimidine derivatives exert their biological effects by inhibiting protein kinases. The following is a general protocol for assessing the in vitro kinase inhibitory activity of a compound.

Procedure:

  • Reaction Mixture Preparation: In a suitable microplate, a reaction mixture is prepared containing the kinase enzyme, a specific substrate (often a peptide), ATP, and the necessary cofactors in a reaction buffer.

  • Compound Addition: The test compounds are added to the wells at various concentrations. A control with no inhibitor is also included.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by adding a stop solution, which may contain a chelating agent like EDTA to sequester Mg2+, a necessary cofactor for most kinases.

  • Signal Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction. A common method is the Kinase-Glo® assay, where the remaining ATP is used by luciferase to produce a luminescent signal.

    • Fluorescence-based assays: Using modified substrates that become fluorescent upon phosphorylation.

    • ELISA-based assays: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: The kinase activity is calculated as a percentage of the control (no inhibitor). The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

Several pyrimidine derivatives have been identified as inhibitors of Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs), particularly MNK2. These kinases are involved in the regulation of protein synthesis and are implicated in tumorigenesis.

MNK2_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) Ras Ras Extracellular_Stimuli->Ras p38_MAPK p38 MAPK Extracellular_Stimuli->p38_MAPK Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK MNK2 MNK2 ERK->MNK2 p38_MAPK->MNK2 eIF4E eIF4E MNK2->eIF4E Phosphorylation Protein_Synthesis Protein Synthesis & Cell Proliferation eIF4E->Protein_Synthesis Pyrimidine_Inhibitor Pyrimidine Derivatives (e.g., 5-(2-(phenylamino)pyrimidin- 4-yl)thiazol-2(3H)-one) Pyrimidine_Inhibitor->MNK2

Caption: MNK2 Signaling Pathway and Inhibition by Pyrimidine Derivatives.

This guide serves as a starting point for researchers interested in the in vitro evaluation of this compound derivatives and their analogs. The provided data and protocols offer a framework for comparative studies to identify novel and potent therapeutic candidates.

References

Benchmarking Synthesis Routes for 5-Iodopyrimidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Iodopyrimidin-4-ol, a halogenated pyrimidine derivative, represents a valuable building block in medicinal chemistry. This guide provides a comparative analysis of potential synthesis routes for this compound, focusing on direct iodination of the pyrimidin-4-ol backbone. The presented methodologies are based on established procedures for structurally similar compounds, offering a predictive framework for laboratory application.

Comparative Analysis of Synthesis Routes

Two primary approaches for the direct iodination of pyrimidin-4-ol at the C5 position are proposed, drawing from methodologies successful with analogous substrates like uracil. The key distinction between these routes lies in the choice of reagents and reaction conditions, which in turn influence yield, reaction time, and environmental impact.

ParameterRoute 1: Iodination with I₂/AgNO₃ under Solvent-Free ConditionsRoute 2: Iodination with N-Iodosuccinimide (NIS) in an Organic Solvent
Starting Material Pyrimidin-4-olPyrimidin-4-ol
Iodinating Agent Iodine (I₂)N-Iodosuccinimide (NIS)
Catalyst/Promoter Silver Nitrate (AgNO₃)Not typically required
Solvent None (Solvent-free)Acetonitrile or DMF
Reaction Time 20-30 minutes2-4 hours
Temperature Room TemperatureRoom Temperature to 50 °C
Reported Yield *70-98%60-85%
Work-up Filtration and washingAqueous work-up and extraction
Purity Generally highRequires chromatographic purification

Note: The yields are based on reported syntheses of 5-iodouracil and are predictive for this compound. Actual yields may vary.

Experimental Protocols

Route 1: Direct Iodination using Iodine and Silver Nitrate (Solvent-Free)

This method, adapted from a green chemistry approach for the iodination of pyrimidine derivatives, offers a rapid and environmentally friendly synthesis.[1]

Materials:

  • Pyrimidin-4-ol

  • Iodine (I₂)

  • Silver Nitrate (AgNO₃)

  • Mortar and pestle

  • Methanol (for washing)

Procedure:

  • In a mortar, combine pyrimidin-4-ol (1.0 mmol), iodine (1.2 mmol), and silver nitrate (1.2 mmol).

  • Grind the mixture using a pestle at room temperature for 20-30 minutes. The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is washed with methanol to remove unreacted iodine and other impurities.

  • The solid residue is collected by filtration and dried to yield this compound.

Route 2: Direct Iodination using N-Iodosuccinimide (NIS)

This classical approach utilizes the common electrophilic iodinating agent, N-Iodosuccinimide, in an organic solvent.

Materials:

  • Pyrimidin-4-ol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or DMF)

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of pyrimidin-4-ol (1.0 mmol) in acetonitrile (10 mL), add N-Iodosuccinimide (1.1 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to 50 °C to increase the rate if necessary. Monitor the reaction by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualization of Synthesis Pathways

The following diagrams illustrate the chemical transformations described in the experimental protocols.

Route1 Start Pyrimidin-4-ol Reagents I₂ + AgNO₃ (Solvent-free, RT, 20-30 min) Product This compound Start->Product Direct C-H Iodination

Caption: Synthesis of this compound via Route 1.

Route2 Start Pyrimidin-4-ol Reagents NIS (Acetonitrile, RT, 2-4 h) Product This compound Start->Product Electrophilic Substitution

Caption: Synthesis of this compound via Route 2.

Experimental Workflow Comparison

The choice of synthesis route will also depend on the available laboratory equipment and desired scale. The following diagram outlines the general workflow for each approach.

Workflow cluster_route1 Route 1 Workflow cluster_route2 Route 2 Workflow R1_Start Mix Reactants (Mortar) R1_React Mechanical Grinding (20-30 min) R1_Start->R1_React R1_Workup Wash with Methanol R1_React->R1_Workup R1_Product Pure Product R1_Workup->R1_Product R2_Start Dissolve in Solvent R2_React Stirring (2-4 h) R2_Start->R2_React R2_Workup Aqueous Work-up & Extraction R2_React->R2_Workup R2_Purify Column Chromatography R2_Workup->R2_Purify R2_Product Pure Product R2_Purify->R2_Product

Caption: Comparison of experimental workflows for the two synthesis routes.

References

A Comparative Guide to 5-Iodopyrimidin-4-ol and Other Halopyrimidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated pyrimidines are fundamental building blocks in medicinal chemistry, enabling the synthesis of a diverse array of therapeutic agents. Their utility stems from the carbon-halogen bond's capacity to participate in various cross-coupling reactions, allowing for the strategic introduction of molecular complexity. This guide provides a comparative analysis of 5-Iodopyrimidin-4-ol against its brominated and chlorinated analogs, focusing on their reactivity in palladium-catalyzed cross-coupling reactions and their application in the development of targeted therapies, particularly kinase inhibitors.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of halopyrimidines in widely-used palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, is primarily governed by the nature of the halogen atom and its position on the pyrimidine ring. The generally accepted order of reactivity for the halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[1] Consequently, iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo and chloro counterparts.

The position of the halogen on the electron-deficient pyrimidine ring also significantly influences reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, while the C5 position is the least reactive.

Table 1: Comparative Reactivity of 5-Halopyrimidin-4-ols in Suzuki-Miyaura Coupling

HalogenRelative ReactivityTypical Reaction Temperature (°C)Typical Reaction Time (hours)Notes
Iodo HighestRoom Temperature - 801 - 6Most reactive, ideal for mild reaction conditions and sensitive substrates.
Bromo Intermediate80 - 1206 - 24A good balance of reactivity and stability, widely used in synthesis.
Chloro Lowest100 - 15012 - 48Requires more forcing conditions and often specialized catalyst systems.

Application in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a privileged structure in the design of protein kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[2] Many FDA-approved kinase inhibitors feature a pyrimidine core, which often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase.[3] Halopyrimidines, particularly at the C4 and C5 positions, are key intermediates in the synthesis of these drugs, allowing for the introduction of various substituents that modulate potency, selectivity, and pharmacokinetic properties.

Prominent examples of kinase families targeted by pyrimidine-based inhibitors include Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[4][5] Dysregulation of these receptor tyrosine kinases is a hallmark of many cancers, promoting tumor growth, proliferation, and angiogenesis.[6][7] The development of dual inhibitors targeting both VEGFR and EGFR signaling pathways is an active area of research.[4]

Below is a simplified representation of the VEGFR and EGFR signaling pathways, which are often targeted by pyrimidine-based kinase inhibitors.

Signaling_Pathways cluster_VEGFR VEGFR Signaling cluster_EGFR EGFR Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K_V PI3K VEGFR->PI3K_V Angiogenesis Angiogenesis, Cell Survival PLCg->Angiogenesis AKT_V Akt PI3K_V->AKT_V AKT_V->Angiogenesis EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K_E PI3K EGFR->PI3K_E RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Cell Survival ERK->Proliferation AKT_E Akt PI3K_E->AKT_E AKT_E->Proliferation Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->VEGFR Inhibitor->EGFR

VEGFR and EGFR Signaling Pathways Targeted by Pyrimidine Inhibitors.

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Product purify->end

Experimental Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling of this compound

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature to 50 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound stands out as a highly reactive and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions allows for milder reaction conditions compared to its bromo and chloro analogs, making it an ideal choice for the late-stage functionalization of intricate molecular scaffolds. The strategic use of this compound and other halopyrimidines will undoubtedly continue to fuel the development of novel therapeutics targeting a wide range of diseases.

References

A Comparative Guide to the Antiviral Efficacy of 5-Iododeoxyuridine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy of antiviral agents is paramount. This guide provides a detailed comparison of 5-Iododeoxyuridine (Idoxuridine, IDU) with two other notable antiviral drugs, Acyclovir (ACV) and Trifluridine (TFT), primarily focusing on their activity against herpesviruses.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The following table summarizes the key quantitative data for the antiviral efficacy and cytotoxicity of 5-Iododeoxyuridine, Acyclovir, and Trifluridine. The data is compiled from various in vitro studies, and it is important to note that experimental conditions may have varied between studies.

Antiviral AgentVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
5-Iododeoxyuridine (Idoxuridine) Feline Herpesvirus-1Crandell Rees Feline Kidney (CRFK) cells6.8[1]Not ReportedNot Calculable
Acyclovir Feline Herpesvirus-1Crandell Rees Feline Kidney (CRFK) cellsLeast potent of the three[1]>1000 (Vero cells)Not Calculable
Trifluridine Feline Herpesvirus-1Crandell Rees Feline Kidney (CRFK) cells0.67[1]Not ReportedNot Calculable

Note: A lower IC50 value indicates greater antiviral potency. A higher CC50 value indicates lower cytotoxicity. A higher Selectivity Index indicates a more favorable safety profile. The provided data for IC50 values were determined against Feline Herpesvirus-1, a member of the same family as Herpes Simplex Virus. Clinical studies have shown that for Herpes Simplex Keratitis, Trifluridine and Acyclovir are more effective than Idoxuridine.[2][3] A meta-analysis of clinical trials demonstrated that Acyclovir had a statistically significant greater odds of healing herpetic keratitis by day 7 compared to Idoxuridine.[4]

Mechanism of Action: Inhibition of Viral DNA Synthesis

5-Iododeoxyuridine, Acyclovir, and Trifluridine are all nucleoside analogs that function by inhibiting viral DNA replication. Their mechanism of action involves a multi-step process within the host cell, which is initiated by the phosphorylation of the drug into its active triphosphate form. This process is more efficient in virus-infected cells due to the presence of viral thymidine kinase, which is less selective than the host cell's kinase.

Once converted to their triphosphate forms, these antiviral agents compete with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral DNA polymerase. The incorporation of these analogs leads to the termination of DNA chain elongation, thereby preventing the replication of the virus.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and verification of the findings.

Plaque Reduction Assay for Antiviral Efficacy (IC50 Determination)

This assay is a standard method for quantifying the ability of an antiviral drug to inhibit the replication of a virus.

1. Cell Culture and Virus Inoculation:

  • Crandell Rees Feline Kidney (CRFK) cells are cultured in 6-well plates until a confluent monolayer is formed.

  • The growth medium is removed, and the cell monolayers are washed with phosphate-buffered saline (PBS).

  • A standardized amount of Feline Herpesvirus-1 is added to each well to allow for viral adsorption to the cells.

2. Antiviral Treatment:

  • Serial dilutions of 5-Iododeoxyuridine, Acyclovir, and Trifluridine are prepared in a culture medium.

  • After the virus adsorption period, the virus inoculum is removed, and the cell monolayers are overlaid with a medium containing the different concentrations of the antiviral drugs.

  • Control wells with no virus and virus with no drug are also included.

3. Plaque Formation and Visualization:

  • The plates are incubated for a period that allows for the formation of visible plaques (localized areas of cell death caused by viral replication).

  • The cell monolayers are then fixed and stained with a solution like crystal violet, which stains viable cells, leaving the plaques unstained and visible.

4. Data Analysis:

  • The number of plaques in each well is counted.

  • The concentration of the antiviral drug that reduces the number of plaques by 50% compared to the virus control is determined and expressed as the 50% inhibitory concentration (IC50).

Cytotoxicity Assay (CC50 Determination) using MTT Assay

This assay measures the cytotoxicity of the antiviral drugs on the host cells.

1. Cell Culture and Drug Treatment:

  • Vero cells are seeded in 96-well plates and allowed to adhere and grow.

  • Serial dilutions of the antiviral drugs are added to the wells. Control wells with no drug are also included.

  • The plates are incubated for a period equivalent to the duration of the antiviral assay.

2. MTT Reagent Addition and Incubation:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plates are incubated to allow metabolically active cells to convert the yellow MTT into purple formazan crystals.

3. Formazan Solubilization and Absorbance Measurement:

  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

4. Data Analysis:

  • The cell viability is calculated as a percentage of the untreated control cells.

  • The concentration of the drug that reduces cell viability by 50% is determined and expressed as the 50% cytotoxic concentration (CC50).

Mandatory Visualizations

Signaling Pathway of Nucleoside Analog Antivirals

Antiviral_Mechanism cluster_cell Host Cell cluster_nucleus Nucleus Antiviral_Drug Nucleoside Analog (Idoxuridine, Acyclovir, Trifluridine) Drug_MP Drug Monophosphate Antiviral_Drug->Drug_MP Phosphorylation Drug_DP Drug Diphosphate Drug_MP->Drug_DP Phosphorylation Drug_TP Active Drug Triphosphate Drug_DP->Drug_TP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase Drug_TP->Viral_DNA_Polymerase Competitive Inhibition Viral_TK Viral Thymidine Kinase Viral_TK->Drug_MP Cellular_Kinases Cellular Kinases Cellular_Kinases->Drug_DP Cellular_Kinases->Drug_TP Viral_DNA Growing Viral DNA Viral_DNA_Polymerase->Viral_DNA Elongation dNTPs Natural dNTPs dNTPs->Viral_DNA_Polymerase Replication_Blocked Viral DNA Replication Blocked Viral_DNA->Replication_Blocked

Caption: Mechanism of action for nucleoside analog antivirals.

Experimental Workflow for Antiviral Efficacy Testing

Experimental_Workflow Start Start Cell_Culture Culture Host Cells (e.g., Vero, CRFK) Start->Cell_Culture Virus_Infection Infect Cells with Virus (e.g., HSV-1) Cell_Culture->Virus_Infection Drug_Treatment Treat with Serial Dilutions of Antiviral Drugs Virus_Infection->Drug_Treatment Incubation Incubate to Allow Plaque Formation Drug_Treatment->Incubation Staining Fix and Stain Cells (e.g., Crystal Violet) Incubation->Staining Plaque_Counting Count Plaques Staining->Plaque_Counting IC50_Calculation Calculate IC50 Plaque_Counting->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for determining IC50 using a plaque reduction assay.

References

Safety Operating Guide

Proper Disposal of 5-Iodopyrimidin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Iodopyrimidin-4-ol, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance. Due to its iodinated structure, this compound is classified as a hazardous waste and requires specialized disposal methods.

Hazard Profile and Safety Summary

Based on data for analogous compounds such as 5-Iodopyrimidine, the anticipated hazards of this compound are summarized below.[1] This information underscores the necessity for careful handling and disposal.

Hazard ClassificationGHS Hazard Statement (Anticipated)Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
alt text
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
alt text
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
alt text
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
alt text
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation
alt text

Note: The GHS pictograms and hazard statements are based on the SDS for 5-Iodopyrimidine and should be considered as a guideline for handling this compound.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the following PPE:

  • Chemical-resistant gloves (nitrile or neoprene).

  • Safety goggles or a face shield.

  • A laboratory coat.

2. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound, and any contaminated solids (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container designated for halogenated organic liquid waste. Do not mix with non-halogenated organic waste to avoid increased disposal costs and complexities.

  • Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for hazardous waste.

3. Container Labeling: All waste containers must be labeled with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The primary hazard(s) (e.g., "Toxic," "Irritant").

  • The date when the first waste was added to the container.

4. Storage:

  • Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents.[1]

  • Secondary containment (e.g., a larger, chemically resistant tub or bin) is highly recommended to contain any potential leaks.

5. Disposal Request and Pickup:

  • Once the waste container is full or has reached the accumulation time limit set by your institution, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Follow all institutional procedures for hazardous waste manifests and transportation. The recommended final disposal method for halogenated organic compounds is incineration in a licensed hazardous waste facility.[1][2]

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Halogenated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety for Pickup storage->contact_ehs end End: Proper Disposal by Licensed Vendor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Iodopyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Iodopyrimidin-4-ol, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.

Hazard Summary:

This compound is a chemical compound that requires careful handling to avoid potential health risks. Based on data for the closely related compound 5-Iodopyrimidine, it is harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye irritation.[1] It may also cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications & Remarks
Hand Protection Chemical-resistant glovesNitrile or other suitable non-latex alternatives should be used.[2] Always wash hands thoroughly after handling.[1]
Eye & Face Protection Safety goggles with side-shields or a face shieldMust be worn to protect against splashes, sprays, or droplets.[2][3]
Skin & Body Protection Laboratory coat or chemical-resistant coverallsA flame-retardant, antistatic protective clothing is recommended.[4] Safety shoes are also advised.[1]
Respiratory Protection Air-purifying respiratorTo be used in well-ventilated areas, especially when dust, mist, or spray is generated.[1][5]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area or in a chemical fume hood.[1][6]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][6] Do not breathe dust, mist, or spray.[1]

  • Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling the product.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[6][7]

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Spill and Disposal Procedures:

  • Spill Containment: In case of a spill, evacuate the area. Wear full personal protective equipment.[3]

  • Cleanup: For solid spills, sweep or vacuum up the material and place it in a suitable, closed container for disposal.[8] For liquid spills, absorb with a non-combustible material and place in a container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Containers that held the material should be treated as hazardous waste.[6]

Experimental Workflow: Handling and Disposal of this compound

The following diagram outlines the standard procedure for safely handling and disposing of this compound in a laboratory setting.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem handle_exp Conduct Experiment handle_chem->handle_exp cleanup_decon Decontaminate Work Area & Equipment handle_exp->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose post_doff Doff PPE cleanup_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.